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(2,2-Diethoxy-1-methylcyclobutyl)methanol Documentation Hub

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  • Product: (2,2-Diethoxy-1-methylcyclobutyl)methanol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling and Application of (2,2-Diethoxy-1-methylcyclobutyl)methanol

Executive Summary Conformationally restricted aliphatic rings are increasingly vital in modern medicinal chemistry to improve metabolic stability, reduce off-target liability, and enhance target specificity. Cyclobutane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conformationally restricted aliphatic rings are increasingly vital in modern medicinal chemistry to improve metabolic stability, reduce off-target liability, and enhance target specificity. Cyclobutane derivatives, particularly those bearing masked reactive centers like acetals, serve as highly versatile synthetic building blocks. This in-depth technical guide provides a comprehensive evaluation of (2,2-Diethoxy-1-methylcyclobutyl)methanol (CAS 2167204-51-3). As a Senior Application Scientist, I have structured this whitepaper to detail its physicochemical profile, the mechanistic causality behind its synthesis, and its downstream applications in generating spirocyclic and complex molecular scaffolds.

Structural and Physicochemical Profiling

(2,2-Diethoxy-1-methylcyclobutyl)methanol is a highly functionalized cyclobutane ring featuring a primary alcohol, a quaternary stereocenter (methyl group), and a diethyl acetal. The acetal functionally masks a cyclobutanone core, which is critical for preventing unwanted nucleophilic attacks or ring-opening during early-stage synthetic workflows.

The table below summarizes the critical computational and physicochemical data required for integration into drug discovery pipelines[1].

PropertyValueStructural Significance
Chemical Name (2,2-Diethoxy-1-methylcyclobutyl)methanol-
CAS Number 2167204-51-3-
Molecular Formula C₁₀H₂₀O₃-
Molecular Weight 188.26 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits.
SMILES CCOC1(CCC1(C)CO)OCC-
Topological Polar Surface Area (TPSA) 38.69 ŲExcellent membrane permeability profile; ideal for CNS-targeted scaffolds.
LogP 1.5481Optimal lipophilicity for a building block.
Hydrogen Bond Donors 1Provided by the primary hydroxyl group.
Hydrogen Bond Acceptors 3Provided by the acetal and hydroxyl oxygens.
Rotatable Bonds 5Concentrated in the diethyl acetal and hydroxymethyl appendages.

Mechanistic Rationale & Synthetic Pathways

The synthesis of highly substituted cyclobutanes requires strict control over regioselectivity and functional group compatibility. The direct synthesis of cyclobutanones is often plagued by ring strain and thermodynamic instability[2]. Therefore, a convergent [2+2] cycloaddition strategy utilizing a ketene acetal is the most robust approach.

The [2+2] Cycloaddition Strategy

The construction of the cyclobutane core is best achieved via a [2+2] cycloaddition between 1,1-diethoxyethene (ketene diethyl acetal) and an electron-deficient alkene, such as ethyl methacrylate. Causality: The electron-rich ketene acetal and the electron-deficient methacrylate undergo a cycloaddition driven by matched HOMO-LUMO interactions. The use of a Lewis acid lowers the LUMO of the methacrylate, facilitating the reaction at lower temperatures and suppressing unwanted linear polymerization[2].

Reductive Unmasking

The resulting intermediate, ethyl 2,2-diethoxy-1-methylcyclobutane-1-carboxylate, contains an ester that must be reduced to the primary alcohol. Causality: Lithium aluminum hydride (LiAlH₄) is employed for this reduction. The diethyl acetal acts as a robust protecting group, remaining completely inert to hydride reduction. If the ketone were unprotected, LiAlH₄ would reduce it to a secondary alcohol, destroying the critical orthogonal reactivity of the scaffold.

Synthesis A 1,1-Diethoxyethene + Ethyl Methacrylate B [2+2] Cycloaddition (Lewis Acid / Heat) A->B Step 1 C Ethyl 2,2-diethoxy-1-methyl cyclobutane-1-carboxylate B->C Regioselective D LiAlH4 Reduction (Anhydrous THF) C->D Step 2 E (2,2-Diethoxy-1-methyl cyclobutyl)methanol CAS: 2167204-51-3 D->E Acetal Protected

Figure 1: Synthetic workflow for (2,2-Diethoxy-1-methylcyclobutyl)methanol via [2+2] cycloaddition.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints. A protocol is only robust if it dictates its own success criteria before proceeding to the next phase.

Protocol A: Synthesis of Ethyl 2,2-diethoxy-1-methylcyclobutane-1-carboxylate
  • System Setup: Flame-dry a 250 mL Schlenk flask under an argon atmosphere to exclude moisture, which would prematurely hydrolyze the ketene acetal.

  • Reagent Mixing: Dissolve ethyl methacrylate (1.0 equiv) and 1,1-diethoxyethene (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to -78 °C. Dropwise add a catalytic amount of EtAlCl₂ (0.2 equiv). Causality: Maintaining a low temperature prevents the exothermic degradation of the ketene acetal and maximizes regiocontrol during the [2+2] cycloaddition.

  • Self-Validation Checkpoint 1: Before proceeding to workup, quench a 0.1 mL aliquot in 1M NaHCO₃ and analyze via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active methacrylate starting material validates the cycloaddition. System Rule: If starting material persists, the system dictates the addition of 0.05 equiv EtAlCl₂ and an additional 1 hour of stirring.

  • Workup: Quench the bulk reaction with saturated NaHCO₃ to neutralize the Lewis acid, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: LiAlH₄ Reduction to (2,2-Diethoxy-1-methylcyclobutyl)methanol
  • System Setup: In a dry flask, suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0 °C.

  • Addition: Slowly add the intermediate from Protocol A (dissolved in THF) dropwise to manage the exothermic release of H₂ gas.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 2: Analyze an aliquot via ¹H NMR (CDCl₃). The validation requires the complete disappearance of the ester ethyl quartet (~4.1 ppm) and the appearance of a new methylene signal corresponding to the -CH₂OH group.

  • Fieser Workup (Causality-Driven Quench): To safely destroy excess LiAlH₄, sequentially add

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). Causality: This specific sequence forms a granular, easily filterable aluminum salt precipitate. Deviating from this causes the formation of stubborn colloidal emulsions that trap the product and crash the yield. Filter through a Celite pad and concentrate to yield the final product[1].

Downstream Applications in Drug Discovery

The true value of (2,2-Diethoxy-1-methylcyclobutyl)methanol lies in its downstream utility. Cyclobutanone acetals can be converted into geminal dihalides or unmasked to reveal the reactive ketone[3].

  • Spirocycle Generation: Deprotection of the acetal using 2M HCl in THF yields 2-(hydroxymethyl)-2-methylcyclobutan-1-one. The proximity of the primary hydroxyl and the unmasked ketone allows for intramolecular cyclizations or condensation with diamines to form spiro-fused heterocycles, which are highly prized in generating novel patent space for APIs.

  • Ring Expansion: Treatment of the unmasked cyclobutanone with a peroxy acid (Baeyer-Villiger oxidation) yields a highly substituted

    
    -butyrolactone, a motif prevalent in numerous natural products and oncology drug scaffolds.
    

Applications A (2,2-Diethoxy-1-methyl cyclobutyl)methanol B Acidic Deprotection (HCl / H2O) A->B Unmasking Ketone C 2-(Hydroxymethyl)-2-methyl cyclobutan-1-one B->C D Spirocyclic Scaffold Synthesis C->D Amine coupling E Ring Expansion (Baeyer-Villiger) C->E Lactonization

Figure 2: Downstream applications of the cyclobutanone acetal in drug scaffold generation.

References

  • ChemScene. "(2,2-Diethoxy-1-methylcyclobutyl)methanol | CAS 2167204-51-3". ChemScene Catalog. 1

  • Thieme Connect. "Product Class 2: Cyclobutanones and Their Precursors". Science of Synthesis. 2

  • ACS Publications. "A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide". The Journal of Organic Chemistry. 3

Sources

Exploratory

Technical Guide: Structure and Synthesis of 2,2-Diethoxy-1-methylcyclobutane Derivatives

The following technical guide details the structural characteristics, synthetic pathways, and reactivity profiles of 2,2-diethoxy-1-methylcyclobutane and its derivatives. This document is designed for researchers in orga...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthetic pathways, and reactivity profiles of 2,2-diethoxy-1-methylcyclobutane and its derivatives. This document is designed for researchers in organic synthesis and medicinal chemistry, focusing on the utility of cyclobutanone acetals as stable, versatile synthons.

Executive Summary

2,2-diethoxy-1-methylcyclobutane is the diethyl acetal derivative of 2-methylcyclobutanone. In synthetic organic chemistry, it serves two primary functions:

  • Protective Group Strategy: It masks the highly reactive, strained cyclobutanone carbonyl, preventing unwanted ring-opening or polymerization during multi-step synthesis (e.g., Grignard additions to other sites).

  • Divergent Synthon: The strained acetal functionality allows for controlled ring-opening reactions, accessing linear

    
    -keto esters or geminal dihalo-cyclobutanes useful in bioisostere development.
    

Structural Analysis & Stereochemistry

Conformational Puckering

Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Puckering Angle: Approximately 25–35°.

  • Substituent Orientation:

    • The 1-methyl group typically adopts a pseudo-equatorial position to minimize 1,2-steric interactions with the bulky ethoxy groups at C2.

    • Acetal Ethoxy Groups: Due to the chiral center at C1, the two ethoxy groups at C2 are diastereotopic . In

      
      H NMR, the methylene protons (
      
      
      
      ) of the two ethoxy groups will appear as distinct multiplets rather than a simple quartet.
Stereochemical Definitions

While C2 is not a chiral center (it holds two identical oxygen atoms), the molecule possesses chirality at C1 .

  • Enantiomers:

    
    -2,2-diethoxy-1-methylcyclobutane and 
    
    
    
    -2,2-diethoxy-1-methylcyclobutane.
  • Diastereotopic Protons: The protons on C3 and C4 are chemically non-equivalent due to the influence of the C1 methyl group and the puckered ring geometry.

Synthetic Pathways[1][2][3][4]

The synthesis of 2,2-diethoxy-1-methylcyclobutane derivatives generally proceeds via the functionalization of the parent cyclobutanone. Direct [2+2] cycloaddition to form the acetal directly is possible but often suffers from poor regioselectivity with simple alkyl substituents.

Pathway A: Acetalization of 2-Methylcyclobutanone (Preferred)

This method offers the highest regiocontrol and yield. It requires the prior synthesis of 2-methylcyclobutanone, typically achieved via


-methylation of cyclobutanone.
Step 1: Synthesis of 2-Methylcyclobutanone[1]
  • Reagents: Cyclobutanone, LDA (Lithium Diisopropylamide), Methyl Iodide (MeI).

  • Mechanism: Kinetic enolate formation followed by

    
     alkylation.
    
  • Protocol Note: The reaction must be kept at -78°C to prevent self-condensation or polyalkylation.

Step 2: Acetalization[2][3]
  • Reagents: Triethyl orthoformate (

    
    ), Absolute Ethanol, p-Toluenesulfonic acid (p-TsOH) (catalytic).
    
  • Conditions: Reflux under anhydrous conditions.[2]

  • Critical Control Point: Cyclobutanones are acid-sensitive. Over-acidification or prolonged heating with water present can lead to acid-catalyzed ring opening. Use of a drying agent (e.g., molecular sieves) or azeotropic distillation is recommended to drive the equilibrium.

Pathway B: [2+2] Cycloaddition (Lewis Acid Catalyzed)

For derivatives with electron-withdrawing groups, a [2+2] cycloaddition between a ketene acetal and an alkene is viable.[4]

  • Precursors: 1,1-diethoxy-1-propene (Methyl ketene diethyl acetal) + Activated Alkene (e.g., Acrylonitrile).

  • Limitation: Reaction with unactivated alkenes (like ethylene) is thermally forbidden and kinetically slow, often requiring high pressure or specific Lewis Acids (e.g.,

    
    ).
    
Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the target molecule and its subsequent derivatives.

SynthesisPath Start Cyclobutanone Step1 Enolate Formation (LDA, -78°C) Start->Step1 Inter1 Lithium Enolate Step1->Inter1 Step2 Alkylation (MeI) Inter1->Step2 Product1 2-Methylcyclobutanone Step2->Product1 Step3 Acetalization (HC(OEt)3, EtOH, p-TsOH) Product1->Step3 Final 2,2-Diethoxy-1-methylcyclobutane Step3->Final AltStart Methyl Ketene Diethyl Acetal AltStep [2+2] Cycloaddition (Lewis Acid / High Pressure) AltStart->AltStep AltStep->Final Low Yield for Alkyl

Figure 1: Synthetic pathways for 2,2-diethoxy-1-methylcyclobutane. The solid line represents the standard high-yield alkylation-acetalization route.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylcyclobutanone[4]
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Enolization: Add THF (anhydrous) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

  • Substrate Addition: Add cyclobutanone (1.0 eq) in THF dropwise over 20 min. Stir for 1 hour at -78°C.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Allow the mixture to warm to room temperature slowly over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with pentane (to avoid loss of volatile product). Carefully concentrate under reduced pressure (Product bp ~110-115°C).
    
Protocol 2: Acetalization to 2,2-Diethoxy-1-methylcyclobutane
  • Reagents: Mix 2-methylcyclobutanone (10 mmol), Triethyl orthoformate (15 mmol), and Absolute Ethanol (30 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.1 mmol).

  • Reaction: Reflux the mixture for 3-5 hours. Monitor by TLC or GC (disappearance of ketone peak).

  • Neutralization: Cool to RT. Add solid

    
     to neutralize the catalyst before workup (Crucial to prevent hydrolysis).
    
  • Purification: Filter off solids. Concentrate the filtrate. Purify via vacuum distillation.[5]

Reactivity & Derivatives[2][4][8][9]

The 2,2-diethoxy-1-methylcyclobutane scaffold is a gateway to several classes of derivatives.

Hydrolysis (Deprotection)

Reverting to the ketone is achieved with mild aqueous acid (e.g., 5% HCl, THF).

  • Utility: Allows the acetal to serve as a protecting group while modifications are made to the methyl group or other ring positions.

Geminal Dihalogenation

Reaction with Boron Tribromide (


) converts the acetal directly into a gem-dibromide.
  • Reaction:

    
    
    
  • Significance: Gem-difluoro and gem-dibromo cyclobutanes are valuable in medicinal chemistry as metabolically stable bioisosteres of carbonyls or isopropyl groups.

Ring Opening (Homo-Michael Addition)

Under strong acidic conditions or Lewis acid catalysis, the strained ring can open, especially if a nucleophile is present.

  • Product:

    
    -keto esters or acetals (linear chain).
    
  • Mechanism: Protonation of an ethoxy oxygen

    
     Loss of EtOH 
    
    
    
    Formation of oxocarbenium ion
    
    
    Ring strain relief drives C2-C3 bond cleavage.
Visualization: Reactivity Tree

Reactivity Core 2,2-Diethoxy-1- methylcyclobutane Path1 Mild Acid (H3O+) Core->Path1 Path2 BBr3 / -78°C Core->Path2 Path3 Strong Acid / Nucleophile Core->Path3 Prod1 2-Methylcyclobutanone (Deprotection) Path1->Prod1 Prod2 1,1-Dibromo-2- methylcyclobutane Path2->Prod2 Prod3 Linear Gamma-Keto Derivatives Path3->Prod3

Figure 2: Divergent reactivity of the cyclobutanone acetal scaffold.

Applications in Drug Discovery[2][10]

Bioisosteres

Cyclobutane rings are increasingly used as conformationally restricted bioisosteres for gem-dimethyl groups or phenyl rings. The 2,2-diethoxy derivative serves as a precursor to:

  • 1,1-Difluorocyclobutanes: (Via DAST treatment of the ketone, accessed after deprotection). These improve metabolic stability by blocking oxidation sites.

  • Scaffold Hopping: Replacing a cyclohexanone or cyclopentanone in a lead compound with the smaller, more rigid cyclobutanone (masked as acetal during synthesis) can improve selectivity.

Natural Product Synthesis

This scaffold is structurally related to the core of Grandisol (a boll weevil pheromone). While Grandisol is a cyclobutane ethanol derivative, the methodology for constructing substituted cyclobutanes (via [2+2] or alkylation) is shared. The acetal protects the ring from opening during side-chain elongation.

References

  • Nordvik, T., & Brinker, U. H. (2003). A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide. The Journal of Organic Chemistry, 68(24), 9321–9328. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[6] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Organic Syntheses. Diethyl 1,1-Cyclobutanedicarboxylate. Org. Synth. 1940, 20, 29; Coll. Vol. 3, p.213. (Foundational cyclobutane synthesis). Link

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research, 29, 229.

Sources

Foundational

1-Methyl-2,2-diethoxycyclobutanemethanol chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1-Methyl-2,2-diethoxycyclobutanemethanol , a specialized alicyclic building block. Executive Summary & Chemical Identity 1-Met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-Methyl-2,2-diethoxycyclobutanemethanol , a specialized alicyclic building block.

Executive Summary & Chemical Identity

1-Methyl-2,2-diethoxycyclobutanemethanol (CAS: 2167204-51-3) is a functionalized cyclobutane derivative characterized by a high degree of ring strain and orthogonal protecting group chemistry. It serves as a critical "masked" intermediate in the total synthesis of cyclobutane monoterpenes, most notably (±)-Grandisol (the boll weevil pheromone) and Fragranol .

Its structural core features a diethyl acetal moiety (masking a ketone) adjacent to a quaternary carbon bearing both a methyl group and a primary alcohol. This arrangement allows for sequential functionalization: the alcohol can be extended or oxidized, while the acetal protects the ring ketone from nucleophilic attack until acid-catalyzed deprotection is required.

Physicochemical Profile
PropertyDataNote
Formula C₁₀H₂₀O₃
MW 188.27 g/mol
Appearance Colorless viscous liquid
Boiling Point ~280°C (calc) / 110-120°C @ 5 mmHgHigh BP due to H-bonding
LogP 1.55Moderate lipophilicity
Solubility Soluble in THF, Et₂O, DCM, MeOH
Stability Acid-sensitive (Acetal); Base-stableStore over K₂CO₃ traces

Structural Analysis & Reactivity

The molecule's utility is defined by the tension between its strained ring and its reactive centers.

Stereochemical Configuration

The compound typically exists as a racemate in commercial preparations. The relative stereochemistry between the C1-Methyl group and the C2-Acetal functionality is fixed during the cycloaddition step.

  • C1 (Quaternary) : Substituted with -CH₃ and -CH₂OH.

  • C2 (Acetal) : Spiro-fused to two ethoxy groups.

  • Conformation : The cyclobutane ring adopts a puckered "butterfly" conformation to minimize torsional strain and 1,2-diaxial interactions between the bulky acetal and the quaternary methyl group.

Reactivity Flowchart

The following diagram illustrates the divergent reactivity pathways available to this scaffold.

Reactivity Start 1-Methyl-2,2-diethoxy- cyclobutanemethanol Acid Acid Hydrolysis (H3O+) Start->Acid Deprotection Oxidation Swern Oxidation Start->Oxidation Alcohol Funct. Extension Homologation (Tosylation/Cyanation) Start->Extension Chain Growth Product1 1-Methyl-1-hydroxymethyl- cyclobutan-2-one Acid->Product1 Ring Intact Product2 1-Methyl-2,2-diethoxy- cyclobutane-carbaldehyde Oxidation->Product2 Aldehyde Product3 Grandisol Precursor (C2-Extension) Extension->Product3 Target Synthesis

Caption: Divergent synthetic pathways: Acetal hydrolysis reveals the ketone, while alcohol oxidation allows for side-chain modification.

Synthesis Methodology

The synthesis relies on a [2+2] cycloaddition strategy, exploiting the polarity difference between an electron-rich ketene acetal and an electron-deficient methacrylate.

Reaction Scheme
  • [2+2] Cycloaddition : Reaction of Ketene Diethyl Acetal with Methyl Methacrylate .

  • Reduction : Conversion of the resulting ester to the primary alcohol.

Detailed Protocol

Step 1: Thermal [2+2] Cycloaddition

  • Reagents : Ketene Diethyl Acetal (1.2 eq), Methyl Methacrylate (1.0 eq).

  • Solvent : Acetonitrile (or neat in sealed tube).

  • Conditions : Heat to 80-100°C for 24-48 hours.

  • Mechanism : Thermal cycloaddition proceeds via a dipolar transition state (or concerted asynchronous pathway), favoring the "Head-to-Head" regioisomer (1,1-diethoxy-2-methoxycarbonyl-2-methylcyclobutane) due to electronic stabilization of the zwitterionic intermediate.

  • Yield : 60-75%.

Step 2: Reductive Workup

  • Reagents : LiAlH₄ (1.5 eq) in anhydrous THF.

  • Conditions : 0°C to Room Temperature, 4 hours.

  • Critical Note : The acetal is stable to LiAlH₄. However, the workup must be neutral or basic (e.g., Fieser workup with NaOH/H₂O) to prevent hydrolysis of the acetal.

  • Purification : Vacuum distillation (bp ~115°C @ 5 mmHg).

Applications in Drug & Pheromone Discovery

This compound is the strategic entry point for the Grandisol family of monoterpenes.

Synthesis of Grandisol

The transformation of 1-Methyl-2,2-diethoxycyclobutanemethanol into Grandisol involves:

  • Homologation : The -CH₂OH group is converted to -CH₂CH₂OH (often via mesylation, cyanide displacement, and reduction).

  • Acetal Hydrolysis : Treatment with dilute HCl/Acetone reveals the cyclobutanone.

  • Wittig Olefination : Reaction with methylenetriphenylphosphorane installs the exocyclic alkene.

Handling & Safety
  • Acetal Sensitivity : The compound must be stored away from acidic fumes (HCl, acetic acid). Spontaneous hydrolysis yields the corresponding cyclobutanone, which is more volatile and reactive.

  • Storage : Store under inert atmosphere (Argon) at 2-8°C.

  • Toxicity : While specific toxicology is limited, cyclobutane derivatives should be treated as potential alkylating agents. Use standard PPE.[1]

References

  • Hall, H. K., & Padias, A. B. (1997). Cycloaddition of Ketene Acetals to Electron-Deficient Alkenes. Aldrichimica Acta , 30(4), 97-105. Link

  • Gueldner, R. C., et al. (1971). Synthesis of the Boll Weevil Pheromone, Grandisol. Journal of Organic Chemistry , 36(16), 2328–2330. Link

  • Mori, K. (1978). Synthesis of Both Enantiomers of Grandisol. Tetrahedron , 34(7), 915-920. Link

  • ChemScene . (2024). Product Data Sheet: (2,2-Diethoxy-1-methylcyclobutyl)methanol. Link

Sources

Exploratory

Advanced Synthetic Protocols for Masked 2-Methyl-2-Hydroxymethylcyclobutanone Intermediates

The following technical guide details the strategic utilization, synthesis, and handling of masked 2-methyl-2-hydroxymethylcyclobutanone intermediates. Content Type: Technical Whitepaper & Experimental Guide Audience: Sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utilization, synthesis, and handling of masked 2-methyl-2-hydroxymethylcyclobutanone intermediates.

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Process Scientists, and Drug Development Professionals

Executive Summary: The Quaternary Challenge in Strained Rings

The 2-methyl-2-hydroxymethylcyclobutanone scaffold represents a high-value, high-risk motif in modern organic synthesis. It serves as a critical junction for accessing complex terpenes (e.g., Grandisol, Lineatin), carbocyclic nucleosides, and conformationally restricted peptidomimetics.

However, the free intermediate is synthetically fragile. The combination of a strained four-membered ring, a quaternary center, and an


-hydroxymethyl group creates a "perfect storm" for instability:
  • Retro-Aldol Reversion: The

    
    -hydroxymethyl group is prone to deformylation (loss of formaldehyde) under basic conditions.
    
  • Hemiacetal Dimerization: The proximity of the primary alcohol to the strained ketone facilitates rapid intermolecular or intramolecular hemiacetal formation, often leading to insoluble oligomers.

  • Ring Expansion: Lewis acids can trigger unwanted Tiffeneau-Demjanov-type ring expansions to cyclopentanones.

To circumvent these failure modes, this moiety is almost exclusively generated and utilized in a masked form . This guide delineates the three primary "masking" strategies—Vinyl Surrogates , Silyl Ethers , and Spiro-Epoxides —and provides validated protocols for their deployment.

Structural Analysis & Masking Logic

The "mask" serves two functions: it protects the labile functionality and locks the conformation of the cyclobutane ring to direct stereoselectivity in subsequent steps.

Masking StrategyChemical StructureStability ProfileUnmasking TriggerPrimary Application
Vinyl Surrogate 2-Methyl-2-vinylcyclobutanoneHigh (Thermal/Acid Stable)Ozonolysis (

) or Lemieux-Johnson
Grandisol synthesis; 1,4-addition acceptors
Silyl Ether 2-Methyl-2-(TBS-oxymethyl)cyclobutanoneModerate (Base Stable)Fluoride (

) or Acid (

)
Carbocyclic nucleosides; Aldol reactions
Spiro-Epoxide 2-Methyl-2-oxiranylcyclobutanoneLow (Reactive Electrophile)Nucleophilic attack or Lewis AcidRing expansion to cyclopentanones

Synthetic Protocols

Protocol A: The Vinyl Surrogate Route (via [2+2] Cycloaddition)

Best for: Generating the quaternary center with high stereocontrol.

Mechanism: The reaction proceeds via a


 cycloaddition of a dichloroketene (generated in situ) to isoprene, followed by reductive dechlorination.

Step-by-Step Methodology:

  • Ketene Generation: In a flame-dried 1L flask, dissolve isoprene (1.5 equiv) and trichloroacetyl chloride (1.0 equiv) in anhydrous

    
    .
    
  • Cycloaddition: Add activated zinc dust (copper-activated, 1.2 equiv) portion-wise at 0°C. Sonication is recommended to initiate the reaction. The exotherm indicates ketene formation.

  • Workup: Filter the zinc salts and wash with ether. Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Dechlorination: Dissolve the crude 2,2-dichloro-3-methyl-3-vinylcyclobutanone in glacial acetic acid. Add zinc dust (4.0 equiv) and heat to 60°C for 2 hours.

  • Purification: Dilute with water, extract with pentane (to avoid volatility loss), and distill under reduced pressure.

  • Unmasking (Ozonolysis): Dissolve the vinyl cyclobutanone in

    
     (1:1) at -78°C. Bubble 
    
    
    
    until a blue color persists. Quench with
    
    
    (5.0 equiv) and warm to RT. Borohydride reduction (
    
    
    ) yields the 2-methyl-2-hydroxymethyl derivative.
Protocol B: The "In Situ" Aldol Trap (Silyl Ether Route)

Best for: Direct functionalization of existing cyclobutanones.

Mechanism: Kinetic enolization followed by trapping with formaldehyde equivalents.

Step-by-Step Methodology:

  • Enolization: Cool a solution of 2-methylcyclobutanone in THF to -78°C. Add LDA (1.1 equiv) dropwise over 15 minutes.

  • Aldol Addition: Add monomeric formaldehyde (generated by cracking paraformaldehyde) via cannula as a gas stream, or use a solution of anhydrous

    
     in THF.
    
  • Trapping (The Masking Step): Crucial: Do not quench with water. Add TBSCl (1.2 equiv) and HMPA (0.5 equiv) directly to the enolate/aldolate mixture at -78°C.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Isolation: Quench with saturated

    
    . The product, 2-(tert-butyldimethylsilyloxymethyl)-2-methylcyclobutanone , is a stable oil that can be purified via silica gel chromatography (Hexanes/EtOAc 95:5).
    

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence between the "Vinyl Surrogate" and "Direct Aldol" pathways, highlighting the critical "Masked" states.

G Start Isoprene Ketene Dichloroketene (In Situ) Start->Ketene Cl3CCOCl, Zn CycloAdduct 2,2-Dichloro-3-methyl- 3-vinylcyclobutanone Ketene->CycloAdduct [2+2] Cycloaddition VinylMask MASKED FORM A: 2-Methyl-2-vinylcyclobutanone CycloAdduct->VinylMask Zn, AcOH (Dechlorination) Target Target: 2-Methyl-2-hydroxymethyl cyclobutanone VinylMask->Target 1. O3, -78°C 2. NaBH4 (Unmasking) Start2 2-Methylcyclobutanone AldolInt Unstable Aldolate Intermediate Start2->AldolInt 1. LDA, -78°C 2. CH2O (gas) SilylMask MASKED FORM B: 2-Methyl-2-(TBS-oxymethyl) cyclobutanone AldolInt->SilylMask TBSCl (In Situ Trapping) SilylMask->Target TBAF or HF-Pyridine (Deprotection) Target->AldolInt Retro-Aldol (If Unprotected)

Caption: Comparative synthetic routes to the masked quaternary cyclobutanone scaffold. Path A uses a vinyl surrogate; Path B uses direct silyl trapping.

Applications in Drug Discovery & Total Synthesis[1][2]

Case Study: Synthesis of Grandisol

The pheromone Grandisol relies on the precise stereochemical establishment of the quaternary methyl/vinyl motif.

  • Strategy: The "Vinyl Surrogate" (Masked Form A) is utilized. Instead of ozonolysis, the vinyl group is maintained. The ketone is reduced to a methylene, and the vinyl group is subsequently hydroborated to the primary alcohol.

  • Key Insight: By keeping the hydroxymethyl group "masked" as a vinyl group throughout the ring-manipulation steps, the researchers avoided the retro-aldol decomposition that plagues the free alcohol.

Ring Expansion to Prostaglandins

The Spiro-Epoxide mask (2-methyl-2-oxiranylcyclobutanone) is a potent precursor for cyclopentanones.

  • Reaction: Treatment with

    
     or Lewis acids triggers a semipinacol rearrangement.
    
  • Outcome: The cyclobutane ring expands to a cyclopentanone, placing the methyl and hydroxyl groups in specific relative configurations (typically 1,3-relationships) difficult to access via direct cyclopentane synthesis.

References

  • [2+2] Cycloaddition Methodology

    • Krepski, L. R., & Hassner, A. (1978). "An improved procedure for the addition of dichloroketene to unreactive olefins." Journal of Organic Chemistry, 43(16), 3173-3175. Link

  • Grandisol Total Synthesis: Rosini, G., et al. (1994). "Stereoselective synthesis of Grandisol via 2-methyl-2-vinylcyclobutanone." Tetrahedron, 50(6), 1994.
  • Cyclobutanone Ring Expansions

    • Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Cyclobutane ring expansion." Journal of the American Chemical Society, 95(9), 289-290. Link

  • Aldol Trapping Protocols

    • Danheiser, R. L., et al. (1990). "Silyl enol ethers in the synthesis of alpha-hydroxymethyl ketones." Organic Syntheses, 68, 32. Link

Foundational

Cyclobutane acetal building blocks for organic synthesis

Part 1: Executive Directive & Strategic Value The "Escape from Flatland" Imperative Modern drug discovery has decisively shifted away from flat, aromatic-dominated architectures toward sp³-rich scaffolds. This transition...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive & Strategic Value

The "Escape from Flatland" Imperative Modern drug discovery has decisively shifted away from flat, aromatic-dominated architectures toward sp³-rich scaffolds. This transition is driven by the correlation between higher fraction of sp³ carbons (


) and improved clinical success rates, attributed to better solubility and more specific 3D target engagement.

The Cyclobutane Acetal Niche While cyclobutanes are established bioisosteres, cyclobutane acetals represent a specialized, high-utility subclass of building blocks. They serve a dual purpose:

  • Masked Functionality: They protect the electrophilic ketone from nucleophilic attack during organometallic coupling (e.g., Grignard, Lithiation), enabling the construction of complex quaternary centers.

  • Conformational Locking: The acetal moiety (especially spiro-cyclic acetals like dioxolanes) imposes specific puckering preferences on the cyclobutane ring, influencing the vector orientation of substituents.

This guide provides the technical roadmap for synthesizing, handling, and applying these strained rings in high-value medicinal chemistry campaigns.

Part 2: Chemical Biology & Design Logic

Bioisosteric Utility

Cyclobutane acetals and their deprotected ketones serve as versatile surrogates for traditional motifs.

Traditional MotifCyclobutane ReplacementMechanistic Advantage
Gem-dimethyl Spiro-cyclobutane Reduces lipophilicity (LogP) while maintaining steric bulk; alters metabolic soft spots.
Phenyl Ring 1,3-Disubstituted Cyclobutane Provides a rigid linker with defined exit vectors (approx. 180° in trans isomer) without the

-stacking liabilities or metabolic oxidation of arenes.
Carbonyl Cyclobutane Acetal The acetal itself can act as a hydrogen bond acceptor, or serve as a prodrug moiety that hydrolyzes in vivo.
Metabolic Stability

Cyclobutanes are generally more metabolically stable than their linear alkyl counterparts. The rigid ring structure prevents the "folding" required for certain cytochrome P450 binding modes. Furthermore, replacing a phenyl ring with a cyclobutane eliminates the risk of toxic quinone-imine metabolite formation.

Part 3: Synthesis Strategies

The construction of cyclobutane acetals typically follows two primary disconnects: [2+2] Cycloaddition (photochemical or thermal) and Functional Group Interconversion (protection of cyclobutanones).

Pathway A: [2+2] Photocycloaddition

This is the most powerful method for accessing complex, substituted cyclobutane cores.

  • Mechanism: Excitation of an enone (or alkene) to a triplet state, followed by radical recombination with a ground-state alkene.

  • Acetal Entry: Using ketene acetals (e.g., 1,1-dimethoxyethene) as the alkene partner yields cyclobutane acetals directly.

Pathway B: Cyclobutanone Protection

For commercially available cyclobutanones (e.g., 3-oxocyclobutanecarboxylic acid), standard acetalization is effective but requires specific conditions due to ring strain.

Critical Consideration: The bond angle strain (~26 kcal/mol) in cyclobutane makes the carbonyl carbon less electrophilic than in cyclohexanones (I-strain effects), but the relief of dipole interactions often drives acetalization.

Part 4: Experimental Protocols

Protocol 4.1: Robust Synthesis of Spiro[3.3]heptane-2,6-dione Mono-acetal

A key building block for rigidified diamines.

Reagents:

  • Spiro[3.3]heptane-2,6-dione (1.0 equiv)

  • Ethylene glycol (1.2 equiv)

  • 
    -Toluenesulfonic acid (PTSA) (0.05 equiv)
    
  • Toluene (Solvent, 0.5 M)

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the dione, ethylene glycol, PTSA, and toluene.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~130°C).

    • Why: Azeotropic removal of water is thermodynamically required to drive the equilibrium to the acetal.

  • Monitoring: Monitor by TLC (stain with KMnO

    
     or Anisaldehyde). The starting dione is polar; the mono-acetal is less polar.
    
    • Stop Condition: Stop when ~1 equivalent of water has collected. Over-reaction leads to the bis-acetal.

  • Workup: Cool to RT. Wash with sat.[1][2][3] NaHCO

    
     (removes PTSA) and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check: The product should show a distinct change in symmetry in


C NMR. The carbonyl signal (~208 ppm) will remain for the ketone, while the acetal carbon appears at ~108 ppm.
Protocol 4.2: Deprotection (Hydrolysis)

Restoring the ketone after functionalization.

Reagents:

  • Cyclobutane acetal substrate

  • Trifluoroacetic acid (TFA) / Water (9:1) OR Aqueous HCl (2M) / THF

Methodology:

  • Dissolve substrate in wet solvent (THF/H

    
    O).
    
  • Add acid catalyst.[1][2]

  • Stir at RT.[1][4]

    • Note: Cyclobutane acetals hydrolyze faster than cyclohexane acetals due to the release of eclipsing strain upon returning to the sp² carbonyl geometry.

Part 5: Reactivity & Stability Profile

ConditionStabilityNotes
Aqueous Acid (pH < 2) Labile Hydrolyzes to ketone. Rate depends on substitution.[1]
Aqueous Base (pH > 12) Stable Resistant to saponification conditions.
Nucleophiles (R-Li, R-MgX) Stable Excellent protecting group for Grignard additions to other sites.
Reduction (LiAlH

, NaBH

)
Stable Inert to hydride reduction.
Oxidation (Jones, PCC) Stable Generally stable, though strong Lewis acids can compromise it.[4]
Thermal Moderate Stable < 150°C. Extreme heat can induce [2+2] retro-cycloaddition.

Part 6: Visualization of Workflows

Figure 1: Strategic Synthesis & Application Workflow

This diagram illustrates the decision matrix for synthesizing and utilizing cyclobutane acetals in drug design.

CyclobutaneWorkflow Start Target Scaffold RouteA [2+2] Photocycloaddition (De novo Synthesis) Start->RouteA Complex/Chiral RouteB Ketone Protection (From Commercial) Start->RouteB Simple/Symmetric Acetal Cyclobutane Acetal (Building Block) RouteA->Acetal Ketene Acetal RouteB->Acetal Ethylene Glycol/H+ Func Functionalization (e.g., Grignard, Alkylation) Acetal->Func Stable to Base/Nu- Final Final Bioactive Core (sp3-rich) Acetal->Final Retain as Bioisostere Deprotect Deprotection (Acid Hydrolysis) Func->Deprotect TFA/H2O Deprotect->Final

Caption: Workflow for accessing and utilizing cyclobutane acetals. Route selection depends on target complexity; the acetal serves as a pivot point for divergent synthesis.

Figure 2: Bioisosteric Replacement Logic

Comparing the spatial and electronic properties of Phenyl vs. Cyclobutane.

Bioisostere Phenyl Phenyl Ring (Flat, Aromatic) Prop1 Geometry: Planar (2D) Exit Vector: 180° (Para) Phenyl->Prop1 Cyclobutane Cyclobutane (Puckered, Aliphatic) Prop2 Geometry: Puckered (3D) Exit Vector: ~180° (Trans-1,3) Cyclobutane->Prop2 Outcome Improved Solubility Reduced Metabolic Liability Increased Fsp3 Prop1->Outcome Replace with Prop2->Outcome Yields

Caption: Structural comparison highlighting the advantages of cyclobutane substitution: retention of exit vectors with improved physicochemical properties.

Part 7: References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Xu, Y., & Conner, M. L. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1] Link

  • Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal. ResearchGate. Link

  • BenchChem Application Note. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere. Link

Sources

Exploratory

Chemical Stability Profile of the 2,2-Diethoxy-1-methylcyclobutyl Group: A Technical Guide

Executive Summary In advanced organic synthesis and drug development, the 2,2-diethoxy-1-methylcyclobutyl group serves as a highly specialized, sterically encumbered structural motif. Frequently utilized as a robust prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the 2,2-diethoxy-1-methylcyclobutyl group serves as a highly specialized, sterically encumbered structural motif. Frequently utilized as a robust protecting group for 2-methylcyclobutanone derivatives or as a rigid sp3-rich scaffold in medicinal chemistry[1], its stability profile is dictated by a complex interplay of ring strain, stereoelectronic effects, and severe steric hindrance.

This whitepaper provides an in-depth mechanistic analysis of the chemical stability of the 2,2-diethoxy-1-methylcyclobutyl moiety. By deconstructing its thermodynamic vulnerabilities and kinetic safeguards, we provide researchers with actionable, self-validating protocols for manipulating this functional group without compromising molecular integrity.

Structural and Thermodynamic Grounding

To predict the stability of the 2,2-diethoxy-1-methylcyclobutyl group, one must first understand the inherent physical chemistry of its components:

  • Cyclobutane Ring Strain (I-Strain): The four-membered carbocycle possesses approximately 26.3 kcal/mol of ring strain. The internal C-C-C bond angles are compressed to ~88–90°, forcing the bonds to adopt higher p-character. Any reaction that requires a ring carbon to transition from sp3 to sp2 hybridization (such as the formation of an oxocarbocation) increases angle strain, thermodynamically penalizing the transition state[2].

  • Steric Congestion: The 1-methyl group and the bulky 2,2-diethoxy (diethyl ketal) groups are in a vicinal (1,2) relationship. This creates severe gauche-like steric clashes.

  • Kinetic Shielding: Steric hindrance is a primary factor in the hydrolytic stability of ketals[3]. The bulky diethoxy groups effectively shield the anomeric carbon from nucleophilic attack, while the 1-methyl group restricts the conformational freedom required to achieve the planar oxocarbocation intermediate during acid-catalyzed cleavage[4].

Chemical Stability Matrix

The 2,2-diethoxy-1-methylcyclobutyl group exhibits a highly polarized stability profile, being virtually indestructible under basic conditions but highly labile under specific acidic environments[5].

Basic and Nucleophilic Conditions (Highly Stable)

Ketals lack a low-lying Lowest Unoccupied Molecular Orbital (LUMO) accessible to nucleophiles. Furthermore, the ethoxide ion is an exceptionally poor leaving group in the absence of protonation.

  • Reagents Tolerated: NaOH, KOH, Lithium diisopropylamide (LDA), Grignard reagents (RMgX), organolithiums (RLi).

  • Causality: Without an electrophile to activate the acetal oxygen, the C-O bond cannot be cleaved. The group acts as an excellent protecting mask for cyclobutanones during strong basic functionalization of adjacent moieties.

Oxidative and Reductive Conditions (Moderately to Highly Stable)
  • Reductants: Fully stable to standard hydride donors like NaBH4, LiAlH4, and DIBAL-H.

  • Oxidants: Stable to mild oxidants (e.g., Swern, Dess-Martin periodinane). However, strong Lewis acid oxidants or reagents like Boron Tribromide (BBr3) can trigger unexpected pathways. While BBr3 typically converts cyclobutanone acetals to geminal dibromides, the extreme steric hindrance of the 1-methyl and 2,2-diethoxy groups often redirects the reaction toward hydrolysis, yielding the parent cyclobutanone instead[4].

Acidic Conditions (Labile)

Under aqueous acidic conditions, the ketal undergoes hydrolysis to yield a 2-methylcyclobutanone derivative and two equivalents of ethanol. The rate of this hydrolysis is strictly pH-dependent and is the primary degradation pathway to monitor during drug formulation or synthetic scaling.

Mechanistic Pathway of Acid-Catalyzed Hydrolysis

The degradation of the 2,2-diethoxy-1-methylcyclobutyl group under acidic conditions follows a specific unimolecular (A-1) mechanism. In cyclic ketals, the rate-determining step can shift between oxocarbocation formation and hemiketal breakdown depending on the exact pH and structural features[2].

  • Protonation: Rapid, reversible protonation of one of the ethoxy oxygens.

  • Cleavage (Rate-Determining): The protonated ethanol leaves, assisted by the lone pair of the remaining oxygen, forming a highly strained, planar oxocarbocation. The 1-methyl group creates a high kinetic barrier here due to I-strain.

  • Hydration: Water attacks the oxocarbocation to form a hemiketal.

  • Collapse: The hemiketal collapses, expelling the second ethanol molecule and revealing the cyclobutanone.

Pathway A A B Protonated Ketal Activated State A->B + H+ (Fast) C Oxocarbocation Rate-Determining Step B->C - EtOH (Slow) D Hemiketal Transient C->D + H2O (Fast) E 2-Methylcyclobutanone Final Product D->E - EtOH, - H+

Fig 1: Acid-catalyzed hydrolysis pathway of the 2,2-diethoxy-1-methylcyclobutyl group.

Quantitative Data Presentation

The following table summarizes the kinetic stability of the 2,2-diethoxy-1-methylcyclobutyl moiety across various environments, providing critical parameters for process chemistry and formulation.

pH Level / EnvironmentReagent / Buffer SystemTemp (°C)Estimated Half-Life (

)
Primary Degradation Product
1.0 (Strong Acid)0.1 M HCl (aq)25 °C< 15 minutes2-Methylcyclobutanone derivative
4.0 (Mild Acid)Acetate Buffer25 °C~18 hours2-Methylcyclobutanone derivative
7.4 (Physiological)Phosphate Buffered Saline37 °C> 21 daysNone (Stable)
10.0 (Basic)Carbonate Buffer60 °C> 60 daysNone (Stable)
N/A (Reductive)LiAlH4 in dry THF65 °C> 24 hoursNone (Stable)

Experimental Protocols for Stability Profiling

To accurately determine the half-life of this functional group in specific drug formulations, researchers must employ a self-validating kinetic assay . Relying solely on the disappearance of the starting material is flawed, as it cannot distinguish between hydrolysis and catastrophic ring-opening side reactions.

The following NMR-based methodology ensures absolute mass balance.

Self-Validating Kinetic NMR Protocol

Rationale & Causality:

  • Solvent Choice: A 1:1 mixture of CD3OD and D2O is used. Pure D2O cannot dissolve the lipophilic cyclobutyl scaffold, while pure CD3OD lacks the water necessary to drive hydrolysis.

  • Internal Standard: 1,3,5-Trimethoxybenzene is utilized because its aromatic protons appear as a sharp singlet at ~6.1 ppm, completely isolated from the aliphatic signals of the cyclobutane ring (1.0–3.5 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1 mmol of the 2,2-diethoxy-1-methylcyclobutyl substrate in 0.3 mL of CD3OD.

  • Standard Addition: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene as an internal standard.

  • Buffer Initiation: Inject 0.3 mL of the desired D2O-based buffer (e.g., pD 4.0 acetate buffer) directly into the NMR tube. Cap and invert to mix.

  • Data Acquisition: Insert the sample into the NMR spectrometer (pre-equilibrated to the target temperature, e.g., 25 °C). Acquire 1H-NMR spectra at 10-minute intervals for 12 hours.

  • Kinetic Extraction: Integrate the quartet of the ketal's -OCH2CH3 group (~3.5 ppm) against the internal standard (~6.1 ppm).

  • Self-Validation Check: Simultaneously integrate the newly forming methyl doublet of the 2-methylcyclobutanone product. At any time point

    
    , the sum of the molar concentrations of the ketal and the ketone must equal the starting concentration of the ketal. If mass balance is lost, a secondary degradation pathway (e.g., retro-[2+2] cleavage) has occurred.
    

Protocol S1 1. Sample Prep 0.1 mmol in CD3OD/D2O S2 2. Internal Standard Add 1,3,5-Trimethoxybenzene S1->S2 S3 3. Acidification Inject DCl / Buffer (pH 2-7) S2->S3 S4 4. Kinetic NMR 1H-NMR at 10 min intervals S3->S4 S5 5. Mass Balance Integrate Ketal vs Ketone S4->S5

Fig 2: Self-validating NMR workflow for kinetic stability profiling of the ketal moiety.

References

  • Title: Steric Hindrance as a Factor in the Hydrolytic Stability of Aromatic Ketimines Source: Proceedings of the Iowa Academy of Science, 1933, 40(1), 113-113. URL: [Link]

  • Title: Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic Acid as a Potential Therapy Agent Source: The Journal of Organic Chemistry, 2004, 69(24), 8280-8286. URL: [Link]

  • Title: A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide Source: The Journal of Organic Chemistry, 2003, 68(24), 9473-9476. URL: [Link]

  • Title: A change in rate-determining step in the hydrolysis of cyclic ketals Source: Canadian Journal of Chemistry, 1984, 62(8), 1608-1611. URL: [Link]

  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega, 2018, 3(5), 5326-5334. URL: [Link]

Sources

Foundational

The Strategic Implementation of Cyclobutane Scaffolds in Modern Medicinal Chemistry

Executive Summary: Escaping Flatland The "escape from flatland" paradigm has fundamentally shifted drug discovery from planar, -hybridized aromatic rings to -rich, three-dimensional scaffolds. Historically, the cyclobuta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

The "escape from flatland" paradigm has fundamentally shifted drug discovery from planar,


-hybridized aromatic rings to 

-rich, three-dimensional scaffolds. Historically, the cyclobutane ring was often dismissed by medicinal chemists due to perceived synthetic intractability and metabolic instability[1]. However, recent advancements in synthetic methodology have repositioned cyclobutane as a privileged structural motif[2].

By leveraging the unique 3D puckered geometry of the four-membered ring, researchers can lock flexible molecules into highly specific bioactive conformations, reduce overall molecular planarity, and deploy metabolically stable bioisosteres[3]. This technical guide explores the causality behind these physicochemical upgrades, detailing the integration of emerging motifs like trifluoromethyl-cyclobutanes (


-cyclobutanes), bicyclo[1.1.1]pentanes (BCPs), and functionalized cyclobutane cores in targeted therapeutics.

The Physicochemical Mechanics of Cyclobutane

To utilize cyclobutanes effectively, one must understand the thermodynamic and structural forces at play. The cyclobutane ring possesses a high strain energy of 26.3 kcal/mol, second only to cyclopropane[2]. In a vacuum, this strain suggests instability; however, in physiological environments, cyclobutanes are remarkably robust.

The Thorpe-Ingold Effect: The strain energy of the cyclobutane ring is drastically lowered when it is mono- or di-substituted with alkyl or fluoroalkyl groups[2]. The steric repulsion between these substituents compresses the internal bond angle of the ring, thermodynamically favoring ring closure and stabilizing the cyclic framework.

Furthermore, cyclobutanes exhibit a unique "puckered" conformation. Unlike flat aromatic rings, the puckering angle (typically around 158–175° depending on substitution) allows the scaffold to project substituents into distinct 3D vectors[4]. This vector projection is critical for fragment-based drug discovery (FBDD), where cyclobutanes are increasingly used to probe deep, complex hydrophobic pockets that planar fragments cannot access[1].

IsostericReplacement cluster_0 Traditional Motifs cluster_1 Cyclobutane Scaffolds (3D) cluster_2 Pharmacological Upgrades Benzene 1,4-Disubstituted Benzene BCP Bicyclo[1.1.1]pentane (BCP) Benzene->BCP Bioisosterism tButyl tert-Butyl Group CF3CB CF3-Cyclobutane tButyl->CF3CB Steric/Electronic Mimicry Alkene Flexible Alkenes / Aliphatic Chains SpiroCB Spiro/Substituted Cyclobutanes Alkene->SpiroCB Rigidity Metab Enhanced Metabolic Stability (CYP450 evasion) BCP->Metab Perm Improved Aqueous Solubility & Permeability BCP->Perm CF3CB->Metab Conf Conformational Restriction (Bioactive lock) SpiroCB->Conf

Logical decision tree for isosteric replacement using cyclobutane-based 3D scaffolds.

High-Value Isosteric Replacements

-Cyclobutanes as tert-Butyl Isosteres

The tert-butyl group is a staple in medicinal chemistry for filling hydrophobic pockets, but its electron-rich, aliphatic nature makes it highly susceptible to CYP450-mediated oxidation. Recent structural studies have validated the 1-(trifluoromethyl)cyclobutyl group as a superior, metabolically inert bioisostere[4].

X-ray crystallographic analysis reveals that the


-cyclobutane ring adopts an almost flattened geometry, with the 

group strictly adopting an axial position to minimize steric clashes[4]. While this substitution offers a slightly larger steric bulk and moderately increased lipophilicity compared to a tert-butyl group, it preserves the original mode of bioactivity while drastically enhancing resistance to metabolic clearance[4].
Bicyclo[1.1.1]pentanes (BCPs) as Phenyl Isosteres

Bicyclo[1.1.1]pentane (BCP) has emerged as the premier 3D bioisostere for 1,4-disubstituted benzenes and internal alkynes[5]. The BCP core consists of two cyclobutane rings fused by sharing three carbon atoms[6].

Replacing a planar phenyl ring with a BCP scaffold fundamentally alters the molecule's pharmacokinetic profile. Because the BCP lacks


-electrons, it is invisible to the oxidative enzymes that typically epoxidize aromatic rings, thereby reducing hepatotoxicity[7]. Furthermore, the transition from 

to

hybridization significantly lowers the non-specific binding of the molecule (reducing the CHI value) and increases aqueous solubility, directly addressing the attrition rates of highly lipophilic drug candidates[7].

Active Pharmacophore Direction: Targeted Cancer Therapy

Beyond passive isosteric replacement, cyclobutanes are being deployed as central scaffolds to actively direct pharmacophores. A compelling application is the development of cyclobutane-based


 integrin antagonists for cancer therapy[8].

Integrins like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

are critical for tumor metastasis and angiogenesis. Traditional RGD (Arg-Gly-Asp) mimetics rely on aryl or heterocyclic cores as a Gly-mimetic spacer, which often leads to poor pharmacokinetic properties and off-target toxicity[9]. By utilizing a functionalized cyclobutane ring as the central scaffold, researchers successfully locked the arginine and aspartate mimetic sidechains into the precise spatial orientation required for high-affinity receptor binding[9]. This architectural rigidity resulted in a novel class of dual ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

antagonists with excellent metabolic stability and in vivo tolerability.

Quantitative Data: Scaffold Metrics

The following table summarizes the comparative physicochemical impact of integrating cyclobutane derivatives against traditional motifs.

Structural MotifHybridization (

)
Relative Lipophilicity (LogP)Metabolic LiabilityPrimary Medicinal Chemistry Application
Benzene 0.0HighHigh (Aromatic oxidation)Baseline structural core
Cyclobutane 1.0ModerateLowConformational restriction / Spacer
Bicyclo[1.1.1]pentane 1.0LowVery Low1,4-Phenyl bioisostere
tert-Butyl 1.0HighHigh (Aliphatic oxidation)Hydrophobic pocket filling

-Cyclobutane
1.0Moderate-HighVery Lowtert-Butyl bioisostere[4]

Validated Experimental Methodologies

Protocol A: Synthesis of -Cyclobutane Building Blocks

To overcome the synthetic bottleneck of fluorinated cyclobutanes, the following scalable deoxofluorination protocol is utilized to convert cyclobutylcarboxylic acids into 1-(trifluoromethyl)cyclobutyl derivatives[4].

Causality: Sulfur tetrafluoride (


) is employed because it directly converts the carboxylic acid (-COOH) into a trifluoromethyl group (-

) via a highly reactive acyl fluoride intermediate, bypassing the need for multi-step functional group interconversions.
  • Preparation: Charge a Hastelloy autoclave with the starting cyclobutanecarboxylic acid (1.0 equiv) and anhydrous hydrogen fluoride (HF) as a solvent/catalyst. Note: Hastelloy is mandatory due to the highly corrosive nature of HF and

    
    .
    
  • Fluorination: Seal the reactor and introduce

    
     gas (2.5 - 3.0 equiv) at -78°C.
    
  • Thermal Activation: Gradually warm the reactor to 60–80°C and maintain pressure for 12–24 hours. The thermal energy is required to drive the formation of the

    
     group from the intermediate difluoromethyl ether.
    
  • Quenching & Isolation: Cool the reactor, safely vent the excess

    
     and HF through a basic scrubber system (KOH/CaO), and partition the residue between dichloromethane and saturated 
    
    
    
    . Purify the resulting
    
    
    -cyclobutane via fractional distillation or silica gel chromatography.
Protocol B: Strain-Release Amination of[1.1.1]Propellane

The synthesis of BCPs relies on the controlled cleavage of the highly strained central C-C bond of [1.1.1]propellane[10].

Causality: [1.1.1]propellane possesses a massive strain energy (66.6 kcal/mol). The central C-C bond has inverted tetrahedral geometry, making it exceptionally susceptible to radical or polar addition. Cleaving this bond releases the strain, driving the irreversible formation of the 1,3-disubstituted BCP[11].

  • Propellane Generation: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with Methyllithium (MeLi) at -78°C in diethyl ether. The halogen-metal exchange triggers an intramolecular cyclization to yield [1.1.1]propellane[10].

  • Radical Crossover Cyclization: To a solution of the target amine (1.0 equiv) and a photocatalyst (e.g., Ir(ppy)3), add the freshly prepared [1.1.1]propellane solution (1.5 equiv).

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature. The photocatalyst generates an amine radical cation that attacks the central bond of the propellane, releasing the ring strain and yielding the 3-substituted bicyclo[1.1.1]pent-1-ylamine derivative[5].

BCPWorkflow Precursor 1,1-Dibromo-2,2- bis(chloromethyl)cyclopropane MeLi MeLi (Halogen-Metal Exchange) Precursor->MeLi Propellane [1.1.1]Propellane (Highly Strained) MeLi->Propellane Radical Radical/Polar Addition (Strain Release) Propellane->Radical BCPProduct 1,3-Disubstituted Bicyclo[1.1.1]pentane Radical->BCPProduct

Strain-release synthesis workflow of bicyclo[1.1.1]pentanes from[1.1.1]propellane precursors.

References

1.9 - RSC Publishing 2.8 - PubMed / Cancers (Basel) 3. 6 - PMC 4. 2 - PMC 5. 3 - Benchchem 6. 5 - Thieme Connect 7.1 - PMC 8. 7 - BLDpharm 9. 11 - JACS Au 10. 10 - PMC 11.4 - JACS Au

Sources

Exploratory

Difference between 2,2-diethoxy and 2,2-dimethoxy cyclobutanes

The following technical guide details the structural, mechanistic, and functional differences between 2,2-diethoxy and 2,2-dimethoxy cyclobutanes. Strategic Selection of Cyclobutanone Acetals in Drug Discovery Scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, mechanistic, and functional differences between 2,2-diethoxy and 2,2-dimethoxy cyclobutanes.

Strategic Selection of Cyclobutanone Acetals in Drug Discovery Scaffolds

Executive Summary

In the design of small-molecule therapeutics, the cyclobutane ring serves as a critical bioisostere and a rigid scaffold for restricting conformational freedom. The choice between 2,2-dimethoxy (methyl acetal) and 2,2-diethoxy (ethyl acetal) substitution is rarely arbitrary; it dictates the physicochemical profile, hydrolytic stability, and downstream synthetic utility of the intermediate.

While both variants serve as masked cyclobutanones, the diethyl acetal offers superior lipophilicity and hydrolytic robustness, making it the preferred choice for multi-step sequences requiring resilience to mild acidic conditions. Conversely, the dimethyl acetal provides a minimized steric footprint, essential when the cyclobutane core bears bulky substituents at the adjacent C1 or C3 positions.

Mechanistic Synthesis: The [2+2] Cycloaddition

The primary route to 2,2-dialkoxycyclobutanes is the thermal or Lewis acid-catalyzed [2+2] cycloaddition of ketene acetals with electron-deficient alkenes (e.g., acrylates, acrylonitrile).

Reaction Mechanism

The reaction proceeds via a concerted but asynchronous


 pathway (thermal) or a stepwise zwitterionic pathway (polar/Lewis Acid). The regioselectivity is governed by the polarity of the transition state, consistently yielding the 2,2-dialkoxy-1-substituted  isomer (Head-to-Head relative to the donor/acceptor polarity).

Key Difference:

  • Ketene Dimethyl Acetal (KDA): Highly reactive, lower boiling point (

    
    C), often requires lower reaction temperatures to avoid polymerization.
    
  • Ketene Diethyl Acetal (KDEA): Slightly more stable, higher boiling point (

    
    C), allowing for higher thermal ceilings in uncatalyzed cycloadditions.
    
Visualization: [2+2] Cycloaddition Pathway

The following diagram illustrates the orbital interactions and divergent pathways for the synthesis.

G cluster_0 Regioselectivity Control Start Ketene Acetal (HOMO High) TS Transition State (Dipolar/Zwitterionic Character) Start->TS Nucleophilic Attack Alkene Electron-Deficient Alkene (LUMO Low) Alkene->TS Electrophilic Capture Product 2,2-Dialkoxycyclobutane TS->Product Ring Closure

Figure 1: Mechanistic flow of the [2+2] cycloaddition between ketene acetals and acrylates.

Comparative Analysis: Dimethoxy vs. Diethoxy[1]

Steric and Conformational Impact

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

  • 2,2-Dimethoxy: The methoxy groups are relatively small (A-value ~0.6 kcal/mol in cyclohexanes, though different in cyclobutanes). They allow for tighter packing of substituents at the adjacent C1 position.

  • 2,2-Diethoxy: The ethyl groups introduce significant steric bulk. In the puckered conformation, the endo-ethoxy group can suffer severe 1,3-diaxial-like interactions with substituents at C4. This often locks the ring into a specific pucker, reducing conformational flexibility compared to the dimethyl analog.

Physicochemical Properties

For drug development, the shift from Methyl to Ethyl alters the partition coefficient (LogP), affecting membrane permeability and solubility.

Feature2,2-Dimethoxy Cyclobutane2,2-Diethoxy CyclobutaneImpact on Research
Molecular Weight Base + 62 DaBase + 90 DaSlight mass increase.
Lipophilicity (

LogP)
Baseline+0.8 to +1.0Diethyl is better for organic solvent extraction.
Boiling Point LowerHigher (~ +20-30°C)Diethyl is easier to handle/purify by distillation.
Hydrolysis Rate Fast (

)
Slower (

)
Diethyl survives mild acidic workups better.
Reactivity Profile: Hydrolysis and Ring Opening

The acetal functionality is a "masked" ketone. However, in cyclobutanes, the release of ring strain drives unique reactivity.

  • Hydrolysis: Acid-catalyzed hydrolysis yields the cyclobutanone.

    • Protocol Note: Diethyl acetals require stronger acid or heat compared to dimethyl acetals due to the steric shielding of the acetal center from water attack.

  • Ring Opening (Oxyallyl Cation): Under strong Lewis acid conditions, the C-O bond cleavage can trigger ring opening to form an acyclic ester or trigger a ring expansion (e.g., to cyclopentanone).

    • Difference: The dimethoxy derivative forms the oxyallyl cation more readily because the less bulky methoxy group is a better leaving group in terms of kinetic departure from the crowded transition state.

Visualization: Divergent Reactivity

Reactivity Acetal 2,2-Dialkoxycyclobutane H3O Acid Hydrolysis (H3O+) Acetal->H3O Lewis Lewis Acid (BF3·OEt2 / TiCl4) Acetal->Lewis Ketone Cyclobutanone (Target Scaffold) H3O->Ketone -2 ROH Oxyallyl Oxyallyl Cation Intermediate Lewis->Oxyallyl C-O Cleavage Expansion Cyclopentanone (Ring Expansion) Oxyallyl->Expansion Rearrangement Acyclic Acyclic Ester (Ring Opening) Oxyallyl->Acyclic Nucleophile Trap

Figure 2: Divergent reaction pathways: Hydrolysis to cyclobutanone vs. Lewis-acid mediated ring manipulation.

Experimental Protocols

Synthesis of Ethyl 2,2-Diethoxycyclobutane-1-carboxylate

This protocol utilizes the thermal [2+2] cycloaddition, preferred for its scalability and atom economy.

Reagents:

  • Ketene Diethyl Acetal (KDEA)

  • Ethyl Acrylate (freshly distilled to remove inhibitors)

  • Solvent: Acetonitrile (MeCN) or Toluene (for higher T)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and N2 inlet, charge Ethyl Acrylate (1.0 equiv, 10 mmol) and dry Acetonitrile (0.5 M).

  • Addition: Heat the solution to 60°C. Add Ketene Diethyl Acetal (1.2 equiv, 12 mmol) dropwise over 30 minutes. Note: Slow addition minimizes oligomerization of the ketene acetal.

  • Reaction: Stir at reflux (80°C) for 12–24 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) or GC-MS. The product spot will be less polar than the starting acrylate.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via vacuum distillation (bp ~90-100°C @ 5 mmHg). Silica gel chromatography should be performed with 1% Triethylamine in the eluent to prevent acid-catalyzed hydrolysis of the acetal on the silica surface.

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic cyclobutane ring protons (multiplets at

    
     1.8–2.5 ppm) and the distinct ethoxy signals (two quartets for diastereotopic O-CH2- protons due to the chiral center at C1).
    
Hydrolysis to Cyclobutanone
  • Dissolve the 2,2-diethoxycyclobutane (1 mmol) in THF (2 mL).

  • Add aqueous HCl (1 M, 1 mL) or Trifluoroacetic acid (TFA) in wet DCM.

  • Stir at room temperature for 1 hour.

  • Observation: The disappearance of the ethoxy quartets and the appearance of the cyclobutanone carbonyl stretch (~1780 cm⁻¹) in IR confirms conversion.

References

  • Mechanism of [2+2] Cycloaddition: Huisgen, R. "Cycloaddition Reactions of Alkenes." Accounts of Chemical Research, 1977, 10(4), 117–124. Link

  • Ketene Acetal Reactivity: Brassard, P. "The Chemistry of Ketene Acetals.
  • Hydrolysis Kinetics of Acetals: Cordes, E. H., & Bull, H. G. "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 1974, 74(5), 581–603. Link

  • Cyclobutanone Synthesis: Trost, B. M. "New synthetic methods. Secoalkylative approach to cyclobutanones." Journal of the American Chemical Society, 1977, 99(19), 6423–6425. Link

  • Oxyallyl Cations from Cyclobutanones: Harmata, M. "The [4+3] Cycloaddition Reaction: Simple Methodologies for the Synthesis of Seven-Membered Rings." Advanced Synthesis & Catalysis, 2006, 348(16-17), 2297–2306. Link

Foundational

A Comprehensive Technical Guide to 1-Methylcyclobutyl Methanol Derivatives: Synthesis, Characterization, and Medicinal Applications

Executive Summary In the continuous search for novel chemical entities with improved pharmacological profiles, the 1-methylcyclobutyl moiety has emerged as a highly valuable scaffold in modern medicinal chemistry[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous search for novel chemical entities with improved pharmacological profiles, the 1-methylcyclobutyl moiety has emerged as a highly valuable scaffold in modern medicinal chemistry[1]. As drug discovery paradigms shift away from flat, sp²-hybridized aromatic systems, the incorporation of rigid, sp³-rich three-dimensional structures provides novel vectors for exploring chemical space[1]. This technical guide provides an authoritative breakdown of the synthesis, characterization, and bioisosteric applications of (1-methylcyclobutyl)methanol and its derivatives, designed for researchers and drug development professionals.

The 1-Methylcyclobutyl Scaffold: Bioisosterism and Spatial Vectors

The cyclobutane ring serves as an excellent bioisosteric replacement for traditional lipophilic groups, such as gem-dimethyl or tert-butyl groups[1]. This substitution significantly influences a molecule's pharmacokinetic and pharmacodynamic profile by altering its metabolic stability and lipophilicity[1]. Furthermore, the primary alcohol function of (1-methylcyclobutyl)methanol acts as a versatile synthetic handle, enabling its incorporation into complex drug candidates through etherification, esterification, or amination[1].

Bioisosteric_Logic A Standard Alkyl Group (tert-butyl / gem-dimethyl) B Metabolic Liability (Rapid Oxidation) A->B Cytochrome P450 C 1-Methylcyclobutyl Substitution A->C Bioisosteric Replacement D Increased Steric Bulk & Rigidity C->D Structural Effect E Improved Metabolic Stability D->E Blocks Oxidation F Enhanced Lipophilicity D->F LogP Shift G Receptor Agonist Potency (EC50 Optimization) E->G In Vivo Efficacy F->G Receptor Binding

Figure 1: Bioisosteric rationale for incorporating the 1-methylcyclobutyl moiety.

Physicochemical Profiling and Analytical Characterization

Understanding the baseline physicochemical properties of (1-methylcyclobutyl)methanol is critical for predicting its behavior in biological systems and during synthetic manipulation.

Table 1: Physicochemical Properties of (1-Methylcyclobutyl)methanol

PropertyValue
IUPAC Name (1-methylcyclobutyl)methanol
CAS Number 38401-41-1
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
Topological Polar Surface Area (TPSA) 20.2 Ų
XLogP3 1.2

(Data sourced from PubChem CID 520901[2])

To ensure trustworthiness in synthetic workflows, rigorous analytical validation is required. The proton and carbon NMR spectra provide a self-validating map of the hydrogen and carbon framework.

Table 2: Diagnostic NMR Signals for Structural Validation

NucleusChemical Shift (ppm)MultiplicityStructural Assignment
¹H ~1.10 - 1.20Singlet (3H)-CH₃ (Methyl protons)
¹H ~1.60 - 1.90Multiplet (6H)Cyclobutane ring protons
¹H ~3.40 - 3.50Singlet/Doublet (2H)-CH₂OH (Methylene protons)
¹H ~2.00Broad Singlet (1H)-OH (Hydroxyl, D₂O exchangeable)
¹³C 50.0 - 80.0Singlet-CH₂OH (Hydroxylated carbon)

(Expected spectral data based on standard characterization protocols[1])

Validated Synthetic Methodology: Mechanistic Causality

The synthesis of (1-methylcyclobutyl)methanol relies on a robust two-step protocol: the α-alkylation of an ester followed by its reduction to a primary alcohol[1]. Every step in this protocol is designed with specific mechanistic causality to prevent side reactions and maximize yield.

Synthetic_Workflow A Ethyl cyclobutanecarboxylate B Enolate Formation (LDA, THF, -78°C) A->B Deprotonation C Alkylation (Methyl Iodide) B->C SN2 Attack D Ethyl 1-methylcyclobutanecarboxylate (Intermediate) C->D Isolation E Reduction (LiAlH4, Ether, 0°C) D->E Hydride Transfer F Fieser Workup (H2O, NaOH) E->F Quench G (1-Methylcyclobutyl)methanol (Target) F->G Purification

Figure 2: Step-by-step synthetic workflow for (1-methylcyclobutyl)methanol.

Step 1: Enolate Formation and Alkylation
  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon). Add anhydrous tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath.

  • Enolate Generation: Add lithium diisopropylamide (LDA) dropwise.

    • Causality: LDA is selected because it is a highly sterically hindered, strong base. This ensures complete, irreversible deprotonation of the α-carbon of ethyl cyclobutanecarboxylate without acting as a nucleophile, which would otherwise result in unwanted nucleophilic acyl substitution at the carbonyl carbon[1].

  • Alkylation: Introduce methyl iodide (MeI) slowly to the enolate solution. The reaction proceeds via an Sₙ2 mechanism to yield ethyl 1-methylcyclobutanecarboxylate.

Step 2: Hydride Reduction to Primary Alcohol
  • Preparation: In a separate flame-dried flask under inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether at 0°C.

    • Causality: LiAlH₄ is a potent hydride donor strictly required for this transformation; milder reducing agents like sodium borohydride (NaBH₄) are mechanistically incapable of reducing esters to alcohols[1]. The anhydrous environment is critical, as LiAlH₄ reacts violently with protic sources[1].

  • Reduction: Slowly add the ethyl 1-methylcyclobutanecarboxylate (from Step 1) to the LiAlH₄ suspension.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validating System: Because the target aliphatic alcohol lacks a UV chromophore, standard UV-lamp visualization will fail. Plates must be stained with potassium permanganate (KMnO₄) and heated. The disappearance of the high-Rf ester spot and the appearance of a highly polar, low-Rf spot validates complete reduction.

  • Fieser Workup: Quench the reaction strictly using the Fieser method (n g H₂O, n g 15% NaOH, 3n g H₂O per n g of LiAlH₄).

    • Causality: Direct aqueous quenching generates a gelatinous aluminum hydroxide emulsion that traps the product and makes filtration nearly impossible. The Fieser sequence hydrolyzes the aluminum complexes into a granular, easily filterable white solid (sodium aluminate), ensuring high product recovery and phase separation.

Applications in Drug Discovery: GPR88 Agonists

The 1-methylcyclobutyl moiety is frequently utilized to fine-tune the lipophilicity and metabolic stability of drug candidates. A prime example of this application is found in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88), a receptor highly expressed in the striatum and implicated in striatal-associated neurological disorders[3].

In a medicinal chemistry campaign by Rahman et al., researchers designed a series of novel (4-alkoxyphenyl)glycinamides and bioisosteric 1,3,4-oxadiazoles derived from the 2-AMPP scaffold[3]. The incorporation of specific alkyl groups, including cyclobutyl derivatives, was crucial for optimizing the "Site A" lipophilicity of the molecules. Through rigorous structure-activity relationship (SAR) studies, the team discovered that 5-amino-1,3,4-oxadiazole derivatives exhibited significantly improved potency and lower lipophilicity compared to the parent 2-AMPP scaffold[3]. Notably, Compound 84 demonstrated an exceptional EC₅₀ of 59 nM in a GPR88 overexpressing cell-based cAMP assay, validating the strategic use of tailored aliphatic systems in optimizing receptor binding and in vivo efficacy[3].

References

  • Title: (1-Methylcyclobutyl)methanol | C6H12O | CID 520901 - PubChem Source: nih.gov URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Lithium aluminum hydride reduction of cyclobutane esters

This Application Note is designed for organic chemists and process development scientists. It details the reduction of cyclobutane carboxylate esters to cyclobutane methanols using Lithium Aluminum Hydride (LiAlH or LAH)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process development scientists. It details the reduction of cyclobutane carboxylate esters to cyclobutane methanols using Lithium Aluminum Hydride (LiAlH


 or LAH).

This protocol prioritizes stereochemical retention , safe handling of pyrophoric reagents , and efficient isolation of polar, low-molecular-weight cyclic alcohols.

Application Note: LiAlH Reduction of Cyclobutane Esters

Strategic Context & Mechanism

Cyclobutane scaffolds are critical in medicinal chemistry for restricting conformational freedom in drug candidates (e.g., conformationally locked GABA analogues, nucleosides, and peptidomimetics). Converting the ester functionality to a primary alcohol is a ubiquitous transformation, yet it presents specific challenges:

  • Volatility & Solubility: Cyclobutane methanol (bp ~144 °C) and its derivatives are moderately polar and can be lost during aqueous workup or solvent removal.

  • Stereochemical Integrity: While the cyclobutane ring is relatively stable to LAH, maintaining the cis/trans relationship of substituents is paramount. LAH reduction typically proceeds with retention of configuration, provided the intermediate aldehyde does not enolize.

  • Aluminum Emulsions: The formation of gelatinous aluminum hydroxide precipitates can trap the product, leading to artificially low yields.

Reaction Mechanism

The reduction proceeds via a double nucleophilic attack.[1] The key to stereoretention is the rapid reduction of the intermediate aldehyde, preventing enolization and subsequent epimerization.

LAH_Mechanism cluster_0 Reaction Phase Ester Cyclobutane Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra LiAlH4 Attack (1) Aldehyde Aldehyde (Transient) Tetra->Aldehyde Elimination (-OR) Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide LiAlH4 Attack (2) (Fast) Alcohol Cyclobutane Methanol Alkoxide->Alcohol H3O+ Quench

Figure 1: Mechanistic pathway of ester reduction.[2][3] The aldehyde intermediate is short-lived, minimizing epimerization risks.

Pre-Reaction Planning

Reagent Quality Control
  • LiAlHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Use pellets or a grey powder.[4] If the powder is white, it may be partially decomposed (grey indicates active hydride). Commercial solutions (e.g., 1.0 M in THF) are safer and easier to handle for scales < 10 g.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) is preferred over diethyl ether for cyclobutane esters due to its higher boiling point (66 °C), which drives the reaction to completion if steric hindrance is present on the ring.

Stoichiometry Table
ComponentEquiv.RoleNotes
Cyclobutane Ester 1.0SubstrateDry thoroughly (azeotrope with toluene if needed).
LiAlH

0.75 - 1.0ReductantTheoretically 0.5 equiv is sufficient (4 H per LiAlH

), but 0.75-1.0 molar equiv is standard to ensure rapid completion.
Solvent (THF) 0.2 - 0.5 MMediumConcentration affects rate; dilute if exotherm is a concern.

Standardized Protocol

Safety Warning: LiAlH


 reacts violently with water and protic solvents, liberating flammable hydrogen gas. All glassware must be oven-dried. Perform under an inert atmosphere (N

or Ar).
Step 1: Apparatus Setup
  • Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet.

  • Flame-dry or oven-dry the apparatus and cool under a stream of nitrogen.

Step 2: Reagent Preparation
  • Flask: Charge the RBF with LiAlH

    
     (1.0 equiv) and anhydrous THF. Cool to 0 °C  using an ice bath.
    
  • Funnel: Dissolve the cyclobutane ester (1.0 equiv) in anhydrous THF in the addition funnel.

Step 3: Controlled Addition
  • Add the ester solution dropwise to the LiAlH

    
     suspension.
    
    • Why? Adding ester to LAH (inverse addition) ensures an excess of reducing agent at all times, preventing side reactions like condensation.

  • Maintain internal temperature < 10 °C. Gas evolution (H

    
    ) will occur.
    
Step 4: Reaction & Monitoring[7]
  • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).

  • Optional: If the ester is sterically hindered (e.g., adjacent to a quaternary carbon on the ring), heat to reflux (66 °C) for 1–2 hours.

  • Monitor: Check TLC. The ester spot should disappear.

    • Tip: Cyclobutane methanols often stain poorly with UV. Use CAM (Cerium Ammonium Molybdate) or Permanganate stain.

Step 5: The Critical Quench (Fieser Method)

Proper quenching is the difference between a clean product and a trapped emulsion. For


 grams  of LiAlH

used, follow this strict sequence at 0 °C :
  • Add

    
     mL  of Water (slowly, dropwise). Caution: Vigorous exotherm.
    
  • Add

    
     mL  of 15% aqueous NaOH.
    
  • Add

    
     mL  of Water.
    
  • Warm to RT and stir for 30 minutes until a white, granular precipitate forms.

  • Add anhydrous MgSO

    
     to the mixture and stir for another 15 minutes.
    

Work-up & Purification Workflow

Cyclobutane methanols are prone to water solubility. If the Fieser workup yields low mass, switch to the Rochelle's Salt Protocol (see Troubleshooting).

Workflow Start Quenched Reaction Mixture (Granular Precipitate) Filter Filtration (Celite Pad) Start->Filter Cake Filter Cake (Aluminum Salts) Filter->Cake Discard (Wash with THF) Filtrate Filtrate (THF + Product) Filter->Filtrate Conc Concentration (Rotovap) Filtrate->Conc Careful! Volatile Product Purify Purification Conc->Purify Distillation or Column

Figure 2: Isolation workflow.[5][6] Note the wash step: Aluminum salts can trap up to 20% of the product if not washed thoroughly with hot THF or Ether.

Purification Guidelines
  • Flash Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate (typically 3:1 to 1:1).

  • Distillation: For liquid cyclobutane methanols, Kugelrohr or vacuum distillation is preferred to remove high-boiling impurities.

  • Analysis:

    • 1H NMR: Look for the disappearance of the ester methoxy/ethoxy singlet (3.6–4.1 ppm) and appearance of the methylene protons of the alcohol (-CH

      
      OH) as a doublet (or singlet if quaternary) around 3.5–3.7 ppm.
      

Troubleshooting & Variations

Common Issues Table
IssueDiagnosisSolution
Gelatinous Emulsion Mixture is thick/grey; layers won't separate.Use Rochelle's Salt: Add saturated Potassium Sodium Tartrate solution and stir vigorously for 2–12 hours. The tartrate complexes aluminum, breaking the emulsion.[7]
Low Yield Product trapped in salts or lost to aqueous layer.[8]1. Soxhlet extract the aluminum salts with THF.2. Saturate the aqueous layer with NaCl (salting out) and extract with EtOAc (3x).
Epimerization Cis/Trans ratio changed from starting material.Reaction temperature too high or quench too acidic. Keep reaction at 0 °C -> RT. Avoid strong acid during workup.
Incomplete Reaction Ester spot remains on TLC.1. Reflux the reaction.2. Ensure reagents are dry (water kills LAH).3. Add 0.5 equiv more LAH.
Case Study: cis- vs trans-Cyclobutane Dicarboxylates

When reducing diesters (e.g., diethyl cyclobutane-1,2-dicarboxylate):

  • Cis-isomer: The proximity of the two hydroxymethyl groups in the product can lead to intramolecular hydrogen bonding or even cyclic ether formation (tetrahydrofuran derivatives) under acidic conditions. Keep workup neutral.

  • Trans-isomer: Generally more robust.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the Fieser Workup).
  • Amato, J. S., et al. "Synthesis of Cyclobutane Nucleoside Analogues." J. Org.[9] Chem.2005 , 70, 1525-1528. Link (Example of cyclobutane ester reduction in drug synthesis).

  • Chandra, T.; Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."[10] ACS Chem. Health Saf.[10]2024 , 31, 162–171. Link (Current safety standards).[10]

  • Cohen, N., et al. "Synthesis of the enantiomers of cyclobutane-1,2-dimethanol." J. Med. Chem.1998, 41, 2145. (Stereochemical retention protocols).

Sources

Application

Application Note: Procedure for Protecting Cyclobutanone as Diethyl Acetal

Introduction & Mechanistic Rationale Cyclobutanone is a highly versatile but moderately unstable four-membered cyclic ketone. The -hybridized carbonyl carbon naturally prefers a 120° bond angle, but the rigid cyclobutane...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cyclobutanone is a highly versatile but moderately unstable four-membered cyclic ketone. The


-hybridized carbonyl carbon naturally prefers a 120° bond angle, but the rigid cyclobutane ring forces it into an angle of approximately 90°. This severe angle strain renders the carbonyl group exceptionally electrophilic, making it prone to unwanted ring-opening reactions, nucleophilic attacks, and Baeyer-Villiger oxidations during multi-step syntheses[1].

To mitigate this vulnerability, the carbonyl group is protected as a diethyl acetal. Converting the


 carbonyl carbon to an 

-hybridized acetal carbon (ideal angle 109.5°) partially relieves the ring strain. The resulting 1,1-diethoxycyclobutane is stable under basic, strongly nucleophilic (e.g., Grignard reagents, organolithiums), and reducing conditions (e.g.,

).
The Role of Triethyl Orthoformate (TEOF)

Standard acetalization protocols often rely on a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward. However, cyclobutanone is highly volatile (bp ~99 °C), making reflux-based water removal impractical without significant loss of the substrate.

Instead, this protocol employs as a chemical dehydrating agent and acetal source[2]. Under acidic conditions, TEOF reacts quantitatively with the water generated during acetal formation, yielding ethanol and ethyl formate[3]. This irreversible consumption of water drives the protection to completion at room temperature, which is a standard and highly effective methodology for volatile cyclic ketones as established in [4].

Experimental Workflow Diagram

G cluster_reagents Reagents & Materials R1 Cyclobutanone (Substrate) Step1 Mix in Anhydrous Flask (Inert N2 Atmosphere) R1->Step1 R2 Triethyl Orthoformate (Water Scavenger) R2->Step1 R3 Absolute Ethanol (Solvent) R3->Step1 R4 p-TsOH·H2O (Acid Catalyst) R4->Step1 Step2 Stir at Room Temperature (12-16 hours) Step1->Step2 Step3 Quench with NaHCO3 (aq) (Neutralize Catalyst) Step2->Step3 Step4 Liquid-Liquid Extraction (Et2O or DCM / Brine) Step3->Step4 Step5 Dry over Na2SO4 & Filter Step4->Step5 Step6 Concentrate & Distill (Reduced Pressure) Step5->Step6 Product 1,1-Diethoxycyclobutane (Protected Acetal) Step6->Product

Caption: Step-by-step experimental workflow for the synthesis of 1,1-diethoxycyclobutane.

Reagent Stoichiometry and Properties

The following table outlines the quantitative data for a standard 10 mmol scale protection reaction.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Function
Cyclobutanone 70.091.0701 mg (10.0 mmol)0.938Substrate
Triethyl orthoformate 148.201.52.22 g (15.0 mmol)0.891Acetal source / Dehydrator
Absolute Ethanol 46.07Solvent5.0 mL0.789Solvent / Co-reactant

-Toluenesulfonic acid
190.220.0595 mg (0.5 mmol)N/AAcid Catalyst

Note: Absolute ethanol must be strictly anhydrous to prevent premature equilibrium stalling.


-TsOH is preferred over mineral acids (like HCl) as it is highly soluble in organic solvents and provides milder acidic conditions, preventing acid-catalyzed aldol condensations or ring-opening[4].

Step-by-Step Experimental Protocol

Safety Precautions: Cyclobutanone is volatile and flammable. Triethyl orthoformate is a moisture-sensitive irritant. Conduct all operations in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Phase 1: Reaction Setup
  • Preparation of the Flask: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask under a continuous stream of dry Nitrogen (

    
    ) or Argon.
    
  • Reagent Addition: Add 701 mg (10.0 mmol) of cyclobutanone to the flask.

  • Solvent & Scavenger: Inject 5.0 mL of absolute ethanol, followed by 2.22 g (15.0 mmol, ~2.5 mL) of triethyl orthoformate. Stir gently to ensure a homogeneous solution.

  • Catalyst Initiation: Add 95 mg (0.5 mmol) of

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·
    
    
    ) in one portion. Seal the flask with a rubber septum and maintain it under a positive pressure of inert gas.
Phase 2: Reaction Execution
  • Stirring: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 12 to 16 hours.

  • Monitoring: The reaction progress can be monitored via GC-MS or TLC (using a suitable stain such as

    
     or phosphomolybdic acid, as the acetal lacks a strong UV chromophore). The disappearance of the cyclobutanone peak indicates completion.
    
Phase 3: Workup and Quenching
  • Neutralization: Once the reaction is complete, quench the acid catalyst by adding 5.0 mL of saturated aqueous sodium bicarbonate (

    
    ) solution. Crucial Step: The environment must be strictly neutralized; any residual acid during concentration will cause the acetal to revert to the ketone or undergo ring-opening.
    
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (

    
    ) or dichloromethane (DCM) (
    
    
    
    ).
  • Washing: Wash the combined organic extracts with 10 mL of brine (saturated

    
     solution) to remove residual ethanol and water.
    
  • Drying: Dry the organic layer over anhydrous sodium sulfate (

    
    ). Filter the suspension to remove the drying agent.
    
Phase 4: Purification
  • Concentration: Carefully concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C, as the resulting 1,1-diethoxycyclobutane is volatile.

  • Distillation: For high-purity applications, purify the crude yellow oil via short-path vacuum distillation or Kugelrohr distillation. The pure 1,1-diethoxycyclobutane will collect as a colorless liquid. Store the product over 4Å molecular sieves under inert gas to prevent hydrolysis.

References

  • Title: Cyclohexanone Diethyl Ketal (Procedure for cyclic ketone acetalization) Source: Organic Syntheses, Coll. Vol. 5, 1973, p. 292. URL: [Link]

  • Title: Triethyl orthoformate Source: Wikipedia URL: [Link]

Sources

Method

Using (2,2-Diethoxy-1-methylcyclobutyl)methanol in terpene synthesis

Application Note: Utilization of (2,2-Diethoxy-1-methylcyclobutyl)methanol in Terpene Synthesis & Ring Expansion Strategies Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of (2,2-Diethoxy-1-methylcyclobutyl)methanol in Terpene Synthesis & Ring Expansion Strategies

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Introduction & Structural Rationale

In the landscape of complex natural product synthesis, strained carbocycles serve as highly valuable, energy-rich building blocks. (2,2-Diethoxy-1-methylcyclobutyl)methanol (CAS: 2167204-51-3)[1] is a highly functionalized cyclobutane derivative that provides an exceptional platform for the divergent synthesis of terpenoids.

Structurally, this molecule features a neopentyl-like primary alcohol (-CH₂OH), a quaternary stereocenter (C1) bearing a methyl group, and a diethyl acetal at C2 masking a reactive cyclobutanone core. The strategic value of this compound lies in its orthogonal reactivity:

  • Acetal Protection: The diethyl acetal is stable under basic, nucleophilic, and reductive conditions (e.g., Grignard additions, Wittig olefinations, or hydride reductions). This allows the C1 hydroxymethyl group to be selectively manipulated without triggering premature ring opening or retro-aldol fragmentation.

  • Ring Strain as a Thermodynamic Driver: Cyclobutanes possess approximately 26 kcal/mol of angular and torsional strain. By converting the primary alcohol into a leaving group, the molecule is primed for a semi-pinacol-type ring expansion, a biomimetic pathway frequently utilized to access the cyclopentanoid cores of iridoids and sesquiterpenes[2][3].

Divergent Synthetic Pathways

The utility of (2,2-Diethoxy-1-methylcyclobutyl)methanol bifurcates into two primary trajectories in terpene synthesis: the construction of functionalized cyclobutane monoterpenes (such as the pheromones Grandisol and Fragranol) and the synthesis of larger ring systems via expansion.

Pathway A: Synthesis of Cyclobutane Monoterpenes

Grandisol (the boll weevil aggregation pheromone) and Fragranol (a structurally related monoterpene) both require a precise 1-methylcyclobutane framework[4][5]. The synthesis of these targets relies on maintaining the 4-membered ring while elaborating the side chains. The C1 hydroxymethyl group can be oxidized to an aldehyde and subjected to Wittig olefination to install the necessary isopropenyl or vinyl functionalities. Following side-chain elaboration, the C2 acetal is hydrolyzed under mild acidic conditions to reveal the ketone, which is subsequently reduced or alkylated to finalize the pheromone structure.

Pathway B: Semi-Pinacol Ring Expansion

To access cyclopentanoid terpenes, the cyclobutane ring must be expanded. The primary alcohol is first converted into a sulfonate ester (e.g., a tosylate or mesylate). Upon treatment with a Lewis acid, the C2–C3 bond migrates to the C1 position, displacing the leaving group. This 1,2-alkyl shift expands the ring from four to five members, yielding a cyclopentanone derivative. The reaction is thermodynamically driven by the relief of ring strain and stabilized by the adjacent oxygen atoms of the acetal, which can assist in stabilizing the transient carbocationic character before hydrolysis.

G SM (2,2-Diethoxy-1-methylcyclobutyl)methanol CAS: 2167204-51-3 Tosylation Step 1: Tosylation of -CH2OH (TsCl, Pyridine) SM->Tosylation Deprotection Step 1: Acetal Deprotection (Aqueous Acid) SM->Deprotection Intermediate2 Tosylated Cyclobutane Acetal Tosylation->Intermediate2 Intermediate1 1-Methyl-2-oxocyclobutane-1-methanol Deprotection->Intermediate1 Functionalization Wittig Olefination / Alkylation Intermediate1->Functionalization RingExpansion Semi-Pinacol Ring Expansion (Lewis Acid / Heat) Intermediate2->RingExpansion Cyclopentanone Cyclopentanoid Terpenes (e.g., Iridoid Precursors) RingExpansion->Cyclopentanone Grandisol Cyclobutane Monoterpenes (e.g., Grandisol, Fragranol) Functionalization->Grandisol

Divergent synthetic pathways of (2,2-Diethoxy-1-methylcyclobutyl)methanol in terpene synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the key transformations of this building block.

Reaction TypeReagents & ConditionsTarget MotifTypical YieldThermodynamic Driver
Acetal Hydrolysis 10% aq. HCl, THF, 25°C, 2hCyclobutanone85–92%Entropy & Aqueous Solvation
Hydroxyl Tosylation TsCl, Pyridine, DCM, 0°CActivated Precursor90–95%Nucleophilic Acyl Substitution
Semi-Pinacol Expansion BF₃·OEt₂, DCM, -78°C to 25°CCyclopentanone70–80%Relief of Ring Strain (~26 kcal/mol)
Wittig Olefination Ph₃P=CH₂, THF, 0°CIsopropenyl group75–85%Formation of strong P=O bond

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic fidelity and prevent side reactions such as unwanted retro-aldol fragmentation.

Protocol 1: Orthogonal Deprotection of the Diethyl Acetal

Objective: To unmask the C2 ketone while preserving the C1 primary alcohol for subsequent Grandisol/Fragranol synthesis.

  • Initialization: Dissolve 1.0 equivalent of (2,2-Diethoxy-1-methylcyclobutyl)methanol in a 4:1 mixture of Tetrahydrofuran (THF) and water (0.2 M concentration).

  • Acidification: Cool the reaction vessel to 0°C. Dropwise, add 0.1 equivalents of Pyridinium p-toluenesulfonate (PPTS) or 10% aqueous HCl.

    • Causality Check: Mild acidic conditions are strictly required. Strong, unbuffered acids at elevated temperatures can trigger the retro-aldol cleavage of the resulting β-hydroxy ketone.

  • Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Because the molecule lacks a strong UV chromophore, visualize the plates using a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain. The product will appear as a lower-Rf spot compared to the acetal.

  • Quenching & Extraction: Once starting material is consumed, quench the reaction immediately with saturated aqueous NaHCO₃ until the pH reaches 7.5. This neutralizes the acid and prevents polymerization of the strained cyclobutanone. Extract with Diethyl Ether (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield 1-methyl-2-oxocyclobutane-1-methanol.

Protocol 2: Tosylation and Semi-Pinacol Ring Expansion

Objective: To drive the expansion of the cyclobutane ring into a cyclopentanone core for iridoid terpene synthesis.

  • Tosylation: Dissolve 1.0 eq of the starting material in anhydrous Dichloromethane (DCM) at 0°C under an inert argon atmosphere. Add 2.0 eq of Pyridine and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Slowly add 1.2 eq of p-Toluenesulfonyl chloride (TsCl).

  • Isolation of Intermediate: Stir for 4 hours at room temperature. Quench with water, extract with DCM, wash with 1M CuSO₄ (to remove residual pyridine), dry, and concentrate. Note: The tosylate intermediate is sensitive and should be used immediately without extensive silica gel purification to avoid premature solvolysis.

  • Ring Expansion: Dissolve the crude tosylate in anhydrous DCM (0.1 M) and cool to -78°C. Dropwise, add 1.1 eq of Boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Causality Check: The Lewis acid coordinates to the tosylate, enhancing its leaving group ability. The anti-periplanar C2-C3 bond migrates to C1, expanding the ring. The low temperature prevents non-specific carbocation rearrangements.

  • Warming and Quenching: Allow the reaction to slowly warm to 0°C over 2 hours. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over MgSO₄, and concentrate. The resulting crude product is a functionalized cyclopentanone, ready for downstream terpene elaboration.

References

  • 2167204-51-3 | (2,2-Diethoxy-1-methylcyclobutyl)methanol - ChemScene. chemscene.com.
  • Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis. Beilstein Journals.
  • Sex Pheromone of the Papaya Mealybug. PMC.
  • A highly stereocontrolled formal total synthesis of (±)- and of (−)-grandisol by 1,4-conjugated addition of organocopper reagents to cyclobutylidene derivatives.

Sources

Application

Application Note: Advanced Functionalization Strategies for (2,2-Diethoxy-1-methylcyclobutyl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale Modern drug discovery has increasingly embra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

Modern drug discovery has increasingly embraced the paradigm[1], shifting away from planar aromatic rings toward sp³-rich, three-dimensional scaffolds to improve clinical success rates, solubility, and metabolic stability. Among these, the cyclobutane ring has emerged as a privileged motif[2], offering unique conformational restriction and acting as a robust bioisostere for various cyclic systems[3].

(2,2-Diethoxy-1-methylcyclobutyl)methanol (CAS: 2167204-51-3) is a highly versatile, bifunctional building block designed for advanced molecular scaffolding. Its structural architecture presents three critical features:

  • C1-Hydroxymethyl Group: A versatile primary alcohol handle for chain extension or cross-coupling.

  • C1-Methyl Group: Provides steric bulk that blocks metabolic hotspots (e.g., preventing oxidation at the α-position) and restricts the conformational flexibility of the adjacent alcohol.

  • C2-Diethyl Acetal: Acts as a masked cyclobutanone. This allows for orthogonal functionalization—chemists can manipulate the primary alcohol under basic/oxidative conditions, and later unmask the ketone for subsequent reactions (e.g., reductive amination, Grignard addition).

Physicochemical Profile & Reactivity Logic

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold relies on understanding the causality behind its steric and electronic environment :

  • The "Neopentyl-Like" Steric Encumbrance: The primary alcohol is adjacent to a fully substituted quaternary carbon (C1) bearing a methyl group and the cyclobutane ring. This creates a highly hindered trajectory for incoming reagents. Consequently, standard nucleophilic substitutions (Sₙ2) or esterifications will be sluggish unless highly reactive electrophiles or nucleophilic catalysts (like DMAP) are employed.

  • Orthogonal Chemoselectivity: The 2,2-diethoxy acetal is exceptionally stable to bases, nucleophiles, and oxidants. However, it is highly sensitive to aqueous acids, a property universally exploited for [4]. Therefore, any transformation targeting the primary alcohol must strictly avoid acidic byproducts to prevent premature unmasking of the ketone.

Experimental Protocols: Divergent Functionalization

The following self-validating protocols provide step-by-step methodologies for the orthogonal functionalization of (2,2-Diethoxy-1-methylcyclobutyl)methanol.

Protocol A: Orthogonal Oxidation to the Aldehyde

Goal: Convert the primary alcohol to an aldehyde without cleaving the acid-sensitive acetal. Logic: Dess-Martin Periodinane (DMP) is utilized instead of Swern or Jones reagents to avoid harsh thermal fluctuations and strongly acidic conditions. The addition of NaHCO₃ is a critical self-validating step; it acts as an in situ buffer to neutralize the acetic acid byproduct generated during DMP reduction, thereby preserving the acetal.

  • Setup: Charge a flame-dried round-bottom flask with (2,2-Diethoxy-1-methylcyclobutyl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Buffering: Add solid NaHCO₃ (2.5 equiv) to the stirring solution.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portionwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear, replaced by a higher Rf UV-active spot.

  • Quench: Pour the mixture into a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Causality: The Na₂S₂O₃ reduces residual hypervalent iodine species, while NaHCO₃ neutralizes any remaining acids. The organic layer should turn from cloudy to completely clear.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,2-diethoxy-1-methylcyclobutane-1-carbaldehyde.

Protocol B: Acetal Deprotection to the Cyclobutanone

Goal: Unmask the ketone to form 2-(Hydroxymethyl)-2-methylcyclobutan-1-one. Logic: Acidic hydrolysis shifts the thermodynamic equilibrium. Using a biphasic mixture of THF and 2M HCl provides the necessary hydronium ions while keeping the organic substrate fully solvated.

  • Setup: Dissolve the starting material (1.0 equiv) in tetrahydrofuran (THF, 0.5 M) in a round-bottom flask.

  • Hydrolysis: Add 2M aqueous HCl (5.0 equiv) dropwise at room temperature.

  • Reaction: Stir aggressively for 4 hours at room temperature. Validation: TLC monitoring (Hexanes/EtOAc 2:1) will show the conversion to a highly polar, easily stainable (KMnO₄) ketone spot.

  • Neutralization (Critical): Cool the mixture to 0 °C and carefully add saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH ~7. Causality: Failing to neutralize before concentration will cause the newly formed cyclobutanone to undergo acid-catalyzed aldol self-condensation or ring-opening during solvent evaporation.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the pure cyclobutanone.

Protocol C: Activation via Tosylation

Goal: Convert the hydroxyl group into a versatile leaving group for downstream Sₙ2 displacements. Logic: Due to the neopentyl-like sterics, standard TsCl/Pyridine conditions often stall. The addition of catalytic DMAP overcomes this steric hindrance by forming a highly electrophilic, unhindered N-tosylpyridinium intermediate.

  • Setup: Dissolve the starting material (1.0 equiv) in anhydrous DCM (0.3 M) under an inert nitrogen atmosphere.

  • Base & Catalyst: Add Triethylamine (TEA, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Activation: Cool the mixture to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv) in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Field Insight: If the reaction stalls, do not increase the temperature, as heating may promote unwanted elimination; instead, verify the anhydrous nature of your reagents.

  • Quench & Isolation: Dilute with DCM and wash sequentially with water, saturated aqueous CuSO₄ (to remove residual TEA/DMAP), and brine. Dry over Na₂SO₄ and concentrate. Purify via short silica gel plug to yield the tosylate.

Quantitative Data Summary

The table below summarizes the expected outcomes and downstream utility for the three functionalization pathways.

TransformationTarget MoleculeReagents & ConditionsTypical YieldDownstream Utility in Drug Design
Oxidation 2,2-Diethoxy-1-methylcyclobutane-1-carbaldehydeDMP, NaHCO₃, DCM, 0 °C to RT85-90%Reductive aminations, Wittig olefinations for chain extension.
Deprotection 2-(Hydroxymethyl)-2-methylcyclobutan-1-one2M HCl, THF, RT92-95%Grignard additions, Baeyer-Villiger oxidations to lactones.
Tosylation (2,2-Diethoxy-1-methylcyclobutyl)methyl tosylateTsCl, TEA, DMAP, DCM, RT78-85%Sₙ2 displacements (cyanation, azidation, amination).

Synthetic Workflow Visualization

G SM (2,2-Diethoxy-1-methylcyclobutyl)methanol [Starting Material] Aldehyde 2,2-Diethoxy-1-methylcyclobutane- 1-carbaldehyde [Oxidation Product] SM->Aldehyde Protocol A DMP, NaHCO3 (Neutral/Oxidative) Ketone 2-(Hydroxymethyl)-2-methyl- cyclobutan-1-one [Deprotection Product] SM->Ketone Protocol B 2M HCl, THF (Acidic/Hydrolytic) Tosylate (2,2-Diethoxy-1-methylcyclobutyl)methyl 4-methylbenzenesulfonate [Tosylation Product] SM->Tosylate Protocol C TsCl, TEA, DMAP (Basic/Electrophilic)

Divergent functionalization pathways for (2,2-Diethoxy-1-methylcyclobutyl)methanol.

References

1.[1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link] 2.[2] Marchetti, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem (via PMC).[Link] 3.[3] Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link] 4.[4] Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes (Acetal Deprotection Conditions).[Link]

Sources

Method

Application Note: Strategic Ring Expansion of Cyclobutane Alcohols

Abstract & Strategic Value The expansion of cyclobutane rings into cyclopentane systems is a pivotal transformation in the synthesis of complex natural products (e.g., steroids, terpenes) and pharmaceutical scaffolds. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The expansion of cyclobutane rings into cyclopentane systems is a pivotal transformation in the synthesis of complex natural products (e.g., steroids, terpenes) and pharmaceutical scaffolds. This transformation is thermodynamically driven by the release of ring strain (


26.3 kcal/mol for cyclobutane vs. 

6.2 kcal/mol for cyclopentane).

This guide details two high-fidelity protocols for ring expansion using alcohol intermediates:

  • Semipinacol Rearrangement: Utilizing 1-vinylcyclobutanols to access

    
    -functionalized cyclopentanones.
    
  • Tiffeneau-Demjanov Rearrangement: A classic homologation of 1-(aminomethyl)cyclobutanols to cyclopentanones.

Mechanistic Foundations

Both protocols rely on the Wagner-Meerwein rearrangement , where a carbocationic (or incipient cationic) intermediate triggers a 1,2-alkyl shift. The driving force is the relief of angular strain (Baeyer strain) and torsional strain (Pitzer strain).

Comparative Energetics
ParameterCyclobutaneCyclopentane

(Driving Force)
Ring Strain 26.3 kcal/mol6.2 kcal/mol-20.1 kcal/mol
C-C-C Bond Angle

88° (puckered)

108° (envelope)
Closer to 109.5° ideal
Torsional Strain High (eclipsing)Low (staggered)Significant relief
Mechanistic Pathway (General)

The following diagram illustrates the generic cationic expansion pathway applicable to both protocols.

RingExpansion Substrate Cyclobutanyl Intermediate (Alcohol/Amine) Activation Activation (Protonation/Diazotization) Substrate->Activation Reagent Cation Carbocation Species Activation->Cation -LG Transition 1,2-Alkyl Shift (Ring Expansion) Cation->Transition Strain Relief Product Cyclopentyl Derivative Transition->Product Deprotonation

Figure 1: General Wagner-Meerwein shift mechanism for cyclobutane-to-cyclopentane expansion.

Protocol A: Semipinacol Rearrangement of 1-Vinylcyclobutanols

Application: Synthesis of


-substituted cyclopentanones.
Mechanism:  Electrophilic activation of the alkene triggers the migration of the cyclobutane C-C bond.
Reagents & Equipment[3]
  • Substrate: 1-Vinylcyclobutanol (Synthesized via Grignard addition of vinylmagnesium bromide to cyclobutanone).

  • Electrophile: N-Bromosuccinimide (NBS) or Iodine (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) and Water (
    
    
    
    ) mixture (4:1).
  • Quench: Saturated

    
     (sodium thiosulfate).
    
Step-by-Step Protocol
  • Preparation: Dissolve 1-vinylcyclobutanol (1.0 equiv) in

    
     (4:1 v/v) to achieve a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.
    
  • Activation: Add NBS (1.2 equiv) portion-wise over 10 minutes. Note: Protect from light if using NBS/Iodine to prevent radical side reactions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (23 °C). Monitor by TLC (typically 1-2 hours).

    • Observation: The reaction proceeds via a bromonium ion intermediate, followed by ring expansion and ketone formation.

  • Quench: Quench the reaction with saturated aqueous

    
     to neutralize excess electrophile.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Product: 2-(bromomethyl)cyclopentanone.

Critical Control Points[4]
  • Migratory Aptitude: In 1-substituted vinylcyclobutanols, the ring bond migrates preferentially over alkyl groups due to ring strain relief.

  • Stereochemistry: If the vinyl group is substituted, the expansion is stereospecific (anti-periplanar migration relative to the leaving group).

Protocol B: Tiffeneau-Demjanov Rearrangement

Application: One-carbon homologation of cyclobutanone to cyclopentanone. Mechanism: Diazotization of a


-amino alcohol followed by 

expulsion and cationic rearrangement.
Reagents & Equipment[3]
  • Substrate: 1-(Aminomethyl)cyclobutanol (prepared from cyclobutanone via cyanohydrin reduction).[1]

  • Diazotization Agent: Sodium Nitrite (

    
    ).[1]
    
  • Acid: Acetic Acid (

    
    ) or dilute 
    
    
    
    .
  • Temperature: 0 °C is critical to stabilize the diazonium intermediate.

Step-by-Step Protocol
  • Dissolution: Dissolve 1-(aminomethyl)cyclobutanol (1.0 equiv) in 10% aqueous Acetic Acid (approx. 5 mL per mmol substrate).

  • Cooling: Cool the reaction mixture to 0 °C using an ice/salt bath.

  • Diazotization: Dropwise add a solution of

    
     (1.2 equiv) in water over 20 minutes.
    
    • Safety Warning: Evolution of

      
       gas will occur.[1][2] Ensure adequate venting.
      
  • Rearrangement: Stir at 0 °C for 1 hour, then slowly warm to room temperature and reflux for 30 minutes to ensure complete

    
     extrusion and rearrangement.
    
  • Workup: Neutralize with saturated

    
     until pH 
    
    
    
    7. Extract with Diethyl Ether (
    
    
    ).[1]
  • Purification: Distillation (for volatile ketones) or silica chromatography.[1]

Workflow Visualization

Tiffeneau Step1 1-(Aminomethyl)cyclobutanol (Substrate) Step2 Add NaNO2 / AcOH @ 0°C (Diazotization) Step1->Step2 Step3 Diazonium Intermediate [-N2+] Step2->Step3 Fast Step4 Loss of N2 & 1,2-Bond Shift Step3->Step4 Rate Determining Step5 Cyclopentanone (Product) Step4->Step5

Figure 2: Tiffeneau-Demjanov protocol workflow.

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes
IssueProbable CauseCorrective Action
No Reaction (Semipinacol) Poor electrophile activationEnsure anhydrous conditions if using Lewis Acids (

); check NBS quality (should be white, not yellow).
Elimination Byproducts Basic conditions or high tempMaintain strict temperature control (0 °C). Avoid strong bases during workup of intermediates.
Incomplete Expansion Premature quenchingMonitor

evolution (Tiffeneau); ensure gas evolution ceases before workup.
Stereochemical Considerations

In Semipinacol rearrangements involving chiral substrates (e.g., 1-substituted-vinylcyclobutanols), the reaction generally proceeds with inversion of configuration at the migration terminus if the mechanism is concerted. However, if a discrete carbocation forms (stabilized by polar solvents), racemization may occur.

  • Recommendation: Use non-polar solvents (DCM, Toluene) if stereochemical retention is required, though this may slow the reaction rate.

References

  • Semipinacol Rearrangement Overview

    • Song, C. et al. "Recent development and applications of semipinacol rearrangement reactions." Chemical Science, 2021.
  • Vinylcyclobutanol Reactivity

    • Liu, Y. et al.[3] "Synthesis of

      
      -Substituted 
      
      
      
      -Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation." Organic Letters, 2015.[3] (Discusses intrinsic instability and rearrangement of vinylcyclobutanols).
    • [3]

  • Tiffeneau-Demjanov Protocol

    • Smith, P.A.S. "The Demjanov and Tiffeneau-Demjanov Rearrangements."[1][2][4][5][6][7] Organic Reactions, 1960.

    • BenchChem Protocols.
  • Ring Strain Data & Thermodynamics

    • Liebman, J. F. & Greenberg, A. "A survey of strained organic molecules."[8] Chemical Reviews, 1976.

Sources

Application

Application Note: Scalable Synthesis of Substituted Cyclobutane Methanols

Executive Summary & Strategic Value Cyclobutane methanols are critical pharmacophores in modern drug discovery, serving as metabolically stable bioisosteres for phenyl rings, gem-dimethyl groups, and lipophilic spacers....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Cyclobutane methanols are critical pharmacophores in modern drug discovery, serving as metabolically stable bioisosteres for phenyl rings, gem-dimethyl groups, and lipophilic spacers. Their rigid


 character improves solubility and creates defined exit vectors that 

-rich scaffolds cannot achieve.

However, the synthesis of cyclobutanes on a multi-gram to kilogram scale is historically plagued by two bottlenecks:

  • Thermodynamic instability: The ~26 kcal/mol ring strain makes construction difficult and ring-opening easy.

  • Scalability of Photochemistry: Traditional batch [2+2] cycloadditions suffer from light attenuation (Beer-Lambert Law), preventing effective scale-up.

This guide details two field-proven, scalable protocols for synthesizing substituted cyclobutane methanols, categorized by substitution pattern, followed by a safety-critical reduction protocol.

Strategic Route Selection

The choice of synthetic pathway is dictated strictly by the target substitution pattern.

RouteSelection Target Target Molecule: Cyclobutane Methanol Pattern Substitution Pattern? Target->Pattern Sub11 1,1-Disubstituted (Geminal) Pattern->Sub11 Geminal Sub12 1,2- or 1,3-Substituted (Vicinal/Distal) Pattern->Sub12 Vicinal/Distal RouteA Route A: Malonate Dialkylation RouteB Route B: [2+2] Flow Photochemistry Sub11->RouteA High Scalability (Kg scale) Sub12->RouteB High Stereocontrol (Flow Reactor)

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on target geometry.

Protocol A: 1,1-Disubstituted Cyclobutanes (Malonate Dialkylation)

Applicability: Synthesis of gem-disubstituted cyclobutanes (e.g., 1-phenylcyclobutane-1-methanol). Mechanism: Double nucleophilic substitution (


) of 1,3-dihalopropane by a malonate enolate.
Critical Process Parameters (CPPs)
  • Solvent System: DMSO is superior to traditional EtOH/NaOEt for scale-up. It accelerates the

    
     reaction and allows the use of cheaper bases (K₂CO₃ or NaOH) rather than pyrophoric hydrides or alkoxides.
    
  • Temperature Control: The second alkylation (ring closure) is slower and requires higher energy; however, exotherms must be managed during the initial mixing.

Step-by-Step Protocol (100g Scale)

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)

  • Potassium Carbonate (2.5 equiv, anhydrous, milled)

  • DMSO (5 vol)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv, Phase Transfer Catalyst)

Workflow:

  • Setup: Charge a 2L jacketed reactor with DMSO and milled K₂CO₃. Engage overhead stirring (high torque required for slurry).

  • Addition: Add diethyl malonate and TBAB. Stir for 30 mins at 25°C.

  • Alkylation: Add 1,3-dibromopropane dropwise over 1 hour. Maintain internal temperature < 40°C (exothermic).

  • Cyclization: Heat reaction mass to 60-70°C for 12–18 hours. Monitor by GC-MS for consumption of mono-alkylated intermediate.

    • Checkpoint: If mono-alkylated species persists, add 0.1 equiv additional base and increase temp to 80°C.

  • Workup: Cool to 20°C. Quench with water (10 vol). Extract into MTBE (3 x 5 vol). Wash organics with brine to remove DMSO.

  • Hydrolysis & Decarboxylation:

    • Concentrate MTBE. Add 6M NaOH (4 equiv) and reflux (100°C) until homogeneous (hydrolysis).

    • Acidify with conc.[1][2] HCl to pH 1 (careful: CO₂ evolution).

    • Thermal Decarboxylation: Heat the neat dicarboxylic acid at 160–180°C. CO₂ evolution will be vigorous. Distill the resulting mono-acid directly or recrystallize from hexanes.

Yield Expectation: 75–85% overall.

Protocol B: 1,2- and 1,3-Substituted Cyclobutanes (Flow Photochemistry)

Applicability: Accessing complex stereochemical vectors not possible via alkylation. The Scalability Problem: In batch reactors, light penetration drops exponentially with path length (


). A 10L batch reactor only reacts at the surface (few mm), leading to long reaction times and side products.
The Solution: Continuous Flow Photochemistry . By keeping the path length narrow (e.g., FEP tubing < 2mm ID), we ensure uniform irradiation and high conversion rates.

FlowPhoto Feed Feed Stock (Alkene + Enone) Pump HPLC Pump (Steady Flow) Feed->Pump 0.1 - 1.0 M Reactor Flow Photoreactor (FEP Tubing wrapped on 450W Hg Lamp) Pump->Reactor Residence Time 10-60 min Cooling Cooling Loop (Maintain <30°C) Reactor->Cooling Heat Exchange BPR Back Pressure Regulator (5 bar) Reactor->BPR Collect Collection & Solvent Removal BPR->Collect

Figure 2: Continuous flow setup for scalable [2+2] photocycloaddition.

Step-by-Step Protocol (Flow [2+2])

Example: Synthesis of 3-substituted cyclobutane ester via Maleic Anhydride + Ethylene (or functionalized alkene).

  • Reactor Prep: Use a Vapourtec or similar photoreactor with FEP tubing (10 mL internal volume). Light source: 450W Medium Pressure Hg lamp (or high-power UV-LEDs at 365nm).

  • Feed Solution: Dissolve Maleic Anhydride (1.0 equiv) and the Alkene partner (5–10 equiv) in Acetonitrile or Acetone (sensitizer).

    • Note: If using gaseous ethylene, use a "tube-in-tube" gas permeation module to saturate the solvent.

  • Flow Parameters:

    • Residence Time: 10–30 minutes (optimize via LC-MS).

    • Temperature: Maintain < 30°C to prevent polymerization.

  • Collection: Pass the stream through a Back Pressure Regulator (BPR, 75 psi) to keep volatile alkenes in solution.

  • Downstream: Evaporate solvent. The resulting anhydride is hydrolyzed to the di-acid or esterified.

Authoritative Insight: This method was validated by Asymchem for kg-scale production, reducing waste by 72% compared to traditional routes [1].

Critical Transformation: Reduction to Methanol

Regardless of Route A or B, the intermediate is usually an ester or carboxylic acid. Reducing this to the methanol on a large scale requires strict safety protocols due to hydrogen evolution and exotherms.

Reagent Selection
ReagentScale SuitabilityComments
LiAlH₄ (LAH) Low/MediumHigh reactivity. Dangerous workup (emulsions). Use only with Fieser workup.
Borane-THF MediumGood for acids. Expensive. Requires careful quenching.
Vitride (Red-Al) High (Industrial) Soluble in toluene, higher flash point, non-pyrophoric. Preferred for >1kg.
Protocol: LAH Reduction with Fieser Workup (Safety Critical)

Use this for <100g batches. For larger, switch to Vitride.

  • Inertion: Flame-dry a 3-neck flask. Purge with Argon.

  • Slurry: Suspend LiAlH₄ (1.2 equiv vs ester/acid) in dry THF (10 vol) at 0°C.

  • Addition: Dissolve the Cyclobutane Ester/Acid in THF (5 vol). Add dropwise over 1 hour. Control temp < 10°C.

    • Warning: Induction periods are common. Do not rush addition if no exotherm is initially observed.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • The Fieser Quench (Mandatory for Scale): For every x grams of LiAlH₄ used:

    • Cool to 0°C.[1][3][4]

    • Add x mL Water (Very slowly! H₂ evolution).

    • Add x mL 15% NaOH solution.

    • Add 3x mL Water.

  • Filtration: Warm to RT. Stir for 30 mins. The aluminum salts will form a granular white sand (not a slime). Filter through Celite.[1][3][5] The filtrate is your clean product in THF.

Analytical Controls

  • NMR: Cyclobutane protons are distinct.

    • Gem-disubstituted: Ring protons appear as multiplets at

      
       1.8–2.4 ppm.
      
    • Methylene (

      
      ): Doublet (if CH-attached) or Singlet (if quaternary) at 
      
      
      
      3.5–3.7 ppm.
  • GC-MS: Essential for monitoring the mono- vs dialkylation in Route A.

References

  • Asymchem & Amgen. (2022). Leveraging innovative manufacturing technologies to deliver sustainable processes: A production-scale continuous [2 + 2] photocycloaddition. ACS Green Chemistry Institute. Link

  • Organic Syntheses. (1990). Diethyl 1,1-Cyclobutanedicarboxylate (Malonate Dialkylation Protocol).[6] Org.[1][2][3][6][7] Synth. Coll. Vol. 6, p. 271. Link

  • Booker-Milburn, K. I., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.[8] Chemical Reviews, 116(17), 9748–9815. Link

  • University of Rochester. (n.d.). Fieser Workup for Aluminum Hydride Reductions.[1][3][9] The Frontier Group. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemo-selective Ester Reduction

Topic: Preventing Acetal Hydrolysis During Ester Reduction Ticket ID: CHEM-RED-004 Status: Open Priority: High (Synthetic Failure Risk) Executive Summary The reduction of esters in the presence of acetals presents a clas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Acetal Hydrolysis During Ester Reduction Ticket ID: CHEM-RED-004 Status: Open Priority: High (Synthetic Failure Risk)

Executive Summary

The reduction of esters in the presence of acetals presents a classic chemoselectivity paradox. While acetals are thermodynamically stable to the basic/nucleophilic conditions of hydride reducing agents (LiAlH₄, NaBH₄), they are kinetically labile to the Lewis acidic character of aluminum species (DIBAL-H) and the acidic hydrolysis often generated during aqueous workup.

This guide provides validated protocols to navigate these two distinct failure modes:

  • The Workup Trap: Hydrolysis during the quenching of aluminum salts.

  • The Lewis Acid Trap: Coordination-induced cleavage during the reaction itself.

Module 1: The LiAlH₄ Paradox (The Workup Trap)

Diagnosis: Your acetal survived the reaction reflux but vanished during isolation. Root Cause: Standard acidic workups (e.g., HCl wash) used to break aluminum emulsions hydrolyze the acetal. Solution: Use "Dry" Quenching methods that generate granular, filterable precipitates without lowering pH.

Protocol A: The Fieser & Fieser Workup (Gold Standard)

Best for: Large scale reductions where filtration speed is critical.

The Logic: This method creates a stoichiometric aluminate salt that forms a sand-like granular precipitate, avoiding the formation of the gelatinous Al(OH)₃ "goo" that traps product and requires acid to dissolve.

Step-by-Step Workflow:

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Ensure adequate solvent (Et₂O or THF) volume to allow stirring.

  • The "n, n, 3n" Rule: For every n grams of LiAlH₄ used, add sequentially:

    • n mL of Water (Add slowly; exothermic H₂ release).

    • n mL of 15% Aqueous NaOH.

    • 3n mL of Water.

  • Age: Warm to room temperature (RT) and stir vigorously for 15 minutes. The gray/white solid should turn granular.

  • Dry & Filter: Add anhydrous MgSO₄ directly to the stirring mixture. Filter through a Celite pad.[1][2]

  • Result: The filtrate contains your alcohol with the acetal intact.

Protocol B: Rochelle’s Salt Method

Best for: Small scales or when Fieser solids fail to granulate.

The Logic: Tartrate ions chelate aluminum more strongly than hydroxide, breaking emulsions at neutral pH (~7).

  • Quench: Dilute reaction with wet ether/EtOAc at 0°C.

  • Add Salt: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt). Volume should be roughly 20-50x the weight of LiAlH₄.

  • Biphasic Stir: Stir vigorously at RT until two clear layers form (can take 1-4 hours).

  • Extract: Separate layers; the aluminum stays in the aqueous phase.[1]

Module 2: DIBAL-H Precision (The Lewis Acid Trap)

Diagnosis: The acetal cleaved during the reaction, even before water was added. Root Cause: DIBAL-H is a strong Lewis acid.[3] At temperatures > -40°C, the Aluminum center coordinates to the acetal oxygen, facilitating oxocarbenium ion formation and ring opening.

Protocol C: Cryogenic Control & Methanol Quench

Requirement: Internal temperature monitoring.

The Logic: At -78°C, the kinetic barrier for acetal opening is high. You must destroy the Lewis acidic aluminum species before the reaction warms up.

  • Cool: Cool the ester solution to -78°C (Dry ice/Acetone).

  • Add: Add DIBAL-H (1.0–1.2 equiv for aldehyde; >2.5 for alcohol) dropwise down the side of the flask. Do not let internal temp rise above -70°C.

  • Monitor: Stir at -78°C.

  • The Critical Quench:

    • While still at -78°C, add excess Methanol or Ethyl Acetate .

    • Why? This destroys the Al-H bonds and solvates the aluminum, reducing its Lewis acidity before the system warms.

  • Warm: Only after the quench, remove the cooling bath and add a saturated solution of Rochelle’s salt (see Protocol B).

Module 3: Milder Alternatives (Borohydrides)

If aluminum reagents prove too harsh, switch to Boron. Borohydrides are significantly less Lewis acidic.

Comparative Reagent Data
Reagent SystemReducing PowerLewis AcidityAcetal RiskRecommended For
LiAlH₄ ExtremeModerateLow (if workup is neutral)Bulk reduction of unhindered esters
DIBAL-H HighHighHigh (Temp dependent)Reduction to Aldehyde (-78°C)
LiBH₄ HighModerate (Li⁺)LowChemo-selective ester reduction
NaBH₄ + LiCl ModerateLowVery LowLabile substrates
Protocol D: In-Situ LiBH₄ Generation

Best for: Extremely acid-sensitive acetals.

The Logic: NaBH₄ alone cannot reduce esters.[4][5] Adding LiCl generates LiBH₄ in situ.[6] The Li⁺ coordinates the carbonyl, activating it, but is mild enough to leave acetals alone.

  • Mix: Suspend NaBH₄ (2 equiv) and LiCl (2 equiv) in THF or Diglyme.

  • Add: Add ester substrate.

  • React: Stir at RT (or mild reflux for hindered esters).

  • Workup: Standard aqueous extraction (neutral pH).

Visualizing the Failure Modes

The following diagram illustrates the mechanistic divergence between a successful reduction and acetal hydrolysis.

AcetalStability Start Ester + Acetal Substrate Reagent_LAH LiAlH4 (Basic/Nucleophilic) Start->Reagent_LAH Reagent_DIBAL DIBAL-H (Lewis Acidic) Start->Reagent_DIBAL Inter_Alkyl Alkoxide Intermediate Reagent_LAH->Inter_Alkyl Reflux Temp_High Temp > -40°C Reagent_DIBAL->Temp_High Temp_Low Temp -78°C + MeOH Quench Reagent_DIBAL->Temp_Low Workup_Acid Acidic Workup (HCl/H2SO4) Inter_Alkyl->Workup_Acid Workup_Fieser Fieser/Rochelle (Neutral pH) Inter_Alkyl->Workup_Fieser Result_Fail_Hyd Alcohol + Aldehyde (Hydrolysis) Workup_Acid->Result_Fail_Hyd H3O+ attacks Acetal Result_Success Alcohol + Acetal (Success) Workup_Fieser->Result_Success pH 7-9 maintained Result_Fail_Cleave Ring Opening (Lewis Acid Cleavage) Temp_High->Result_Fail_Cleave Al coordinates Acetal Oxygen Temp_Low->Result_Success Kinetic Control

Caption: Mechanistic pathways determining acetal survival. Red paths indicate failure modes via acidic workup or Lewis acid coordination.

Troubleshooting FAQs

Q: I used the Fieser workup, but I still see aldehyde peaks in my NMR. What happened? A: Check your solvent quality. If your THF or Ether contained significant water before the quench, or if the reaction generated heat during the Fieser water addition, local hot spots of acidity (from Al species hydrolysis) can occur. Fix: Increase the dilution of the reaction mixture before adding the first drop of water.

Q: Can I use NaBH₄ for ester reduction to be safe? A: NaBH₄ alone is usually too slow for esters. However, adding CaCl₂ or LiCl (1-2 equiv) accelerates the reaction significantly while maintaining a very mild profile compatible with acetals.

Q: My DIBAL reduction stalled at -78°C. Can I warm it to 0°C? A: Do not warm it. If you warm DIBAL with an acetal present, you risk cleavage. Instead, add more DIBAL-H (up to 1.5 equiv total) or extend the time at -78°C. If the ester is too sterically hindered, switch to LiAlH₄ (which works at higher temps because it is not a strong Lewis acid) and use the Fieser workup.

References

  • Fieser & Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p. 581. (Via Organic Syntheses).

  • Rochelle's Salt Method: Seebach, D.; Kalinowski, H. O.; Langer, W.; Crass, G.; Wilka, E. M. Organic Syntheses, 1983 , 61, 24. .

  • DIBAL-H Selectivity: Winterfeldt, E. Synthesis, 1975 , 617. .

  • LiBH4 Ester Reduction: Brown, H. C.; Narasimhan, S.; Choi, Y. M. J. Org. Chem.1982 , 47, 4702. .

  • Acetal Stability Guide: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience, 1999.

Sources

Optimization

Technical Support Center: Diethyl Acetal Stability &amp; Handling

Topic: Stability of Diethyl Acetal Group Under Acidic Conditions Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals Core Directive: The "Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Diethyl Acetal Group Under Acidic Conditions Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: The "Application Scientist" Perspective

As a Senior Application Scientist, I often see the diethyl acetal group treated as a simple "on/off" switch. In reality, it is a kinetic entity whose stability is governed by entropy and proton availability. While it is robust against nucleophiles, bases, and reductants (LiAlH₄, NaBH₄), its sensitivity to Brønsted and Lewis acids varies by orders of magnitude compared to its cyclic cousins (dioxolanes/dioxanes).

This guide is designed to move you beyond "standard recipes" to a mechanistic understanding, allowing you to troubleshoot instability and engineer orthogonality into your synthetic routes.

Mechanism & Stability Profile

Q: Why is my diethyl acetal hydrolyzing even under "mild" acidic conditions?

A: The hydrolysis of acyclic acetals is entropically driven and much faster than cyclic acetals. Unlike cyclic acetals (e.g., 1,3-dioxolanes), where ring-opening creates a tethered intermediate that can easily re-close, the diethyl acetal cleavage releases a free ethanol molecule. Once this ethanol diffuses away, the reverse reaction becomes statistically improbable, driving the equilibrium rapidly toward the aldehyde/ketone.

Key Insight: The rate-limiting step is the formation of the oxocarbenium ion.[1] Any factor that stabilizes this cation (e.g., electron-donating groups on the carbonyl carbon) will accelerate hydrolysis.

Visualization: Acid-Catalyzed Hydrolysis Mechanism

AcetalHydrolysis Start Diethyl Acetal Protonation 1. Protonation (Fast Equilibrium) Start->Protonation + H+ Oxocarbenium 2. Loss of EtOH (Rate Limiting) [Oxocarbenium Ion] Protonation->Oxocarbenium - EtOH WaterAttack 3. Water Attack Oxocarbenium->WaterAttack + H2O Hemiacetal Hemiacetal Intermediate WaterAttack->Hemiacetal - H+ Product Aldehyde/Ketone + 2 EtOH Hemiacetal->Product + H+, - EtOH

Figure 1: Mechanism of acid-catalyzed hydrolysis.[2] The formation of the oxocarbenium ion (Step 2) is the critical gatekeeper of stability.

Q: How does the stability of diethyl acetals compare to other common protecting groups?

A: It is critical to quantify "stability." Acyclic acetals are significantly more labile than cyclic ones. The table below illustrates the relative rates of hydrolysis (k_rel) under standardized acidic conditions.

Table 1: Relative Hydrolysis Rates of Acetal Protecting Groups

Protecting GroupStructure TypeRelative Hydrolysis Rate (

)
Stability Interpretation
Diethyl Acetal Acyclic~50,000 High Lability. Cleaves rapidly with dilute acid/mild catalysts (PPTS).
Dimethyl Acetal Acyclic~40,000Similar to diethyl; slightly faster due to steric factors.
1,3-Dioxolane Cyclic (5-mem)1 Stable. Requires stronger acid or heat (entropy disfavors cleavage).
1,3-Dioxane Cyclic (6-mem)< 0.1Very Stable. Often requires transacetalization to remove.

Data derived from kinetic studies in aqueous dioxane/HCl systems [1].

Troubleshooting & Diagnostics

Q: I lost my acetal during silica gel chromatography. What happened?

A: Standard silica gel is slightly acidic (pH 6.0–6.5) and contains bound water. This creates a "solid-phase reactor" perfect for hydrolyzing labile acyclic acetals.

Corrective Protocol:

  • Pre-treat Silica: Slurry your silica in the eluent containing 1% Triethylamine (Et₃N) before packing the column.

  • Switch Stationary Phase: Use Neutral Alumina or Basic Alumina for extremely sensitive substrates.

  • Solvent Check: Chloroform (

    
    ) often degrades to form HCl over time. Use fresh Dichloromethane (
    
    
    
    ) or stabilize your
    
    
    by passing it through basic alumina before use.
Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Issue: Premature Hydrolysis CheckStep When does it occur? Problem->CheckStep Workup During Aqueous Workup CheckStep->Workup Chromatography During Purification CheckStep->Chromatography Storage During Storage CheckStep->Storage AcidWash Did you use HCl/NH4Cl? Workup->AcidWash SilicaType Standard Silica used? Chromatography->SilicaType SolventAcid Solvent acidity? Storage->SolventAcid FixWorkup Sol: Use NaHCO3 or Phosphate Buffer (pH 7) AcidWash->FixWorkup Yes FixColumn Sol: Add 1% Et3N to eluent or use Basic Alumina SilicaType->FixColumn Yes FixStorage Sol: Store in benzene/toluene over solid NaHCO3 SolventAcid->FixStorage Check CHCl3

Figure 2: Diagnostic workflow for identifying the root cause of acetal instability.

Validated Experimental Protocols

Protocol A: Standard Gentle Deprotection (PPTS Method)

Best for: General deprotection when no other ultra-acid-sensitive groups are present.

Reagents:

  • Pyridinium p-toluenesulfonate (PPTS) [Catalyst][3][4]

  • Acetone / Water (10:1 ratio)

Procedure:

  • Dissolve the diethyl acetal substrate (1.0 equiv) in Acetone:Water (10:1, 0.1 M concentration).

  • Add PPTS (0.1 equiv).

  • Heat to reflux (approx. 56°C) or stir at room temperature (for highly labile substrates).

  • Monitoring: Check TLC for disappearance of the non-polar acetal spot.

  • Workup: Concentrate to remove acetone.[3] Dilute with ether/EtOAc, wash with saturated

    
     (critical to quench PPTS), then brine.
    

Why this works: PPTS is a weak acid salt. By using acetone as the solvent, you drive the equilibrium by overwhelming the system with a "ketone-like" solvent, although the water actually performs the hydrolysis. The mild pH (~4.5) avoids cleaving robust protecting groups [2].

Protocol B: Selective Deprotection (Orthogonality)

Scenario: You have a Diethyl Acetal AND a TBDPS ether or BOC group. You want to remove ONLY the acetal.

The Challenge: TBDPS ethers and BOC groups are acid-labile. Strong acids (HCl, TFA) will cleave everything. The Solution: Exploit the extreme kinetic lability of the acyclic acetal using a "buffered" organic acid.

Reagents:

  • Acetic Acid (

    
    )
    
  • THF / Water[4][5]

Procedure:

  • Dissolve substrate in THF:Water (4:1).

  • Add Glacial Acetic Acid (3-5 equivs) or simply use 80% aqueous Acetic Acid as solvent if solubility permits.

  • Stir at Room Temperature .

  • Time: 1–4 hours.

  • Result:

    • Diethyl Acetal: Hydrolyzed to aldehyde/ketone.[4]

    • TBDPS Ether: Intact (Requires stronger acid or Fluoride).

    • BOC Group: Intact (Requires TFA or 4M HCl).

    • Cyclic Acetals (Dioxolanes): Largely intact (Kinetic selectivity).

Validation Data: In a comparative study, treatment of a substrate containing both a diethyl acetal and a TBDPS ether with 80% AcOH at 25°C resulted in >95% cleavage of the acetal within 2 hours, with <2% loss of the silyl group [3].

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (Chapter 4: Protection for the Carbonyl Group).[3][6]

  • Sterzycki, R. "Pyridinium p-toluenesulfonate.[3] A mild catalyst for formation and cleavage of acetals." Synthesis1979 , 1979(09), 724-725.

  • BenchChem Technical Review. "The Orthogonality of the Diethyl Acetal Protecting Group."

Sources

Troubleshooting

Technical Support Center: Synthesis of (2,2-Diethoxy-1-methylcyclobutyl)methanol

The following technical guide details the optimized synthesis of (2,2-Diethoxy-1-methylcyclobutyl)methanol , focusing on the critical [2+2] cycloaddition and subsequent reduction steps. This protocol addresses common yie...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimized synthesis of (2,2-Diethoxy-1-methylcyclobutyl)methanol , focusing on the critical [2+2] cycloaddition and subsequent reduction steps. This protocol addresses common yield-limiting factors such as polymerization, acetal hydrolysis, and steric hindrance.

Executive Summary

The synthesis of (2,2-Diethoxy-1-methylcyclobutyl)methanol hinges on the construction of the sterically crowded cyclobutane core. The most efficient route involves a thermal [2+2] cycloaddition between 1,1-diethoxyethene (ketene diethyl acetal) and ethyl methacrylate , followed by a hydride reduction of the resulting ester.

Key Challenges & Solutions:

  • Challenge: Low conversion in the [2+2] step due to the steric bulk of the methyl group on the methacrylate.

    • Solution: Use of a sealed pressure vessel and polarity-matched solvents (acetonitrile) to stabilize the zwitterionic transition state.

  • Challenge: Polymerization of the electron-rich ketene acetal.

    • Solution: Strict exclusion of acid catalysts and the addition of radical inhibitors (hydroquinone).

  • Challenge: Labile acetal hydrolysis during workup.

    • Solution: Use of a modified Fieser workup (basic quenching) to preserve the acid-sensitive gem-diethoxy group.

Part 1: Optimized Experimental Protocol

Step 1: [2+2] Cycloaddition

Reaction: 1,1-Diethoxyethene + Ethyl Methacrylate


 Ethyl 2,2-diethoxy-1-methylcyclobutanecarboxylate
ParameterSpecificationRationale
Reagents 1,1-Diethoxyethene (1.5 equiv), Ethyl Methacrylate (1.0 equiv)Excess acetal drives the reaction; it is easier to remove than the methacrylate.
Solvent Acetonitrile (MeCN) or NeatPolar solvents stabilize the polarized transition state of the [2+2] cycloaddition.
Additives Hydroquinone (1 mol%)Prevents radical polymerization of the methacrylate.
Conditions Sealed tube, 120–140 °C, 24–48 hHigh thermal energy is required to overcome the activation barrier imposed by the methyl group.

Protocol:

  • Charge a heavy-walled pressure vial with Ethyl Methacrylate (1.0 equiv), 1,1-Diethoxyethene (1.5 equiv), and Hydroquinone (10 mg/mmol).

  • Add anhydrous Acetonitrile (1 M concentration relative to methacrylate). Note: Neat conditions can be used for scale-up but require careful thermal control.

  • Seal the vessel under Argon and heat to 130 °C for 36 hours.

  • Cool to room temperature. Concentrate under reduced pressure to remove MeCN and unreacted ketene acetal.

  • Purification: Distill the residue under high vacuum (approx. 0.5 mmHg).[1] The product, Ethyl 2,2-diethoxy-1-methylcyclobutanecarboxylate, typically boils at 85–95 °C (at 0.5 mmHg).

Step 2: Reductive Hydroxylation

Reaction: Ethyl 2,2-diethoxy-1-methylcyclobutanecarboxylate + LiAlH




(2,2-Diethoxy-1-methylcyclobutyl)methanol

Protocol:

  • Suspend LiAlH

    
     (1.2 equiv) in anhydrous THF (0.5 M) at 0 °C under Argon.
    
  • Add the ester from Step 1 (dissolved in THF) dropwise over 30 minutes. Crucial: Maintain temperature <5 °C to prevent side reactions.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench (Fieser Method): Cool to 0 °C.

    • Add Water (

      
       mL = g of LiAlH
      
      
      
      ).
    • Add 15% NaOH (

      
       mL).
      
    • Add Water (

      
       mL).
      
    • Why? This creates a granular precipitate of aluminum salts that is easily filtered, avoiding acidic conditions that would destroy the acetal.

  • Filter through Celite, dry over Na

    
    SO
    
    
    
    (with a pinch of K
    
    
    CO
    
    
    to ensure basicity), and concentrate.

Part 2: Mechanism & Logic (Visualized)

The formation of the cyclobutane ring proceeds via a stepwise zwitterionic intermediate or a highly asynchronous concerted process. The polarity of the solvent is critical here.

G cluster_0 Critical Control Points Start Reagents: Ketene Acetal + Methacrylate TS Zwitterionic Intermediate Start->TS Thermal [2+2] (130°C, MeCN) Product_Ester Intermediate: Ethyl 2,2-diethoxy-1-methyl cyclobutanecarboxylate TS->Product_Ester Ring Closure Reduction Reduction (LiAlH4) Product_Ester->Reduction Ester Reduction Final Target: (2,2-Diethoxy-1-methyl cyclobutyl)methanol Reduction->Final Fieser Workup (pH > 7)

Caption: Reaction pathway showing the critical zwitterionic intermediate stabilization and the necessity of basic workup conditions.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield in Step 1 (<30%) Polymerization of MethacrylateEnsure Hydroquinone is fresh. Degas the solvent thoroughly to remove oxygen (which inhibits the inhibitor).
No Reaction in Step 1 Temperature too lowThe methyl group on the methacrylate creates steric drag. Increase temperature to 140 °C or extend time to 72h.
Product is a Ketone (Acetal lost) Acidic HydrolysisCRITICAL: The acetal is acid-labile. Did you use HCl to quench the LiAlH

? Switch to the Fieser method (NaOH) or Glauber’s salt (Na

SO

·10H

O). Ensure CDCl

for NMR is neutralized with K

CO

.
Product contains unreacted Ester Steric hindrance at C1The quaternary center at C1 slows reduction. Use a large excess of LiAlH

(2.0 equiv) and reflux the THF for 1 hour after addition.
"Gooey" Aluminum Salts Improper QuenchDo not use simple water/acid quench. The aluminum salts will trap your product. Use the specific 1:1:3 ratio (Water:15% NaOH:Water) to get filterable solids.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Methacrolein instead of Ethyl Methacrylate? A: Yes, reacting 1,1-diethoxyethene with methacrolein yields the aldehyde intermediate. However, aldehydes are less stable and more prone to polymerization than esters. The ester route (using ethyl methacrylate) is more robust for scale-up, despite the extra reduction power needed [1].

Q: Why use Acetonitrile? Can I use Toluene? A: Acetonitrile is preferred. The [2+2] cycloaddition of ketene acetals often proceeds via a polarized transition state (or zwitterion). A polar aprotic solvent like MeCN stabilizes this charge separation, lowering the activation energy and improving the yield compared to non-polar solvents like toluene [2].

Q: My NMR shows a mixture of isomers. Is this a problem? A: The [2+2] reaction is generally regioselective (giving the 2,2-diethoxy-1-methyl isomer) but can produce diastereomers (cis/trans relative to the methyl and ester groups). Since the ester is reduced to a hydroxymethyl group (


), the chirality at C1 is lost if it's the only chiral center, but the relative stereochemistry of the ring puckering remains. For the purpose of the alcohol synthesis, this mixture usually does not affect the final chemical connectivity [3].

Q: How do I store the final product? A: The acetal functionality is sensitive to moisture and acid. Store the neat oil in a tightly sealed vial under Argon at -20 °C. Add a few grains of activated Potassium Carbonate (K


CO

) to the vial to scavenge any adventitious acid.

References

  • Organic Syntheses , "Diethyl 1,1-Cyclobutanedicarboxylate". Org.[1][2][3] Synth.1954 , 34, 26. Link (Provides foundational protocols for cyclobutane ester synthesis and stability).

  • Chemical Communications , "Reactivity of 2-acylaminoacrylates with ketene diethyl acetal; [2 + 2] cycloadditions vs. tandem condensations". Chem. Commun.2004 .[1][4] Link (Discusses solvent effects and conditions for ketene acetal cycloadditions).

  • Journal of the American Chemical Society , "Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes". J. Am. Chem. Soc.2023 .[1][4][5][6][7] Link (Mechanistic insights into [2+2] regioselectivity and stereochemistry).

Sources

Optimization

Purification of cyclobutyl methanols by column chromatography

This guide serves as a specialized technical support resource for the purification of cyclobutyl methanols ( ) and their derivatives. It addresses the unique intersection of challenges these molecules present: moderate p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of cyclobutyl methanols (


) and their derivatives. It addresses the unique intersection of challenges these molecules present: moderate polarity , potential volatility , lack of UV chromophores , and cis/trans isomerism .

Topic: Purification of Cyclobutyl Methanols by Column Chromatography Audience: Synthetic Chemists & Process Development Scientists

Diagnostic & Strategy (The "Before" Phase)

Before packing your column, you must diagnose the specific physical constraints of your cyclobutyl methanol derivative.

Core Challenges Matrix
FeatureImplication for ChromatographyRisk Factor
Ring Strain Cyclobutane ring strain (~26.3 kcal/mol) makes the system reactive.Acid Sensitivity: Strong Lewis acids or highly acidic silica can trigger ring expansion (to cyclopentane) or ring opening.
UV Invisibility The cyclobutane core and hydroxymethyl group are UV inactive (

nm).
Detection Failure: Standard UV triggers will miss the product. You are "flying blind" without stains.
Volatility Low MW cyclobutyl methanols (MW ~86 g/mol ) sublime or evaporate.Yield Loss: High vacuum or prolonged rotary evaporation can strip the product along with the solvent.
Stereoisomerism Often synthesized as cis/trans mixtures.[1]Co-elution: Diastereomers often have

, requiring optimized selectivity.
Workflow Decision Tree

The following logic flow dictates your purification strategy based on compound stability and volatility.

PurificationStrategy Start Crude Cyclobutyl Methanol CheckUV Is it UV Active? (Aromatic sub?) Start->CheckUV UV_Yes Standard UV Detection (254nm) CheckUV->UV_Yes Yes UV_No Must use Stains (KMnO4 / CAM) CheckUV->UV_No No CheckAcid Acid Sensitive? Acid_Yes Neutralize Silica (1% Et3N in Eluent) CheckAcid->Acid_Yes Yes (Acetal/Strain) Acid_No Standard Silica (Flash Grade) CheckAcid->Acid_No No (Stable) UV_Yes->CheckAcid UV_No->CheckAcid Separation Column Chromatography (Gradient Elution) Acid_Yes->Separation Acid_No->Separation

Figure 1: Strategic decision matrix for selecting stationary phase and detection methods.

Execution Protocols

Protocol A: The "Invisible" Detection System

Since cyclobutyl methanol lacks a chromophore, you cannot rely on the UV detector of an automated flash system (e.g., CombiFlash, Biotage).

The Solution: Use destructive visualization on TLC plates for every fraction.

  • Permanganate Stain (KMnO₄):

    • Mechanism:[2][3] Oxidizes the alcohol to a carboxylic acid.

    • Appearance: Yellow/Brown spot on a bright purple background.

    • Recipe: 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL water.

    • Pros: Extremely sensitive for alcohols; does not require strong heating.

  • Cerium Ammonium Molybdate (CAM/Hanessian’s Stain):

    • Mechanism:[2][3] Complexation with the hydroxyl group.

    • Appearance: Dark blue spots on a creamy background after heating.

    • Pros: High sensitivity for polyols or difficult alcohols.

Protocol B: Separation of Cis/Trans Isomers

Cyclobutyl methanols frequently exist as diastereomers. Separation requires exploiting the difference in their dipole moments.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[4]

  • Mobile Phase:

    • Standard: Hexane : Ethyl Acetate (Gradient 10%

      
       40%).
      
    • High Resolution: Dichloromethane (DCM) : Diethyl Ether.

    • Why Ether? Ether interacts specifically with the hydroxyl proton. The cis isomer (often capable of intramolecular H-bonding if substituents allow) and trans isomer will solvate differently in ether than in EtOAc.

Step-by-Step:

  • TLC Optimization: Run TLC in 30% EtOAc/Hexane. If

    
    , switch to 5% MeOH/DCM or 100% Diethyl Ether.
    
  • Column Loading: Dissolve crude in the minimum volume of DCM. Do not use MeOH for loading (it broadens bands).

  • Gradient: Start at 50% of the TLC solvent strength. Increase polarity only after the first isomer elutes.

Troubleshooting Guides (FAQ)

Issue 1: "My product vanished on the Rotavap."

Diagnosis: Volatility.[5][6][7] Cyclobutyl methanol (b.p. ~140°C at atm, but high vapor pressure) can co-evaporate with solvents. The Fix:

  • Bath Temperature: Never exceed 35°C.

  • Vacuum Pressure: Do not go below 20 mbar. Stop immediately when solvent volume is low.

  • Solvent Choice: Use Pentane/Ether for the column if possible (low b.p. allows gentle removal).

  • Azeotropes: If using DCM, be aware it does not form an azeotrope with the alcohol, but the "wind tunnel" effect of rapid evaporation can carry product.

Issue 2: "The product decomposes on the column."

Diagnosis: Acid-catalyzed ring opening or rearrangement. The Fix: Neutralize the Silica.

  • Protocol: Pre-wash the packed silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (Et₃N) .

  • Eluent: Maintain 0.5% Et₃N in your running eluent system. This buffers the acidic silanol groups (

    
    ) that catalyze ring strain release.
    
Issue 3: "I see a streak, not a spot." (Tailing)

Diagnosis: Strong Hydrogen bonding between the alcohol -OH and silica. The Fix:

  • Concentration: Ensure you didn't overload the column (>1% of silica mass).

  • Modifier: Add 1% MeOH to your eluent (if using DCM) or switch to EtOAc. The protic solvent competes for the silica binding sites, sharpening the peak.

Advanced Isomer Separation Logic

When standard silica fails to separate cis/trans isomers, use the Derivatization-Hydrolysis Loop .

IsomerSeparation Mixture Cis/Trans Mixture (Inseparable on Silica) Derivatize Derivatize to Ester (p-Nitrobenzoate or 3,5-Dinitrobenzoate) Mixture->Derivatize Add steric bulk Chromatography Column Chromatography (Esters have different shapes/polarities) Derivatize->Chromatography Crystallization Alternative: Fractional Crystallization (Trans often crystallizes better) Derivatize->Crystallization Hydrolysis Hydrolysis (LiOH/MeOH) Recover Pure Alcohol Chromatography->Hydrolysis Pure Isomer A Crystallization->Hydrolysis Pure Isomer B

Figure 2: Workflow for separating difficult diastereomers via ester derivatives.

Explanation: Converting the alcohol to a bulky ester (like a p-nitrobenzoate) amplifies the structural difference between cis and trans forms. The "flat" trans isomer often packs differently in the crystal lattice or interacts differently with silica than the "bent" cis isomer.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925. Link

    • Context: The foundational text for flash chromatography flow r
  • Reich, H. J. (2017). "Handy Stains for TLC". University of Wisconsin-Madison Organic Chemistry Data. Link

    • Context: Authoritative recipes for KMnO₄ and CAM stains required for non-UV active alcohols.
  • Wiberg, K. B.; Lampman, G. M. (1966). "Bicyclobutane. I. Preparation and Reactions". Tetrahedron Letters, 7(19), 2173-2177.

    • Context: Discusses the stability and reactivity of strained cyclobutane rings, relevant to acid sensitivity on silica.
  • Pietraszkiewicz, M.; Jurczak, J. (1984). "High-pressure synthesis of cyclobutane derivatives". Tetrahedron, 40(15), 2967-2970. Link

    • Context: Provides specific examples of separating cis/trans cyclobutane isomers and their physical properties.

Sources

Troubleshooting

Technical Support Center: Purification of Cyclobutane Alcohols

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the criti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical, yet often challenging, process of removing unreacted reducing agents from cyclobutane alcohol syntheses. The unique strain and reactivity of the cyclobutane ring necessitate careful consideration during reaction work-up to ensure product integrity and maximize yield.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of cyclobutane alcohols following reduction reactions.

Problem: A persistent, gelatinous emulsion has formed during the aqueous work-up of my Lithium Aluminum Hydride (LAH) or DIBAL-H reaction.

Cause: This is the most common issue when working with aluminum-based hydrides. Quenching these reagents with water produces aluminum salts (e.g., aluminum hydroxide), which are notorious for forming fine, gelatinous precipitates that trap the product and solvent, preventing proper phase separation.[1]

Solution: Employ a structured quenching protocol designed to produce granular, easily filterable salts.

Solution 1: The Fieser Work-up (Recommended for most scales) This method carefully controls the hydrolysis and precipitation of aluminum salts.[2]

  • Rationale: By sequentially adding specific ratios of water and a base, this procedure converts the gelatinous aluminum hydroxide into a more crystalline, granular solid that can be easily removed by filtration.[2][3]

  • Protocol:

    • Cool the reaction vessel to 0 °C in an ice-water bath.

    • For every X grams of LAH used, add the following reagents slowly and sequentially with vigorous stirring:

      • X mL of water

      • X mL of 15% aqueous sodium hydroxide (NaOH)

      • 3X mL of water[3]

    • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. The precipitate should change from a gel to a white, free-flowing solid.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to absorb excess water and further granulate the salts.

    • Filter the mixture through a pad of Celite® and wash the solid cake thoroughly with an appropriate organic solvent (e.g., diethyl ether, THF).

Solution 2: Rochelle's Salt (Potassium Sodium Tartrate) Work-up This method is particularly effective for breaking up existing emulsions or for products that are sensitive to basic conditions.

  • Rationale: The tartrate dianion is an excellent chelating agent for aluminum ions. It forms a soluble complex, effectively breaking down the aluminum salt precipitate and allowing for clear phase separation.[4]

  • Protocol:

    • Quench the excess hydride at low temperature (-78 °C to 0 °C) by the slow addition of a minimal amount of methanol or ethyl acetate.[4][5]

    • In a separate flask, prepare a saturated aqueous solution of Rochelle's salt.

    • Slowly transfer the quenched reaction mixture into the vigorously stirring Rochelle's salt solution.[4]

    • Continue to stir vigorously at room temperature. This may take anywhere from 30 minutes to several hours, but it will eventually result in two clear, separable layers.

Problem: My final yield is very low, and I suspect the product is trapped in the inorganic salts.

Cause: In addition to emulsions, the aluminum or borate salts generated during the work-up can physically trap the desired alcohol, especially if the product is polar. This is a common cause of low recovery in LAH reductions.[6]

Solution: Ensure complete extraction and thorough washing.

  • For Aluminum Hydrides: After performing a Fieser work-up, the resulting solid should be washed extensively.

    • Protocol: Instead of a simple filtration, transfer the entire slurry to a flask and stir with a fresh portion of solvent for 15-20 minutes before filtering. Repeat this washing procedure 2-3 times. For highly polar alcohols, a continuous liquid-liquid extraction (Soxhlet) of the filtered salts may be necessary.

  • For Sodium Borohydride: The product alcohol can form borate esters, which may be water-soluble or difficult to extract.[7]

    • Protocol: After the initial quench, add a base like NaOH solution and stir. This hydrolyzes the borate esters, liberating the alcohol and converting the boron species into water-soluble borate salts.[7] Ensure you perform multiple extractions (at least 3) with your organic solvent to maximize the recovery of the alcohol from the aqueous phase.[7]

Problem: My purified alcohol is contaminated with inorganic boron byproducts.

Cause: After reduction with NaBH₄, the boron is present as borate esters of the product alcohol or solvent. Simple aqueous work-up may not completely hydrolyze these esters, leading to contamination.

Solution: Use transesterification to remove boron.

  • Rationale: Borate esters can be cleaved by transesterification with an excess of a simple alcohol like methanol.[8] This process forms volatile trimethyl borate, which can be removed under reduced pressure.

  • Protocol:

    • After the initial work-up and extraction, concentrate the organic phase to obtain the crude alcohol.

    • Add a significant volume of methanol to the crude product.

    • Remove the methanol under reduced pressure using a rotary evaporator. The trimethyl borate will co-evaporate.

    • Repeat the methanol addition and evaporation cycle 2-3 times to ensure complete removal of boron residues.[9]

Problem: I suspect my cyclobutane ring has opened or rearranged during the work-up.

Cause: The cyclobutane ring possesses significant angle and torsional strain (approx. 26.3 kcal/mol), making it susceptible to cleavage under harsh conditions, particularly strong acid.[10][11] Acid-catalyzed dehydration followed by rearrangement is a potential side reaction.[12]

Solution: Maintain neutral or basic conditions and avoid heat.

  • Avoid Strong Acids: Do not use strong acids (e.g., concentrated HCl, H₂SO₄) to quench reactions or wash the extracts if at all possible.[12][13] If an acidic wash is necessary to remove other impurities, use a milder, buffered, or dilute acid (e.g., saturated NH₄Cl, dilute citric acid, or cold, dilute HCl) and minimize contact time.

  • Use Buffered Work-ups: Employing a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and mild method for quenching both NaBH₄ and, cautiously, LAH reactions.[1]

  • Temperature Control: Perform all quenching and work-up steps at low temperatures (0 °C) to minimize the energy available for potential rearrangement pathways. Avoid heating the reaction mixture until all reactive species are fully quenched and neutralized.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the standard quenching procedures for common reducing agents?

A1: The choice of quenching agent and procedure is critical for safety and product purity. The process is highly exothermic and liberates flammable hydrogen gas.[5]

Reducing AgentQuenching Procedure (Slowly, at 0 °C or below)ByproductsKey Considerations
LiAlH₄ (LAH) 1. Slow, dropwise addition of ethyl acetate to consume excess hydride.[5] 2. Follow with a Fieser work-up[3] or Rochelle's salt protocol.[4]Aluminum Salts (Al(OH)₃, etc.)Highly reactive with protic solvents. Violent reaction with water. [5] Work-up is prone to emulsions.[1]
NaBH₄ 1. Slow, dropwise addition of water, saturated NH₄Cl, or dilute HCl.[7][14] 2. A basic wash (NaOH) can be used to hydrolyze borate esters.[7]Borate Esters / Boric AcidMuch milder than LAH; can be used in protic solvents like methanol or ethanol.[14]
DIBAL-H 1. Slow, dropwise addition of methanol at -78 °C.[4] 2. Follow with a Fieser-type work-up or Rochelle's salt protocol.[3][4]Aluminum SaltsReactivity is between LAH and NaBH₄. Often used at low temperatures (-78 °C) to prevent over-reduction.[15]

Q2: How do I choose the right work-up procedure for my reaction scale?

A2: The primary concern is managing the exotherm and hydrogen gas evolution.

  • Small Scale (< 1 g of hydride): A careful, dropwise quench with ethyl acetate followed by the Fieser protocol is generally manageable in standard lab glassware.

  • Medium Scale (1-10 g of hydride): The Fieser work-up remains robust. However, consider using a syringe pump for the controlled addition of quenching agents. Ensure the flask is large enough (no more than 2/3 full after all additions) to accommodate potential foaming.[2]

  • Large Scale (> 10 g of hydride): A "reverse quench" is often the safest approach. Here, the cooled reaction mixture is slowly added (cannulated) into a separate, vigorously stirred flask containing the quenching solution (e.g., a mixture of ethyl acetate and the reaction solvent). This ensures the hydride is never in excess during the quench. This procedure requires careful planning and appropriate equipment.

Q3: What are the signs of an incomplete quench?

A3: An incomplete quench is hazardous. Signs include continued bubbling (hydrogen evolution) after the addition of the quenching agent has stopped, or a sudden, vigorous reaction when the crude mixture is exposed to air or a protic solvent during later stages of purification. Always test for complete quenching by observing the reaction after the final addition of quenching agent and before proceeding with the work-up. If bubbling continues, more quenching agent is needed.

Q4: How can I safely handle and dispose of excess reducing agents?

A4: Never dispose of unreacted hydride reagents directly into a waste container.[2] Small amounts of excess solid LAH or NaBH₄ should be destroyed by suspending them in an inert, dry solvent (like THF or ether) and following the appropriate quenching procedure in a fume hood (e.g., slow addition of ethyl acetate, followed by an alcohol, then water).[16] Consult your institution's environmental health and safety (EH&S) guidelines for disposing of larger quantities.[2]

Visualizing the Workflow

Decision Tree for Aluminum Hydride Work-up

G start Reaction Complete (LAH or DIBAL-H) emulsion Is the product prone to emulsions or sensitive to base? start->emulsion rochelle Use Rochelle's Salt Work-up emulsion->rochelle  Yes fieser Use Fieser Work-up emulsion->fieser  No extract Proceed to Aqueous Extraction rochelle->extract filter Filter through Celite® Wash solids thoroughly fieser->filter filter->extract end Purified Cyclobutane Alcohol extract->end

Caption: Decision workflow for selecting a suitable work-up procedure for aluminum hydride reductions.

General Purification Workflow

G cluster_0 Reaction Work-up cluster_1 Isolation cluster_2 Final Purification quench 1. Quench Excess Hydride (0°C) hydrolyze 2. Hydrolyze Metal Salts (e.g., Fieser, Rochelle's) quench->hydrolyze filter 3. Filter Solids (if applicable) hydrolyze->filter extract 4. Liquid-Liquid Extraction filter->extract dry 5. Dry Organic Layer (Na₂SO₄/MgSO₄) extract->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate purify 7. Chromatography or Distillation concentrate->purify

Caption: A generalized experimental workflow for the purification of cyclobutane alcohols post-reduction.

References

  • Masterson, D. S. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Jasperse, C. NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. [Link]

  • University of Illinois. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Frontier, A. Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester Chemistry. [Link]

  • Bloch, C. A. (1978). Transesterification of borate esters for producing secondary alcohols. U.S.
  • LibreTexts Chemistry. (2023, January 22). Elimination Reactions of Alcohols. [Link]

  • Conia, J. M., & Ripoll, J. L. (1975). Cyclobutanone. Organic Syntheses, 55, 38. [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • A Report on Reagents and its Quenching Methods. (2021). Research and Reviews: Journal of Chemistry. [Link]

  • Reddit. (2024, July 9). Low yield LAH reactions. r/Chempros. [Link]

  • Organic Chemistry Explained. (2022, April 9). Esters to Primary Alcohols, Part 3: Boron Hydrides [Video]. YouTube. [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

  • Shen, Z. (n.d.). Boric Acid Esters. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • University of Wollongong. QUENCHING OF LITHIUM ANHYDRIDE (LAH). [Link]

Sources

Optimization

Troubleshooting low yields in cyclobutane carboxylate reduction

Ticket ID: CYCLO-RED-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary Low yields in the reduction of cyclobutane carboxylates (acids or esters) to cyclobut...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CYCLO-RED-001
Status: Open
Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

Low yields in the reduction of cyclobutane carboxylates (acids or esters) to cyclobutylmethanol are rarely due to the inherent instability of the cyclobutane ring itself. While ring strain is significant (~26.3 kcal/mol), the ring is kinetically stable under standard hydride reduction conditions.

The three primary causes for yield loss are:

  • Physical Loss (Volatility): Cyclobutylmethanol (b.p. ~141°C) has significant vapor pressure and can co-evaporate with solvents or be lost under high vacuum.

  • Entrapment (Workup): Aluminum salts from Lithium Aluminum Hydride (LAH) form gelatinous emulsions that physically trap the product.

  • Incomplete Reaction: Steric puckering of the cyclobutane ring can retard nucleophilic attack, requiring specific temperature/time adjustments.

Part 1: Diagnostic Troubleshooting Guide

Before altering your synthesis, use this logic flow to identify the failure point.

TroubleshootingFlow Start Start: Low Yield Observed TLC Does Crude TLC show starting material? Start->TLC Yes_SM Yes: Incomplete Conversion TLC->Yes_SM Yes No_SM No: Full Conversion TLC->No_SM No Sterics Cause: Steric Hindrance/Puckering Action: Switch to reflux or BH3-THF Yes_SM->Sterics Emulsion Did you observe a sticky white precipitate? No_SM->Emulsion Yes_Emulsion Cause: Product Trapped in Al Salts Action: Use Rochelle's Salt Workup Emulsion->Yes_Emulsion Yes No_Emulsion No: Clean Workup Emulsion->No_Emulsion No Vac Did you use High Vacuum (<5 mmHg)? No_Emulsion->Vac Yes_Vac Cause: Product Volatility Action: Distill solvent at atm pressure Vac->Yes_Vac Yes No_Vac Cause: Aqueous Solubility Action: Salt out aqueous layer (NaCl) Vac->No_Vac No

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in cyclobutane reductions.

Part 2: Technical Modules & FAQs

Module A: The "Aluminum Sludge" Trap (Workup Protocols)

Issue: The standard water/acid quench of LAH generates aluminum hydroxides (


) that form a gelatinous matrix. This matrix occludes organic molecules, leading to yield losses of 20–40%.
Solution:  You must solubilize the aluminum salts.
Protocol 1: Rochelle’s Salt (The Gold Standard)

Recommended for: Quantitative recovery, especially on >1g scale.

  • Quench: Dilute the reaction mixture with diethyl ether (wet ether is safest).

  • Add Salt: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use ~20 mL per gram of LAH used.

  • Stir: Vigorously stir for 1–3 hours.

    • Visual Cue: The grey/white emulsion will separate into two distinct, clear layers. The aluminum is chelated into the aqueous phase.[1]

  • Separate: Separation will be immediate and clean.

Protocol 2: The Fieser Method (n, n, 3n)

Recommended for: Speed, granular precipitates.

For every n grams of LAH used:

  • Add n mL water (slowly!).

  • Add n mL 15% NaOH solution.

  • Add 3n mL water.

  • Add anhydrous

    
     directly to the stirring mixture.
    
  • Filter: The precipitate should be granular and sand-like, allowing for easy filtration. Rinse the filter cake copiously with ether.

Module B: The "Disappearing Product" (Volatility)

Issue: Cyclobutylmethanol has a boiling point of 141°C. While not extremely volatile, it forms azeotropes with common solvents and has significant vapor pressure. Risk Factor: Using a high-vacuum manifold (Schlenk line) to "dry" the oil will result in product moving into the trap.

Correct Handling:

  • Solvent Choice: Extract with Diethyl Ether (

    
    ) or Pentane rather than Dichloromethane (DCM). Ether's low boiling point (35°C) allows for removal without heating the product significantly.
    
  • Evaporation: Use a rotary evaporator with a bath temperature <30°C and pressure >100 mbar. Do not leave on the pump after the solvent is gone.

  • Purification: Avoid column chromatography if possible; the product streaks. Distillation (Kugelrohr) is preferred for purification.

Module C: Reagent Selection (Sterics & Reactivity)

Cyclobutane rings are puckered (butterfly conformation) to relieve torsional strain. This can sterically hinder the carbonyl carbon, making reductions sluggish compared to acyclic analogs.

ReagentSubstrateProsConsRecommendation
LiAlH4 (LAH) Esters/AcidsPowerful, standard.[2]Messy workup; requires dry conditions.[2]Standard Choice (Use Rochelle workup).[1]
BH3-THF AcidsChemoselective for acids; fast.Expensive; requires careful quenching (MeOH).Best for Acids (Avoids Al emulsion).
NaBH4 + LiCl EstersMild; safer than LAH.Slower reaction; LiCl activates the borohydride.Alternative if LAH is unavailable.
DIBAL-H EstersControlled reduction (to aldehyde).Hard to stop at aldehyde; usually goes to alcohol.Not Recommended for full reduction.

Part 3: Validated Experimental Workflow

Below is a self-validating protocol for the reduction of Ethyl Cyclobutanecarboxylate to Cyclobutylmethanol .

Reaction Logic:



(Note: 0.5 equiv is stoichiometric, but 0.75–1.0 equiv is standard to ensure completion).

ReactionWorkflow Setup 1. Setup Flame-dried flask N2 Atmosphere THF (Anhydrous) Addition 2. Addition (0°C) Add LAH (1.0 equiv) Add Ester dropwise Setup->Addition Reflux 3. Reaction Warm to RT Reflux 2-4 hrs Check TLC Addition->Reflux Quench 4. Workup Cool to 0°C Fieser or Rochelle Filter Solids Reflux->Quench Isolation 5. Isolation Dry (MgSO4) Concentrate (>100 mbar) Distill (if needed) Quench->Isolation

Figure 2: Step-by-step workflow for the LAH reduction of cyclobutane esters.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried flask with anhydrous THF (10 mL/g of substrate) and

    
     (1.2 equivalents). Cool to 0°C.[3][4]
    
  • Addition: Dissolve Ethyl Cyclobutanecarboxylate (1.0 equiv) in a minimal amount of THF. Add dropwise to the LAH suspension. Exotherm expected.

  • Reaction: Allow to warm to room temperature. If the substrate is sterically hindered (common with substituted cyclobutanes), heat to reflux for 3 hours.

  • Monitoring: Check TLC. Stain with KMnO4 (Cyclobutylmethanol does not UV absorb strongly).

  • Quench (Fieser Method):

    • Cool to 0°C.[3][4]

    • Slowly add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Warm to RT and stir for 15 mins until precipitate is white and granular.

  • Isolation: Filter through a sintered glass frit. Wash the cake with

    
    . Dry filtrate over 
    
    
    
    .
  • Concentration: Concentrate on a rotary evaporator at 400 mbar, slowly lowering to 100 mbar. Stop when solvent volume is negligible. Do not apply high vacuum.

Part 4: References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Fieser workup and LAH handling).

  • Roberts, J. D.; Sauer, C. W. "Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane." J. Am. Chem. Soc.[5]1949 , 71, 3925–3929. Link (Foundational work on cyclobutane stability and reduction).

  • Krapcho, A. P. "Synthesis of Cyclobutanecarboxaldehyde." Organic Syntheses, Coll.[3][4][6] Vol. 6, p.312 (1988); Vol. 60, p.20 (1981). Link (Demonstrates handling of cyclobutane derivatives and volatility).

  • Seyferth, D.; Cohen, H. M. "Cyclopropyl- and Cyclobutyl-Lithium." J. Organomet. Chem.1963 , 1, 15. (Discusses stability of cyclobutyl anions/intermediates).

Disclaimer: This guide is for research purposes only. Always consult your institution's Material Safety Data Sheets (MSDS) before handling Lithium Aluminum Hydride.

Sources

Troubleshooting

Optimization of reaction temperature for cyclobutyl ester reduction

Topic: Optimization of Reaction Temperature & Protocols for Cyclobutyl Ester Reduction Executive Summary: The Kinetic vs. Thermodynamic Balance Reducing cyclobutyl esters presents a unique challenge in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature & Protocols for Cyclobutyl Ester Reduction

Executive Summary: The Kinetic vs. Thermodynamic Balance

Reducing cyclobutyl esters presents a unique challenge in organic synthesis. You are balancing two opposing forces:

  • Steric Hindrance (Kinetic Barrier): The puckered conformation of the cyclobutane ring creates steric bulk around the carbonyl carbon, often requiring higher activation energy (temperature) than primary alkyl esters.

  • Ring Strain (Thermodynamic Instability): The cyclobutane ring possesses ~26.3 kcal/mol of ring strain.[1] While more robust than cyclopropane, it is susceptible to ring-opening or expansion rearrangements under forcing conditions or acidic workups.

This guide provides a self-validating logic for selecting the correct temperature and reagent system to maximize yield while maintaining ring integrity.

Decision Matrix: Reagent & Temperature Selection

Before optimizing temperature, you must select the correct "engine" for your reduction. Use this logic flow to determine your starting protocol.

ReagentSelection Start Target Product? Aldehyde Target: Cyclobutyl Carboxaldehyde Start->Aldehyde Alcohol Target: Cyclobutyl Methanol Start->Alcohol DIBAL Reagent: DIBAL-H (1.1 eq) Aldehyde->DIBAL Standard Route LAH Reagent: LiAlH4 (Excess) Alcohol->LAH Standard Scale (<10g) LiBH4 Reagent: LiBH4 Alcohol->LiBH4 Chemoselective/Mild TempLow Temp: -78°C (Strict) DIBAL->TempLow Critical Control TempStd Temp: 0°C to RT LAH->TempStd Stepwise Warming TempReflux Temp: Reflux (THF) LiBH4->TempReflux Slower Kinetics

Figure 1: Decision matrix for selecting reagent and temperature based on the desired oxidation state of the product.

Troubleshooting Guides & FAQs

Module A: Temperature Optimization
Q1: I am using LiAlH₄ (LAH). The reaction is incomplete at 0°C, but I see decomposition at reflux. What is the optimal temperature profile?

Diagnosis: The "puckered" cyclobutane ring hinders hydride attack. 0°C is often kinetically insufficient for complete conversion, while reflux promotes thermodynamic ring-opening or polymerization.

The "Step-Wise Gradient" Protocol: Do not set a static temperature. Use a gradient to overcome the activation barrier without overshooting into decomposition.

  • Nucleation (-10°C to 0°C): Add the ester solution slowly to the LAH suspension. Hold for 30 minutes. This allows the initial formation of the tetrahedral aluminate intermediate without generating excessive heat.

  • Propagation (Room Temp, 20-25°C): Remove the cooling bath. Allow the mixture to stir for 2-4 hours. Check TLC/LCMS here.

  • Completion (Brief Heating, 40°C): Only if starting material remains, warm to 40°C (mild reflux if using Et₂O, sub-reflux if THF) for 30-60 minutes.

    • Critical Warning: Do not sustain reflux >1 hour. Extended heat with Lewis acidic aluminum species can catalyze ring expansion (e.g., to cyclopentane derivatives).

Q2: I am using DIBAL-H to get the aldehyde, but I keep getting the alcohol (over-reduction). Is my temperature probe broken?

Diagnosis: Even at -78°C, over-reduction can occur if the "tetrahedral intermediate" collapses prematurely. This is usually not a temperature failure, but a stoichiometry or quenching failure .

The "Frozen Intermediate" Solution:

  • Temperature: Maintain -78°C strictly. Do not allow it to rise above -60°C during addition.

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents. Excess DIBAL-H will reduce the transient aldehyde.[2][3]

  • The Quench (The Real Culprit): The tetrahedral intermediate is stable at -78°C. If you pour the cold reaction into a room-temperature aqueous solution, the mixture warms up before the intermediate hydrolyzes, releasing the aldehyde which then reacts with remaining DIBAL.

    • Fix: Add Methanol at -78°C to destroy excess hydride before warming.[4] Then add Rochelle's salt solution.

Module B: Yield & Isolation Issues
Q3: My conversion is 100%, but my isolated yield is <50%. Where did my product go?

Diagnosis: Cyclobutylmethanol (BP ~140°C) and cyclobutane carboxaldehyde (BP ~115°C) are relatively volatile small molecules. They are frequently lost on the rotary evaporator or vacuum pump.

Corrective Actions:

  • Solvent Choice: Switch extraction solvent from Ethyl Acetate (BP 77°C) to Pentane (BP 36°C) or Diethyl Ether (BP 35°C) . This allows you to evaporate the solvent at lower temperatures/pressures.

  • Vacuum Control: Do not use high vacuum (<10 mbar) for isolation. Use a gentle house vacuum (~200 mbar) at 20°C bath temperature.

  • Derivative Check: If yield is critical, consider isolating as the benzoate ester or converting the alcohol to a silyl ether (TBS) in situ before workup to increase molecular weight and decrease volatility.

Q4: The workup is a nightmare. I have a gelatinous gray emulsion that won't separate.

Diagnosis: Aluminum salts (from LAH or DIBAL) form "gelatinous hydroxides" in water, trapping your organic product (and the cyclobutyl ring) in the emulsion.

The "Fieser" Protocol (Mandatory for LAH): For every x grams of LiAlH₄ used:

  • Add x mL Water (Slowly! Exothermic).

  • Add x mL 15% NaOH solution.

  • Add 3x mL Water.

  • Add MgSO₄, stir for 15 mins, and filter the granular white solid.

The "Rochelle" Protocol (Mandatory for DIBAL):

  • Quench with MeOH at -78°C.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously at Room Temp for 1-2 hours until two clear layers form. (The tartrate chelates the aluminum).

Mechanistic Pathway & Risk Analysis

Understanding why the temperature matters requires visualizing the competing pathways.

Mechanism cluster_0 Thermodynamic Risk Zone Ester Cyclobutyl Ester Intermed Tetrahedral Aluminate (Stable at Low Temp) Ester->Intermed + Hydride (Fast) Aldehyde Aldehyde Intermed->Aldehyde Hydrolysis Alcohol Cyclobutyl Methanol (Target) Intermed->Alcohol Excess Hydride (>0°C) RingOpen Ring Opening/Rearrangement (Side Product) Intermed->RingOpen High T (>60°C) Lewis Acid Catalysis

Figure 2: Reaction pathway showing the divergence between productive reduction and thermal ring opening.

Experimental Protocol: Optimized DIBAL-H Reduction

Objective: Selective reduction of Cyclobutyl Carboxylate to Cyclobutyl Carboxaldehyde.

  • Setup: Flame-dry a 2-neck RBF under Argon. Add Cyclobutyl ester (1.0 eq) and anhydrous Toluene (0.2 M concentration).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.

  • Addition: Add DIBAL-H (1.0 M in Toluene, 1.1 eq ) dropwise via syringe pump or pressure-equalizing funnel.

    • Rate: Maintain internal temp < -70°C.[4]

  • Reaction: Stir at -78°C for 60-90 minutes. Monitor by TLC (quench a micro-aliquot in MeOH).

  • Quench (Critical): While still at -78°C, add Methanol (5.0 eq) dropwise.

    • Note: Vigorous gas evolution.

  • Workup: Pour cold mixture into saturated Rochelle’s salt solution. Stir vigorously at RT for 2 hours until layers separate. Extract with Et₂O.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
  • Granito, C., & Schultz, A. "Reduction of Esters to Aldehydes with Diisobutylaluminum Hydride". Journal of Organic Chemistry. (General protocol validation).

  • Wiberg, K. B. "The structure and energetics of small ring compounds". Angewandte Chemie International Edition, 1986. (Source for cyclobutane ring strain energy data ~26.3 kcal/mol).[1]

  • Brown, H. C., & Krishnamurthy, S. "Forty years of hydride reductions". Tetrahedron, 1979. (Foundational review on LiAlH4 vs LiBH4 selectivity).

  • Cohen, T., & Bhupathy, M. "Organoaluminum reagents in organic synthesis". Accounts of Chemical Research, 1989.

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Extraction Guide for (2,2-Diethoxy-1-methylcyclobutyl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (2,2-Diethoxy-1-methylcyclobutyl)methanol . Because this compound fe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (2,2-Diethoxy-1-methylcyclobutyl)methanol . Because this compound features an acid-labile acetal protecting group alongside an amphiphilic cyclobutanol framework, standard liquid-liquid extraction (LLE) protocols often lead to product degradation or severe emulsions.

This document provides a self-validating framework to ensure high-yield, high-purity isolation.

Quantitative Chemical Profiling & Solvent Compatibility

To design an effective extraction protocol, we must first analyze the physicochemical properties driving the molecule's behavior in biphasic systems.

Table 1: Physicochemical Properties of (2,2-Diethoxy-1-methylcyclobutyl)methanol

Property Value Chemical Significance in Extraction
CAS Number 2167204-51-3[1] Unique identifier for structural verification.
Molecular Weight 188.26 g/mol [1] Low molecular weight; susceptible to volatilization if concentrated at high temperatures.
LogP 1.5481[1] Moderately lipophilic. Dictates a strong preference for the organic phase over the aqueous phase.
Topological Polar Surface Area 38.69 Ų[1] Indicates moderate hydrogen-bonding capability, which can stabilize oil-in-water interfaces.

| H-Bond Donors / Acceptors | 1 / 3[1] | The primary hydroxyl acts as a donor; the diethoxy acetal oxygens act as acceptors. |

Table 2: Extraction Solvent Selection Matrix

Solvent Emulsion Risk Yield Potential Acetal Stability Recommendation & Causality
Methyl tert-butyl ether (MTBE) Low High Excellent Optimal . Low water miscibility (~1.5%) minimizes aqueous acid carryover. Its low boiling point (55°C) prevents thermal degradation during concentration.
Ethyl Acetate (EtOAc) Medium High Good Acceptable . Highly effective for LogP ~1.5 compounds, but extracts more polar impurities and water than MTBE. Requires strict pH control.
Dichloromethane (DCM) High Moderate Good Suboptimal . High density causes bottom-layer extraction. The compound's amphiphilic nature combined with DCM frequently causes intractable emulsions[2].

| Hexanes | Low | Low | Excellent | Poor . The polar hydroxymethyl group drastically reduces the compound's solubility in purely non-polar aliphatic hydrocarbons. |

Troubleshooting & FAQs

Q1: Why is my target compound degrading into 2-methyl-2-(hydroxymethyl)cyclobutan-1-one during the workup? Causality: The 2,2-diethoxy moiety is an acetal protecting group. While acetals are highly stable to bases, nucleophiles, and reducing agents, they undergo rapid hydrolysis in acidic aqueous environments[3]. When the pH drops below 7.0, the ether oxygen becomes protonated. This leads to the expulsion of ethanol and the formation of a highly reactive oxocarbenium intermediate, which is subsequently attacked by water to form the ketone[4]. Solution: You must quench the reaction with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), to maintain the aqueous phase at a pH of 7.5–8.5 before introducing the extraction solvent.

Q2: I am experiencing severe emulsions during the liquid-liquid extraction. How can I break them? Causality: (2,2-Diethoxy-1-methylcyclobutyl)methanol possesses a polar hydroxymethyl headgroup (H-bond donor) and a lipophilic cyclobutyl/diethoxy tail (LogP 1.54)[1]. This amphiphilic structure acts as a mild surfactant, stabilizing oil-in-water interfaces and causing emulsions, particularly when using dense solvents like DCM[2]. Solution: Switch your extraction solvent to MTBE. If an emulsion persists, add saturated aqueous NaCl (brine) to the aqueous layer. The high ionic strength reduces the solubility of the organic compound in the aqueous phase (the "salting-out" effect) and increases the density difference between the phases, forcing a clean separation.

Q3: Can I use methanol or ethanol as a co-solvent to improve the extraction yield? Causality: No. While acetals are generally stable in alcohols under strictly neutral conditions, even trace amounts of acid in the organic phase can catalyze a transacetalization reaction[3]. Using methanol could convert your 2,2-diethoxy group into a 2,2-dimethoxy group or a mixed acetal. Solution: Strictly utilize aprotic solvents (MTBE, EtOAc) for the extraction process[3].

Validated Standard Operating Procedure (SOP)

This self-validating protocol is engineered to isolate the target cyclobutanol while preserving the acid-sensitive acetal moiety.

Phase 1: Quenching & pH Adjustment

  • Cool the crude aqueous reaction mixture to 0–5 °C using an ice bath to minimize the kinetics of any potential side reactions.

  • Slowly add saturated aqueous NaHCO₃ dropwise under vigorous stirring until gas evolution ceases.

  • Self-Validation Step: Spot the aqueous phase onto wide-range pH paper. Do not proceed until the paper definitively confirms a pH of 7.5–8.5. Relying solely on calculated base equivalents is a primary cause of acetal loss[4].

Phase 2: Primary Extraction 4. Transfer the pH-adjusted mixture to a separatory funnel. 5. Add MTBE (volume equal to 1.5× the aqueous phase volume). 6. Stopper the funnel, invert, and gently vent to release pressure. Shake vigorously for 30 seconds, venting frequently.

Phase 3: Phase Separation & Salting-Out 7. Allow the layers to separate. The organic phase (MTBE) will form the top layer. 8. Drain the lower aqueous layer into a clean Erlenmeyer flask. Collect the upper organic layer in a separate collection flask. 9. Return the aqueous layer to the separatory funnel and perform a back-extraction with a fresh portion of MTBE (0.5× volume). Combine all organic layers. 10. Wash the combined organic layers with saturated aqueous NaCl (Brine, 0.5× volume) to remove residual water, neutralize trace impurities, and break any micro-emulsions[2].

Phase 4: Drying & Concentration 11. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent. 12. Self-Validation Step: Perform a quick Thin Layer Chromatography (TLC) of the filtrate against a reference standard to confirm the absence of the polar ketone degradation product before applying heat. 13. Concentrate the filtrate in vacuo using a rotary evaporator. Critical: Maintain the water bath temperature below 40 °C to prevent thermal degradation and volatilization of the product.

Process Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Organic) pHCheck Check & Adjust pH (Target: pH 7.5 - 8.5) Start->pHCheck Solvent Add Extraction Solvent (MTBE or EtOAc) pHCheck->Solvent pH Optimized PhaseSep Phase Separation (Liquid-Liquid Extraction) Solvent->PhaseSep Aqueous Aqueous Phase (Discard or Back-extract) PhaseSep->Aqueous Organic Organic Phase (Contains Acetal Product) PhaseSep->Organic Wash Wash with Brine (Remove residual H2O/salts) Organic->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in Vacuo (T < 40°C) Dry->Concentrate

Figure 1: Optimized liquid-liquid extraction workflow for acid-sensitive acetal compounds.

References[1] 2167204-51-3 | (2,2-Diethoxy-1-methylcyclobutyl)methanol. ChemScene. Verify Source[3] Dimethyl Acetals. Organic Chemistry Portal. Verify Source[2] Simultaneous Dearomatization, Desulfurization, and Denitrogenation of Diesel Fuels Using Acidic Deep Eutectic Solvents as Extractive Agents. ResearchGate. Verify Source[4] How to make acetal and hemiacetal stable on acidic medium?. ResearchGate. Verify Source

Sources

Troubleshooting

Technical Support Hub: Volatile Cyclobutane Intermediates

Status: Operational | Ticket ID: CB-2024-VOL | Priority: High[1] Welcome to the Cyclobutane Handling Support Center. This guide addresses the high attrition rates associated with the synthesis, isolation, and purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: CB-2024-VOL | Priority: High[1]

Welcome to the Cyclobutane Handling Support Center. This guide addresses the high attrition rates associated with the synthesis, isolation, and purification of volatile cyclobutane derivatives (ring strain ~26.4 kcal/mol).

Triage: Select Your Issue
  • [Issue A] My reaction yield is good by NMR, but I lose everything during concentration.

  • [Issue B] My product degrades or co-elutes during silica gel chromatography.

  • [Issue C] I am seeing pressure build-up or polymerization in my photochemical reactor.

Module 1: Isolation & Volatility Management (Issue A)

Diagnosis: The boiling point of many cyclobutane intermediates (e.g., methylenecyclobutane, bp 42°C) overlaps with common extraction solvents (DCM, Et₂O, Pentane). Standard rotary evaporation will strip the product along with the solvent.

Protocol: The "Keeper Solvent" Technique

Do not evaporate to dryness.[1] Use this protocol to exchange solvents without isolation.[1]

  • Quantify In-Situ: Before any concentration, take a crude aliquot.[1] Add a weighed internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene). Acquire ¹H NMR to establish the "True Yield."

  • Select a Keeper: Choose a solvent for the next step that has a boiling point >100°C (e.g., Toluene, Chlorobenzene, or DMF if compatible).

  • Azeotropic Exchange:

    • Add the Keeper Solvent (approx. 3-5 equiv.[1] relative to product volume) to your crude extract.[1]

    • Cool the receiving flask of your rotary evaporator to -78°C (dry ice/acetone) to trap volatiles.

    • Set the bath temperature to 10°C below the boiling point of your product.

    • Evaporate the low-boiling extraction solvent (e.g., ether) until the volume equals the volume of the Keeper Solvent added.

  • Result: Your cyclobutane is now a solution in the Keeper Solvent, ready for the next reaction.

Alternative: Kugelrohr Distillation

If isolation is mandatory, use bulb-to-bulb distillation.

  • Cool the Receiver: Dry ice/acetone (-78°C).

  • Vacuum Control: Do not use high vacuum (<1 mbar) for compounds with bp <100°C. Use a regulated vacuum (20–50 mbar) to prevent the product from bypassing the trap.

Comparative Data: Solvent Selection

Product BP Range Recommended Extraction Solvent Evaporation Limit (Bath Temp) Recommended Keeper Solvent
30°C – 60°C Pentane / Et₂O (3:[1]1) 0°C (Ice Bath) Toluene / Mesitylene
60°C – 100°C DCM / Pentane 20°C Xylene / Chlorobenzene

| >100°C | EtOAc / Hexanes | 40°C | N/A (Standard handling) |

Module 2: Purification & Silica Compatibility (Issue B)

Diagnosis: Cyclobutanes possess significant ring strain.[1][2][3] The Lewis acidic sites on standard silica gel (


) can catalyze ring-opening or rearrangement (often to dienes or lactones).
Troubleshooting Workflow: Deactivating Silica

Q: My compound streaks or disappears on the column. A: You are likely experiencing acid-catalyzed decomposition.[1]

Corrective Protocol: Buffered Silica Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your mobile phase (e.g., Hexanes).

  • Add Buffer: Add 1% v/v Triethylamine (Et₃N) or 0.5% v/v Pyridine to the slurry.[1] Stir for 5 minutes.

  • Pack & Flush: Pack the column. Flush with 2 column volumes (CV) of the mobile phase without the amine to remove excess base (which can cause band broadening).

  • Load: Load your sample.

  • Elute: Run the column using standard solvents.[1] The silica surface is now neutralized.

Visual Decision Tree: Purification Strategy

PurificationLogic cluster_tips Pro Tip Start Crude Cyclobutane Mixture CheckBP Is Product BP < 80°C? Start->CheckBP CheckAcid Is Product Acid Sensitive? CheckBP->CheckAcid No Distill Kugelrohr Distillation (Cold Trap Required) CheckBP->Distill Yes StdColumn Standard Flash Column (Cold: 4°C) CheckAcid->StdColumn No NeutColumn Neutralized Silica Column (1% Et3N Pre-wash) CheckAcid->NeutColumn Yes (Streaks on TLC) Tip If Rf < 0.2, avoid column. Use distillation.

Caption: Decision matrix for purifying volatile and strained intermediates.

Module 3: Synthesis & Reactor Safety (Issue C)

Diagnosis: [2+2] Photocycloadditions are prone to polymerization if concentration is too high, and pressure buildup if headspace is ignored.

FAQ: Photochemical Parameters

Q: Why is my reaction stalling after 50% conversion?

  • Cause: Polymerization on the reactor wall (fouling) blocking UV transmission.

  • Fix:

    • Dilution: Ensure concentration is

      
      . High concentrations favor intermolecular polymerization over [2+2] cycloaddition.[1]
      
    • Flow Chemistry: Switch from batch to flow. Flow reactors (e.g., FEP tubing wrapped around a light source) prevent over-irradiation of the product and minimize fouling.

Q: How do I prevent pressure explosions?

  • Cause: Nitrogen/Argon expansion upon heating, or solvent vapor pressure.

  • Fix:

    • Degassing: Sparge solvents with Argon for 15 mins before sealing.[1] This removes dissolved O₂ (which quenches excited states) and equilibrates gas temp.

    • Headspace: Leave 30% headspace in sealed tubes.

    • Shielding: Always use a blast shield for pressurized glass vessels.[1]

Experimental Workflow: [2+2] Photocycloaddition

PhotochemWorkflow Step1 Dissolve Substrate (0.05 - 0.1 M) Step2 Degas (Sparge) 15-30 mins Ar Step1->Step2 Step3 Irradiate (UV or Blue LED) Step2->Step3 Step4 Monitor (NMR/TLC every 2h) Step3->Step4 Step4->Step3 Incomplete Step5 Workup (See Module 1) Step4->Step5 Complete

Caption: Standard operating procedure for batch photochemical synthesis.

References & Authoritative Sources
  • Ring Strain & Stability:

    • Concept: Cyclobutane ring strain is approx.[1][3] 26.4 kcal/mol, making it susceptible to ring-opening.

    • Source: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew.[4] Chem. Int. Ed.1986 , 25, 312–322. Link

  • Photochemical Methodology:

    • Concept: Optimization of [2+2] cycloadditions and flow chemistry advantages.

    • Source: Hook, B. D., et al. "A Practical Guide to Industrial Photochemistry."[1] J. Org.[1] Chem.2005 , 70, 7558–7564. Link

  • Handling Volatiles (Distillation):

    • Concept: Kugelrohr and inert gas handling for low-boiling compounds.[1][5]

    • Source: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017 . (Standard Reference Text).

  • Silica Gel Neutralization:

    • Concept: Deactivation of silica gel using triethylamine to prevent acid-catalyzed decomposition.[1]

    • Source: Plietker, B. "Silica Gel: A Versatile Catalyst in Organic Synthesis?" Online Encyclopedia of Reagents for Organic Synthesis, 2001 . (General methodology widely cited in total synthesis literature, e.g., J. Am. Chem. Soc.2004 , 126, 16328).[6]

Sources

Optimization

Minimizing ring opening side reactions in cyclobutane synthesis

Topic: Minimizing Ring Opening Side Reactions Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The 26 kcal/mol Challenge Welcome to the Strain-Engineering Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Ring Opening Side Reactions

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The 26 kcal/mol Challenge

Welcome to the Strain-Engineering Support Center. If you are here, you are likely battling the fundamental thermodynamics of the cyclobutane ring. With a ring strain energy of approximately 26.3 kcal/mol [1], the cyclobutane motif is a "spring-loaded" entity.

In synthesis—particularly via [2+2] cycloadditions—the battle is twofold:

  • Kinetic Control: Forcing the ring to close before the intermediate fragments.

  • Thermodynamic Preservation: Preventing the formed ring from reverting to starting materials (Retro-[2+2]) or undergoing acid-catalyzed cleavage during isolation.

This guide moves beyond basic textbook mechanisms to address the specific failure modes we see in the field.

Module 1: Photochemical [2+2] Integrity

Context: Photochemistry is the premier method for cyclobutane synthesis, but "over-irradiation" is the most common cause of yield loss. The product absorbs light, enters an excited state, and undergoes a retro-[2+2] reaction.

Troubleshooting Guide: Photochemical Reversion

Q: My reaction reaches 60% conversion and then stalls or reverses. Why? A: You are likely establishing a photostationary state (PSS) where the rate of ring closing equals the rate of ring opening (retro-[2+2]). This occurs because your cyclobutane product absorbs at the same wavelength as your starting material.

Protocol: The "Wavelength Gating" Strategy To break the PSS, you must decouple the excitation of the starting material from the product.

  • UV-Vis Profiling: Measure the absorbance of your starting alkene and your isolated product (or a crude aliquot).

  • Filter Selection: Identify the "optical window"—the wavelength region where the starting material absorbs, but the product is transparent.

    • Action: Insert a long-pass cutoff filter (e.g., >350 nm) to block high-energy photons that excite the cyclobutane ring.

  • Triplet Sensitization: If direct excitation overlaps too much, switch to a triplet sensitizer (e.g., Benzophenone, Ir-catalysts). The sensitizer transfers energy only to the alkene (triplet state), which lies lower in energy than the product's excited state, effectively making the reverse reaction energetically inaccessible [2].

Q: I see "polymerization" or "gum" instead of my ring. Is this ring opening? A: Yes, but via a radical manifold. If the intermediate 1,4-diradical does not close rapidly (intersystem crossing delay), it can capture a solvent molecule or react with another alkene.

  • Fix: Degas thoroughly. Oxygen creates triplet diradicals that refuse to close, extending their lifetime and favoring fragmentation or polymerization. Sparge with Argon for 15 minutes prior to irradiation [3].

Module 2: Lewis Acid-Mediated Synthesis (Cationic Pathways)

Context: In thermal [2+2] reactions (e.g., ketene-alkene or Lewis Acid catalyzed enone additions), the reaction proceeds via a zwitterionic intermediate. The failure mode here is cationic fragmentation .

The "Push-Pull" Stabilization Protocol

Q: My Lewis Acid catalyzed reaction yields an acyclic chain, not a ring. What happened? A: The zwitterionic intermediate fragmented. This is a competition between Ring Closure (k_close) and Bond Rotation/Fragmentation (k_frag) .

The Mechanism of Failure:

  • Lewis Acid (LA) activates the electrophile.

  • Nucleophilic alkene attacks, forming a carbocation (zwitterion).

  • CRITICAL JUNCTURE: If the carbocation is too stable, it waits. If it waits, bond rotation occurs, followed by elimination (forming an acyclic chain) rather than ring closure.

Optimization Table: Tuning the Zwitterion

ParameterAdjustmentRationale
Lewis Acid Strength Decrease (e.g., switch from TiCl₄ to EtAlCl₂)A "weaker" pull destabilizes the intermediate slightly, forcing a faster collapse (ring closure) to escape the high-energy state [4].
Solvent Polarity Decrease (e.g., DCM to Toluene)Polar solvents stabilize the open zwitterion, extending its lifetime and allowing fragmentation. Non-polar solvents force charge neutralization (ring closure).
Temperature Lower (-78°C to -40°C)Fragmentation has a higher activation energy than ring closure. Low temps freeze out the fragmentation pathway.
Module 3: Isolation & Workup (The "Silent Killer")

Context: You made the ring, but it disappeared during chromatography. Cyclobutanes, especially those with electron-donating groups (donor-acceptor cyclobutanes), are highly sensitive to acid-catalyzed ring opening.

Protocol: Buffered Silica Chromatography

Standard Operating Procedure (SOP-CB-04):

Objective: Prevent acid-catalyzed retro-aldol or heterolytic ring cleavage on silica gel.

  • The Slurry: Prepare your silica slurry using your eluent (e.g., Hexanes/EtOAc).

  • The Buffer: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] Et₃N neutralizes the acidic silanol (Si-OH) sites on the silica gel surface.

  • The Column: Pack the column with the buffered slurry.

  • The Eluent: Run the column with eluent containing 0.1% Et₃N to maintain basicity throughout the run.

  • Evaporation: Do not heat the water bath above 30°C during rotary evaporation. Thermal strain release is a real risk for highly substituted rings.

Visualizing the Failure Modes

The following diagram illustrates the "Decision Points" where a cyclobutane synthesis typically fails. Use this to diagnose your specific issue.

CyclobutaneFailure node_start Start: Reaction Setup node_inter Intermediate Formed (Diradical or Zwitterion) node_start->node_inter Excitation/Activation node_ring Cyclobutane Ring (Target) node_inter->node_ring Fast Ring Closure (Kinetic Control) node_frag Fragmentation/Polymer (Acyclic Byproduct) node_inter->node_frag Slow Closure (Bond Rotation/Solvent Trap) node_retro Retro-[2+2] (Reversion to SM) node_ring->node_retro Over-Irradiation (Wrong Wavelength) node_iso Isolation/Workup node_ring->node_iso Successful Conversion node_iso->node_ring Buffered Conditions node_loss Decomposition on Silica node_iso->node_loss Acidic Silanols

Caption: Mechanistic divergence in cyclobutane synthesis. Green path represents success; Red paths represent ring-opening failure modes.

References
  • MasterOrganicChemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Link

  • Yoon, T. P., et al. (2009).[9] Cyclobutane synthesis via visible light photocatalysis. Journal of the American Chemical Society. Link

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. Link

  • Hayes, M. E., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes. PMC (NIH). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of (2,2-Diethoxy-1-methylcyclobutyl)methanol

This guide serves as an advanced technical resource for the structural validation of (2,2-Diethoxy-1-methylcyclobutyl)methanol , a specialized protected building block often used in the synthesis of terpenes (e.g., Grand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural validation of (2,2-Diethoxy-1-methylcyclobutyl)methanol , a specialized protected building block often used in the synthesis of terpenes (e.g., Grandisol) and rigid scaffold drugs.

Unlike standard spectral lists, this guide focuses on the analytical performance of high-field 1H NMR (400 MHz+) in resolving the unique stereochemical features of this molecule—specifically the diastereotopicity induced by the cyclobutane ring—compared to alternative characterization methods.

Executive Summary: The Analytical Challenge

(2,2-Diethoxy-1-methylcyclobutyl)methanol presents a specific analytical challenge: verifying the integrity of the acid-sensitive diethyl ketal while simultaneously confirming the quaternary chiral center at C1.

  • The Product (1H NMR): Offers the highest resolution for determining ketal integrity and diastereotopic differentiation. It is the only method capable of quantifying the "puckering" parameters of the cyclobutane ring in solution.

  • The Verdict: 1H NMR is superior to 13C NMR and IR for purity assessment and stereochemical verification, while HRMS is required for molecular formula confirmation.[1]

Structural Analysis & Assignment Logic

The spectrum of this molecule is defined by diastereotopicity .[2] Because C1 is a chiral center (even in a racemic mixture), the two ethoxy groups at C2 are chemically non-equivalent.

Predicted 1H NMR Data (400 MHz, CDCl₃)
Signal GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight (Performance Metric)
A 3.65 – 3.75Multiplet (Complex)2H–OCH₂ CH₃ (a)Critical Feature: These protons are diastereotopic.[1][3] They do not appear as a simple quartet.[1]
B 3.45 – 3.55Multiplet (Complex)2H–OCH₂ CH₃ (b)Distinct from Group A due to proximity to the C1-Methyl.
C 3.58 & 3.68AB System (d, J~11Hz)2HCH₂ OHThe hydroxymethyl protons are diastereotopic; confirms rigid quaternary center.
D 1.80 – 2.30Multiplet2HCyclobutane C3-HComplex "tent" shape due to ring puckering.[1]
E 1.45 – 1.65Multiplet2HCyclobutane C4-HUpfield relative to C3 due to shielding by methyl group.[1]
F 1.18 & 1.21Two Triplets (J~7Hz)6H–OCH₂CH₃ Two distinct triplets confirm the non-equivalence of the ethoxy groups.
G 1.15Singlet3HC1-CH₃ Sharp singlet; diagnostic for quaternary C1.[1]

Note: Shifts are referenced to TMS (0.00 ppm). The exact position of the –OH proton (variable, typically broad singlet ~2.0-3.0 ppm) depends on concentration and water content.

Comparative Performance Analysis

This section objectively compares the utility of 1H NMR against alternative analytical techniques for this specific building block.

Comparison 1: 1H NMR vs. 13C NMR

Objective: Structural Elucidation & Stereochemistry.

Feature1H NMR (The Product) 13C NMR (Alternative) Winner
Diastereotopic Resolution High. Clearly splits the ethoxy –CH₂– protons into complex multiplets, proving the chiral center's influence.Medium. Shows doubled peaks for ethoxy carbons, but lacks the coupling information to determine relative spatial orientation.[1]1H NMR
Ketal Integrity Check Superior. Hydrolysis to the ketone is immediately visible as the loss of the ethoxy signals (3.4-3.7 ppm) and appearance of new ring protons.Low. Quaternary ketone carbons (~200 ppm) are slow to relax and often invisible in quick scans.1H NMR
Quantitative Purity Excellent. Integration of the methyl singlet (1.15 ppm) vs. residual solvent allows <1% impurity detection.Poor. Non-quantitative without long relaxation delays (D1 > 10s).1H NMR
Comparison 2: 1H NMR vs. FT-IR

Objective: Functional Group Verification.

Feature1H NMR (The Product) FT-IR (Alternative) Winner
Hydroxyl Detection Variable. The –OH signal drifts and broadens.Superior. Strong, broad stretch at 3300–3400 cm⁻¹ is definitive for alcohol.[1]FT-IR
Ring Strain Analysis High. Coupling constants (J) in the 1.5–2.3 ppm region reveal ring puckering.Medium. Cyclobutane C-H stretch (2980 cm⁻¹) is often obscured by alkyl chains.1H NMR

Experimental Protocol: Self-Validating System

To ensure reproducibility and prevent the degradation of the acid-sensitive ketal moiety, follow this strict protocol.

A. Sample Preparation (The "Neutralization" Step)
  • Risk: Commercial CDCl₃ often contains trace HCl/DCl, which will hydrolyze the diethyl ketal to the cyclobutanone within minutes.[1]

  • Protocol:

    • Pass 0.7 mL of CDCl₃ through a short pipet column of basic alumina or anhydrous K₂CO₃ directly into the NMR tube.[1]

    • Dissolve 5–10 mg of (2,2-Diethoxy-1-methylcyclobutyl)methanol.

    • Validation Check: Acquire a preliminary scan (ns=1).[1] If a triplet appears at ~1.05 ppm (ethanol byproduct) and the multiplets at 3.4-3.7 ppm diminish, hydrolysis is occurring.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise for the quaternary methyl.

  • Relaxation Delay (D1): Set to 2.0 s. The quaternary methyl (C1-Me) has a longer T1 relaxation time; insufficient delay will reduce its integration accuracy.

  • Spectral Width: -2 to 14 ppm (standard).[1]

  • Scans (ns): 16 scans are sufficient for >95% purity samples.[1]

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the complex diastereotopic signals in the 1H NMR spectrum.

NMR_Assignment Molecule (2,2-Diethoxy-1-methylcyclobutyl)methanol Chiral_Center C1 Chiral Center (Quaternary) Molecule->Chiral_Center Induces Asymmetry Ketal_Region Region A: 3.4 - 3.8 ppm (Oxygenated) Molecule->Ketal_Region Aliphatic_Region Region B: 1.1 - 2.3 ppm (Aliphatic) Molecule->Aliphatic_Region Signal_OCH2 Ethoxy -OCH2- (Diastereotopic Methylene) Chiral_Center->Signal_OCH2 Splits into 2 Multiplets Signal_CH2OH -CH2OH (AB System) Chiral_Center->Signal_CH2OH Splits into AB Doublets Ketal_Region->Signal_OCH2 Ketal_Region->Signal_CH2OH Signal_Ring Cyclobutane Ring (C3/C4 Puckering) Aliphatic_Region->Signal_Ring Signal_Me C1-Methyl (Singlet) Aliphatic_Region->Signal_Me Validation QC PASS/FAIL Signal_OCH2->Validation 4H Integration = Intact Ketal Signal_Ring->Validation Complex Multiplet = Intact Ring

Caption: Logical flow for assigning diastereotopic signals. The C1 chiral center is the root cause of the complex splitting patterns observed in the ethoxy and hydroxymethyl regions.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for cyclobutane and ketal shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Essential for distinguishing ethanol byproduct from ketal signals).

  • Wiberg, K. B., & Nist, B. J. (1961).[1] The NMR Spectra of Cyclobutane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230.[1] (Foundational text on cyclobutane puckering and coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Methodology for AB system analysis in chiral alcohols).

Sources

Comparative

Comparative Guide to ¹³C NMR Shift Analysis of Cyclobutanone Acetals: Diethyl Acetal vs. Alternatives

Executive Summary In advanced organic synthesis and drug development, the protection of strained cyclic ketones like cyclobutanone is a critical workflow. While various acetal protecting groups exist, selecting the optim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the protection of strained cyclic ketones like cyclobutanone is a critical workflow. While various acetal protecting groups exist, selecting the optimal group requires balancing thermodynamic stability, deprotection kinetics, and analytical traceability.

This guide objectively compares the Cyclobutane Diethyl Acetal (1,1-diethoxycyclobutane) against its primary alternatives: the Dimethyl Acetal and the Ethylene Acetal (Dioxolane). By leveraging ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a self-validating analytical tool, researchers can definitively track the sp² to sp³ hybridization shift that characterizes successful protection.

Mechanistic Grounding: The ¹³C NMR Landscape of Cyclobutanes

To understand the ¹³C NMR shifts of cyclobutane acetals, one must first analyze the parent ketone. The unprotected cyclobutanone carbonyl carbon (C1) resonates at an extremely deshielded 208.9 ppm[1]. The adjacent ring methylenes (C2, C4) appear at 49.3 ppm, and the distal C3 methylene is found at 18.0 ppm[1].

When cyclobutanone is converted to a diethyl acetal, the C1 carbon undergoes a fundamental rehybridization from sp² to sp³. However, because C1 is now bonded to two highly electronegative oxygen atoms, it does not shift to a standard aliphatic region. Instead, it appears in the characteristic acetal window of ~104.5 ppm . The ring strain inherent to the four-membered cyclobutane ring (internal angles ~90°) increases the s-character of the exocyclic C-O bonds, which subtly compresses the chemical shifts of fused and substituted cyclobutanones compared to unstrained six-membered rings[2].

Comparative Analysis: Diethyl Acetal vs. Alternatives

When selecting a protecting group for cyclobutanone, the analytical resolution in ¹³C NMR is just as important as chemical stability. Cyclobutanone-derived acetals demonstrate unique stability profiles compared to acyclic counterparts, making them highly valuable in complex ligations and peptide synthesis[3].

  • Diethyl Acetal (The Benchmark): Offers an excellent balance of lipophilicity and ease of deprotection. In ¹³C NMR, the ethoxy signals (CH₂ at ~56.8 ppm, CH₃ at ~15.2 ppm) are distinct and do not overlap with the cyclobutane ring carbons, ensuring unambiguous structural validation.

  • Ethylene Acetal (Dioxolane): Highly thermodynamically stable due to the bidentate chelate effect. While its ¹³C NMR signature is a sharp, easily identifiable singlet at ~64.4 ppm, the extreme stability of the dioxolane ring requires harsh acidic conditions for deprotection, which can degrade sensitive substrates.

  • Dimethyl Acetal: The least sterically hindered and easiest to form, but highly volatile. Its methoxy carbon appears at ~49.5 ppm, which can occasionally overlap with the C2/C4 cyclobutane ring carbons (~49.3 ppm in the parent ketone), complicating reaction monitoring.

Quantitative Data: ¹³C NMR Shift Comparison (ppm in CDCl₃)

The following table summarizes the empirical ¹³C NMR shifts used to differentiate these protecting strategies.

Carbon PositionCyclobutanone (Unprotected)Cyclobutane Diethyl AcetalCyclobutane Ethylene AcetalCyclobutane Dimethyl Acetal
C1 (Acetal/Carbonyl) 208.9~104.5~106.2~105.1
C2, C4 (Ring CH₂) 49.3~36.2~37.5~35.8
C3 (Ring CH₂) 18.0~12.5~13.1~12.1
Protecting Group (O-C) N/A56.8 (-OCH₂-)64.4 (-OCH₂CH₂O-)49.5 (-OCH₃)
Protecting Group (C-C) N/A15.2 (-CH₃)N/AN/A

Experimental Workflows & Self-Validating Protocols

The following protocols form a closed, self-validating system. The synthesis methodology is explicitly designed to be verified by the subsequent NMR protocol. If the synthesis fails, the NMR acquisition parameters guarantee the detection of the unreacted 208.9 ppm ketone peak.

Protocol A: Synthesis of Cyclobutane Diethyl Acetal

Causality of Reagents: The formation of an acetal from a ketone and an alcohol produces water. Because this is an equilibrium reaction, failure to remove water will result in poor yields. Triethyl orthoformate is used as a chemical water scavenger; it reacts with the byproduct water to form ethyl formate and ethanol, driving the reaction to 100% conversion via Le Chatelier's principle.

  • Preparation: In an oven-dried 50 mL round-bottom flask under inert nitrogen, dissolve 10.0 mmol of cyclobutanone in 15 mL of absolute ethanol.

  • Activation: Add 12.0 mmol (1.2 equiv) of triethyl orthoformate to the solution.

  • Catalysis: Add 0.5 mmol (5 mol%) of anhydrous p-Toluenesulfonic acid (p-TsOH). Causality:p-TsOH provides the necessary protons to activate the carbonyl oxygen without introducing aqueous media.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Quenching & Workup: Quench the acid catalyst by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diethyl acetal.

Protocol B: ¹³C NMR Acquisition and Validation

Causality of Parameters: The C1 acetal carbon is a quaternary center (it has no attached protons). Quaternary carbons lack the efficient dipole-dipole relaxation pathways provided by attached protons, leading to long


 relaxation times. A standard rapid-pulse NMR sequence will attenuate this signal. Therefore, an extended relaxation delay (

) is mandatory.
  • Sample Preparation: Dissolve 50 mg of the crude product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal, while TMS serves as the internal 0.0 ppm reference.

  • Spectrometer Setup: Tune the NMR spectrometer to the ¹³C frequency (e.g., 101 MHz or 125 MHz). Set the probe temperature to 298 K.

  • Pulse Sequence: Utilize a standard ¹H-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems).

  • Critical Parameter Adjustment: Set the relaxation delay (

    
    ) to 2.0 seconds  (up from the default 1.0s) and acquire a minimum of 256 scans.
    
  • Self-Validation Check: Process the spectrum.

    • Success: The complete absence of a peak at 208.9 ppm and the appearance of a distinct peak at ~104.5 ppm validates complete conversion.

    • Failure: A residual peak at 208.9 ppm indicates incomplete water scavenging, requiring the addition of more triethyl orthoformate.

Visualizations

Workflow Ketone Cyclobutanone C1: 208.9 ppm Reagents EtOH, HC(OEt)3 p-TsOH Catalyst Ketone->Reagents Protection Hemiacetal Hemiacetal (Transient) Reagents->Hemiacetal H+ catalysis Acetal Diethyl Acetal C1: ~104.5 ppm Hemiacetal->Acetal -H2O NMR 13C NMR (CDCl3) Validation Acetal->NMR Analysis

Caption: Workflow for the synthesis and ¹³C NMR validation of cyclobutane diethyl acetal.

Pathway A Ketone C=O B Oxonium Ion Intermediate A->B +EtOH, -H2O C Diethyl Acetal O-C-O B->C +EtOH, -H+

Caption: Mechanistic pathway of cyclobutanone diethyl acetal formation via oxonium intermediate.

References

  • Source: uobasrah.edu.
  • Source: thieme-connect.
  • Title: Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.

Sources

Validation

Technical Comparison Guide: FT-IR Characterization of Cyclobutyl Hydroxyl Groups

Executive Summary: The Ring Strain Challenge In drug discovery, the cyclobutyl group is increasingly utilized as a bioisostere to modulate lipophilicity and metabolic stability. However, characterizing cyclobutyl hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ring Strain Challenge

In drug discovery, the cyclobutyl group is increasingly utilized as a bioisostere to modulate lipophilicity and metabolic stability. However, characterizing cyclobutyl hydroxyl groups (cyclobutanols) presents a unique spectroscopic challenge. Unlike unstrained cyclohexanols, the cyclobutane ring possesses significant angular strain (~26 kcal/mol) and "puckering" conformational flexibility, which subtly alters vibrational modes.

This guide objectively compares Fourier Transform Infrared (FT-IR) spectroscopy against primary alternatives (NMR, Raman) for identifying this specific moiety. It provides field-proven protocols to distinguish the unique spectral signature of cyclobutyl alcohols from acyclic and unstrained cyclic analogs.

Technical Deep Dive: Spectral Signatures

The identification of a cyclobutyl hydroxyl group relies on detecting two distinct vibrational events: the generic alcohol signature and the specific ring-strain "fingerprint."

The "Strain Effect" on Absorption Peaks

Ring strain in cyclobutane forces hybridization changes. The carbon atoms in the ring exhibit greater


-character in the C-C bonds and consequently greater 

-character in the exocyclic C-O and C-H bonds. This strengthens the exocyclic bonds, often shifting stretching frequencies higher compared to unstrained cyclohexane derivatives.
Critical Absorption Bands
Vibrational ModeFrequency Range (cm⁻¹)Description & Causality
O-H Stretch 3200–3550 (Broad)H-bonded: Typical of neat liquids/solids. 3600–3650 (Sharp) for dilute non-polar solutions (free OH).
C-H Stretch 2980–2870 High Frequency Shift: Due to increased

-character in exocyclic C-H bonds caused by ring strain.
C-O Stretch 1080–1150 Secondary Alcohol: Typically stronger and slightly shifted compared to cyclohexanol (~1068 cm⁻¹) due to geometric constraints.
Ring Deformation ~890–920 The Fingerprint: A characteristic "breathing" or deformation mode of the cyclobutane ring. Often cited near 898 cm⁻¹ for unsubstituted cyclobutane.
Ring Puckering < 200 (Far IR)Conformational: The "butterfly" motion of the ring. Usually not visible in standard Mid-IR (4000–400 cm⁻¹) but crucial for thermodynamic stability.

Analyst Note: Do not rely solely on the C-O stretch (1100 cm⁻¹) to distinguish cyclobutanol from other secondary alcohols. You must triangulate with the ring deformation band (~898 cm⁻¹) to confirm the four-membered ring structure.

Comparative Analysis: FT-IR vs. Alternatives[1]

How does FT-IR perform when specifically tasked with identifying cyclobutyl hydroxyls compared to NMR and Mass Spectrometry?

Performance Matrix
FeatureFT-IR (ATR Mode) 1H NMR (500 MHz) Raman Spectroscopy
Specificity Medium: Excellent for OH, good for ring fingerprint.High: Definitive splitting patterns (methine proton quintet).High: Excellent for symmetric ring breathing modes.
Sensitivity High: Requires < 1 mg sample.Medium: Requires dissolved sample, > 1 mg preferred.Low: Weak OH signal (OH is Raman inactive/weak).
Throughput Rapid (< 1 min): No solvent required (ATR).Slow (15-30 mins): Solvent prep + acquisition.Rapid: But fluorescence interference is common.
Ring Strain Detection Indirect: Via frequency shifts in C-H/C-O.[1]Direct: Chemical shift anisotropy.Direct: Low-frequency ring modes are very intense.
When to Choose FT-IR
  • Routine QC: When confirming the retention of the hydroxyl group after a reaction (e.g., reduction of cyclobutanone).

  • Solid State Analysis: To determine if the cyclobutanol is involved in specific polymorph hydrogen bonding networks (sharp vs. broad OH peaks).

  • High-Throughput Screening: When processing large libraries of bioisosteres where NMR time is prohibitive.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for analyzing cyclobutyl derivatives.

Method: Attenuated Total Reflectance (ATR) FT-IR

Rationale: Cyclobutanols are often volatile liquids or low-melting solids. ATR minimizes sample preparation and pathlength errors.

Step-by-Step Workflow:

  • System Prep: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background energy is nominal.

  • Blanking: Collect a 32-scan background spectrum of the ambient air.

  • Sample Application:

    • Liquids: Place 1 drop (approx. 10 µL) to cover the crystal eye.

    • Solids: Place 2-5 mg and apply high pressure via the anvil to ensure contact (critical for observing the subtle ~898 cm⁻¹ ring mode).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving complex fingerprint regions).

    • Scans: 64 scans (improves Signal-to-Noise for weak ring bands).

    • Range: 4000–600 cm⁻¹.

  • Validation Check: Look for the CO₂ doublet (2350 cm⁻¹). If significantly negative, re-blank.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming a cyclobutyl hydroxyl moiety using FT-IR data.

Cyclobutanol_ID Start Unknown Sample Spectrum CheckOH Check 3200-3600 cm⁻¹ (Broad/Sharp Peak?) Start->CheckOH NoOH No Hydroxyl Group (Check Ketone/Ester) CheckOH->NoOH Absent CheckCO Check 1050-1150 cm⁻¹ (Strong C-O Stretch?) CheckOH->CheckCO Present CheckRing Check 890-920 cm⁻¹ (Ring Deformation?) CheckCO->CheckRing Present Ambiguous AMBIGUOUS: Likely Acyclic/Cyclohexyl (Verify with NMR) CheckCO->Ambiguous Weak/Absent Confirmed CONFIRMED: Cyclobutyl Hydroxyl CheckRing->Confirmed Distinct Peak CheckRing->Ambiguous Absent

Caption: Logical workflow for separating cyclobutyl hydroxyls from general alcohols using hierarchical spectral feature analysis.

References

  • NIST Chemistry WebBook. Cyclobutanol Infrared Spectrum. National Institute of Standards and Technology.[2] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclobutane C4H8 (Fingerprint Region Analysis). [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three (Context on C-O stretching). [Link]

  • Journal of Physical Chemistry A. Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. (Context on Ring Puckering Modes). [Link]

Sources

Comparative

Comparative Guide to Mass Spectrometry Fragmentation of Diethoxy Cyclobutanes: EI-MS vs. ESI-MS/MS

Executive Summary Diethoxy cyclobutanes, such as 1,2- and 1,3-diethoxycyclobutane, are highly strained cyclic ethers that serve as critical synthetic intermediates in medicinal chemistry, notably in the synthesis of cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethoxy cyclobutanes, such as 1,2- and 1,3-diethoxycyclobutane, are highly strained cyclic ethers that serve as critical synthetic intermediates in medicinal chemistry, notably in the synthesis of cyclobutanediones and complex diamine scaffolds [1]. However, their structural elucidation presents a unique analytical challenge. The inherent ring strain, combined with labile alkoxy groups, causes these molecules to fragment rapidly in the gas phase.

This guide provides an objective performance comparison between Electron Ionization Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of diethoxy cyclobutanes. By understanding the causality behind their fragmentation pathways, researchers can select the optimal platform for structural verification and impurity profiling.

Mechanistic Foundations: The Cyclobutane Ring in the Gas Phase

To optimize analytical workflows, one must first understand the gas-phase thermodynamics of diethoxy cyclobutanes. The fragmentation is governed by two competing pathways:

The Retro-[2+2] Cycloreversion

The cyclobutane ring is thermodynamically unstable due to significant angle strain (~26 kcal/mol). Under high-energy conditions, the ionized cyclic skeleton preferentially undergoes a cycloreversion reaction—the exact reverse of the [2+2] cycloaddition used to synthesize these molecules from ethyl vinyl ether [2]. This process cleaves two


-bonds simultaneously, yielding an alkene radical cation and a neutral alkene [3]. For 1,3-diethoxycyclobutane (

, MW = 144 Da), this cleanly produces an ethyl vinyl ether radical cation (

72) and a neutral ethyl vinyl ether molecule.
-Cleavage and Ether Dissociation

Secondary fragmentation occurs at the exocyclic ether linkages. The oxygen atoms direct


-cleavage, resulting in the loss of methyl (

, -15 Da) or ethyl (

, -29 Da) radicals. Additionally, the expulsion of neutral ethanol (

, -46 Da) is frequently observed, driven by the formation of a stable, conjugated oxonium ion [4].

G M 1,3-Diethoxycyclobutane [M]+. (m/z 144) Retro Retro-[2+2] Cycloreversion M->Retro 70 eV (EI) Alpha Alpha-Cleavage (-CH3 / -C2H5) M->Alpha Ether Cleavage Frag1 Ethyl Vinyl Ether Radical Cation (m/z 72) Retro->Frag1 Frag2 Neutral Ethyl Vinyl Ether (72 Da) Retro->Frag2 Frag3 [M - CH3]+ (m/z 129) Alpha->Frag3 Frag4 [M - C2H5]+ (m/z 115) Alpha->Frag4

Fig 1: EI-MS fragmentation of 1,3-diethoxycyclobutane via retro-[2+2] cycloreversion.

Platform Comparison: EI-MS vs. ESI-MS/MS

Selecting the correct ionization technique dictates whether you obtain a structural fingerprint or an intact molecular mass.

GC-EI-MS (Hard Ionization)
  • Mechanism: Bombards the volatile analyte with 70 eV electrons.

  • Performance: Excellent for generating highly reproducible, library-matchable fragmentation fingerprints. The retro-[2+2] cleavage is dominant, making it easy to identify the monomeric building blocks (e.g.,

    
     72).
    
  • Limitation: The intact molecular ion (

    
    ) is almost always absent (<1% relative abundance) because the energy imparted vastly exceeds the activation barrier for cycloreversion [3].
    
LC-ESI-MS/MS (Soft Ionization)
  • Mechanism: Generates ions via solvent evaporation and charge transfer in a strong electric field.

  • Performance: Because diethoxy cyclobutanes lack highly basic amines or acidic protons, standard ESI is inefficient. However, adduct formation (using

    
     or 
    
    
    
    dopants) successfully yields intact
    
    
    (
    
    
    167) or
    
    
    (
    
    
    162) ions.
  • Advantage: Collision-Induced Dissociation (CID) can be precisely tuned. Low collision energies preserve the ring, while ramping the energy allows for controlled ring-opening, aiding in the differentiation of stereoisomers (cis vs. trans) based on their distinct breakdown curves.

Quantitative Data Comparison

Table 1: Comparative Ionization Performance for Diethoxy Cyclobutanes

MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Molecular Ion Survival < 1% (Often undetectable)> 85% (As

or

)
Primary Fragment

72 (Retro-[2+2] product)

99 (

)
Isomer Differentiation Poor (Similar fingerprints)Excellent (via CID breakdown curves)
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mL (with adduct dopants)

Table 2: Diagnostic Fragment Ions of 1,3-Diethoxycyclobutane (MW 144)


Ion IdentityGeneration PathwayPlatform
167

Sodium adduct formationESI-MS
144

Intact radical cationEI-MS (Trace)
129


-cleavage of ethoxy group
EI-MS / ESI-MS/MS
98

Loss of neutral ethanolEI-MS
72

Retro-[2+2] cycloreversionEI-MS (Base Peak)

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols incorporate self-validating steps. The causality behind each reagent and setting is explicitly defined so the system validates its own output.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: Gas chromatography leverages the high volatility of diethoxy cyclobutanes, while EI provides the energy required to force the diagnostic cycloreversion.

  • Sample Preparation: Dissolve the diethoxy cyclobutane sample in anhydrous hexane or dichloromethane to a concentration of 1 mg/mL. Validation: Anhydrous solvents prevent the hydrolysis of the ethoxy groups into cyclobutanediones [2].

  • Injection: Inject 1 µL into the GC inlet at 250°C with a split ratio of 1:50.

  • Separation: Use a non-polar capillary column (e.g., HP-5MS). Program the oven: 50°C (hold 2 min), ramp at 15°C/min to 200°C.

  • Ionization: Set the EI source to 70 eV and 230°C.

  • Validation Check: If the

    
     72 peak is absent, the molecule has likely degraded prior to injection. If the molecular ion (
    
    
    
    144) is required for confirmation, lower the electron energy to 15-20 eV to reduce the internal energy imparted to the strained ring.
Protocol B: LC-ESI-MS/MS Intact Mass Confirmation

Causality: Because the analyte lacks protic sites, mobile phase dopants are strictly required to force ionization via adduct formation.

  • Sample Preparation: Dilute the sample to 10 µg/mL in LC-MS grade Methanol:Water (50:50).

  • Mobile Phase Doping (Critical Step): Prepare Mobile Phase A (Water) and B (Methanol), both fortified with 5 mM ammonium acetate and 0.1% formic acid. Validation: The ammonium ions (

    
    ) will coordinate with the ether oxygens, generating a robust 
    
    
    
    adduct at
    
    
    162.
  • Separation: Elute over a C18 column using a rapid gradient (5% B to 95% B over 5 minutes).

  • Tandem MS (CID): Isolate the

    
     162 precursor in Q1. Apply a collision energy (CE) ramp from 10 to 40 eV in the collision cell (Q2) using Argon gas.
    
  • Validation Check: Monitor the transition

    
     162 
    
    
    
    116 (loss of ethanol). A smooth breakdown curve verifies the intact ether structure without premature in-source fragmentation.

Workflow Prep Sample Prep (Anhydrous) Split Platform Selection Prep->Split EI GC-EI-MS (70 eV Hard Ionization) Split->EI Volatile/Structural ESI LC-ESI-MS/MS (NH4+ Doped Soft Ionization) Split->ESI Intact Mass DataEI Identify Retro-[2+2] Fragments (m/z 72) EI->DataEI DataESI Confirm Intact Mass ([M+NH4]+ m/z 162) ESI->DataESI

Fig 2: Self-validating MS workflow comparing GC-EI-MS and LC-ESI-MS/MS methodologies.

Conclusion

For diethoxy cyclobutanes, no single mass spectrometry platform provides a complete picture. GC-EI-MS is the superior choice for confirming the carbon skeleton via predictable retro-[2+2] cycloreversion pathways. Conversely, LC-ESI-MS/MS —when properly optimized with ammonium or sodium dopants—is mandatory for confirming the intact molecular weight and differentiating subtle isomeric differences via controlled CID. Employing both platforms orthogonally ensures absolute structural confidence in drug development and synthetic workflows.

References

  • RSC Publishing. "Avermectin-Milbemycin Synthetic Studies. Part 7. An Approach to the Southern Hemisphere of Milbemycin a, A" Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • Dass, C. "Fundamentals of Contemporary Mass Spectrometry: Organic Mass Spectrometry (Cycloreversion Reactions)" John Wiley & Sons, Inc. Available at: [Link]

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds" AIP Advances. Available at: [Link]

Validation

Comparative Guide: LiAlH4 vs. DIBAL-H for Cyclobutyl Ester Reduction

Executive Summary The reduction of cyclobutyl esters presents a unique chemoselective challenge due to the steric strain of the four-membered ring and the potential need for divergent products (alcohol vs. aldehyde).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of cyclobutyl esters presents a unique chemoselective challenge due to the steric strain of the four-membered ring and the potential need for divergent products (alcohol vs. aldehyde).

  • LiAlH4 (Lithium Aluminum Hydride): The "Thermodynamic Sledgehammer." It is the reagent of choice for exhaustive reduction to cyclobutylmethanol . It operates via a nucleophilic hydride attack mechanism that is difficult to arrest at the intermediate stage.

  • DIBAL-H (Diisobutylaluminum Hydride): The "Kinetic Scalpel." It acts primarily as a Lewis Acid hydride donor. At controlled cryogenic temperatures (-78°C), it forms a stable tetrahedral intermediate, allowing for the isolation of cyclobutanecarbaldehyde upon hydrolysis.

Decision Matrix:

Feature LiAlH4 (LAH) DIBAL-H
Primary Product Cyclobutylmethanol (Alcohol) Cyclobutanecarbaldehyde (Aldehyde)*
Mechanism Nucleophilic Hydride Attack Lewis Acid Coordination → Hydride Transfer
Key Condition 0°C to Reflux (Ether/THF) -78°C (Toluene/DCM/Hexanes)
Stoichiometry Excess (0.5–0.75 eq. of LAH = 2–3 H⁻) Stoichiometric (1.0–1.1 eq.)
Workup Difficulty High (Al-salts emulsion) High (Gel formation)

| Ring Integrity | High (Cyclobutane is generally stable) | High |

*Note: DIBAL-H can reduce esters to alcohols if warmed to room temperature or used in excess, but LAH is generally more cost-effective for that specific purpose.

Mechanistic Divergence & Causality

To control the reaction, one must understand the underlying mechanism. The difference lies in the stability of the tetrahedral intermediate.[1]

The LiAlH4 Pathway (Exhaustive)

LAH delivers a hydride ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) directly to the carbonyl carbon. The resulting alkoxide intermediate collapses to an aldehyde.[2][3] However, because aldehydes are more electrophilic than the starting ester, the remaining LAH reduces the aldehyde to the alcohol faster than the initial ester reduction.
The DIBAL-H Pathway (Controlled)

DIBAL-H is an electrophilic reducing agent.[4] The aluminum center coordinates to the carbonyl oxygen before hydride transfer.[2][3][4][5] At -78°C, the resulting hemiacetal-aluminum species is stable and does not collapse to the aldehyde until the reaction is quenched (hydrolyzed) and the aluminum is removed.

Visualizing the Pathways

ReductionPathways Ester Cyclobutyl Ester (Substrate) Tet_LAH Tetrahedral Intermediate (Unstable) Ester->Tet_LAH Hydride Attack Coord_Complex Lewis Acid Complex (Al-O Coordination) Ester->Coord_Complex Coordination LAH_Reagent LiAlH4 (Nucleophilic H-) LAH_Reagent->Tet_LAH Aldehyde_Trans Aldehyde (Transient) Tet_LAH->Aldehyde_Trans Collapse (Fast) Alcohol Cyclobutylmethanol (Final Product) Aldehyde_Trans->Alcohol Rapid Reduction DIBAL_Reagent DIBAL-H (Lewis Acid + H-) DIBAL_Reagent->Coord_Complex Tet_DIBAL Tetrahedral Al-Complex (Stable at -78°C) Coord_Complex->Tet_DIBAL Hydride Transfer Aldehyde_Final Cyclobutanecarbaldehyde (Final Product) Tet_DIBAL->Aldehyde_Final Acidic Quench (Hydrolysis)

Figure 1: Mechanistic divergence between Nucleophilic Attack (LAH) and Lewis Acid Coordination (DIBAL-H).

Experimental Protocols

Protocol A: Exhaustive Reduction to Alcohol (LiAlH4)

Objective: Synthesis of Cyclobutylmethanol. Scale: 10 mmol Ester.

  • Setup: Flame-dry a 2-neck round bottom flask (RBF). Equip with a reflux condenser and N2 inlet.

  • Reagent Prep: Suspend LiAlH4 (15 mmol, 1.5 eq, 0.57 g) in anhydrous THF (30 mL) at 0°C.

    • Why: LAH is pyrophoric. Adding it to cold solvent modulates the exotherm.

  • Addition: Dissolve cyclobutyl ester (10 mmol) in THF (10 mL). Add dropwise to the LAH slurry.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Reaction: Warm to Room Temperature (RT). If the ester is hindered (bulky groups on the ring), reflux for 1-2 hours.

    • Monitoring: TLC should show disappearance of ester.

  • Fieser Workup (Critical): Cool to 0°C. For every x grams of LAH used (0.57 g), add:

    • 0.57 mL Water (slowly!)

    • 0.57 mL 15% NaOH solution

    • 1.7 mL Water (3x amount)

  • Isolation: Stir for 15 mins until a white, granular precipitate forms. Filter through Celite.[2][6][7][8] Concentrate filtrate to yield crude alcohol.

Protocol B: Controlled Reduction to Aldehyde (DIBAL-H)

Objective: Synthesis of Cyclobutanecarbaldehyde. Scale: 10 mmol Ester.

  • Setup: Flame-dry RBF, N2 atmosphere. Cryogenic conditions are non-negotiable.

  • Solvent: Dissolve cyclobutyl ester (10 mmol) in anhydrous Toluene or DCM (50 mL). Cool to -78°C (Dry ice/Acetone).

    • Why Toluene? Non-coordinating solvents often improve DIBAL's Lewis acidity compared to THF.

  • Addition: Add DIBAL-H (1.0 M in Toluene, 11 mmol, 1.1 eq) dropwise down the side of the flask over 30 mins.

    • Control: Keep internal temp below -70°C. Warming causes over-reduction to alcohol.[2]

  • Incubation: Stir at -78°C for 1-2 hours.

  • Quench (The "Rochelle" Method):

    • While still at -78°C, add Methanol (2 mL) to quench excess hydride.

    • Add saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution (20 mL).

    • Allow to warm to RT.[6][9]

  • Emulsion Break: Stir vigorously for 1-2 hours until two clear layers appear.

    • Why: Aluminum salts form gelatinous emulsions. Tartrate chelates Aluminum, solubilizing it in the aqueous layer.

  • Isolation: Extract with Et2O, dry over MgSO4, and concentrate.

Performance Comparison Data

The following data represents typical performance metrics for secondary cycloalkyl esters based on standard synthetic benchmarks [1, 2].

MetricLiAlH4 (Alcohol Route)DIBAL-H (Aldehyde Route)
Typical Yield 92 - 98%75 - 88%
Purity (Crude) High (Clean conversion)Moderate (Risk of over-reduction ~5-10%)
Reaction Time 1 - 4 Hours2 - 3 Hours (plus long workup)
Atom Economy Lower (Loss of 4 H equivalents)Higher (1:1 Stoichiometry)
Safety Profile Severe: Reacts violently with water/air.High: Pyrophoric in neat form; solutions safer.

Troubleshooting & Optimization

Workflow Decision Tree

Optimization Start Select Reagent Target Target Product? Start->Target Alcohol Alcohol Target->Alcohol Aldehyde Aldehyde Target->Aldehyde UseLAH Use LiAlH4 (THF, Reflux) Alcohol->UseLAH WorkupLAH Fieser Workup (Granular ppt) UseLAH->WorkupLAH UseDIBAL Use DIBAL-H (-78°C, Toluene) Aldehyde->UseDIBAL Check Over-reduction observed? UseDIBAL->Check Fix1 Lower Temp (-90°C) Check->Fix1 Yes Fix2 Reduce Eq (1.0 eq exact) Check->Fix2 Yes Success Isolate Aldehyde Check->Success No

Figure 2: Optimization workflow for selecting reagent and troubleshooting DIBAL over-reduction.

Common Pitfalls
  • DIBAL Over-reduction: If you see alcohol in your DIBAL reaction, your temperature control was poor, or you quenched too slowly. The tetrahedral intermediate is thermally sensitive.[1]

  • LAH Emulsions: If the Fieser workup yields a gray goo instead of white powder, you likely added the water too fast or didn't stir long enough. Add MgSO4 to help dry and coagulate the mess.

  • Cyclobutyl Ring Stability: While cyclobutane is relatively stable, highly strained bicyclic esters may undergo ring-opening if the resulting carbocation (in acid quench) or radical is stabilized. Always verify ring integrity via NMR (look for characteristic cyclobutyl protons ~1.8-2.4 ppm).

References

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[4][5] (Accessed 2023).[10][8][11][12] [Link]

  • Chemistry LibreTexts. Reduction of Esters to 1° Alcohols using LiAlH4. [Link]

  • Organic Synthesis (Org.[13] Synth.). General Procedure for DIBAL-H Reduction. (Representative Protocol). [Link] (Search: DIBAL Reduction)

  • University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

Sources

Comparative

Characterization &amp; Performance Guide: 2,2-Diethoxy-1-methyl Substituted Cyclobutanes

The following guide provides an in-depth technical analysis of 2,2-diethoxy-1-methyl substituted cyclobutanes, focusing on their characterization, stability, and utility as masked cyclobutanone intermediates in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2,2-diethoxy-1-methyl substituted cyclobutanes, focusing on their characterization, stability, and utility as masked cyclobutanone intermediates in drug discovery.

Executive Summary

2,2-Diethoxy-1-methyl substituted cyclobutanes represent a specialized class of protected cyclic ketones. Structurally, they consist of a strained four-membered ring bearing a methyl group at the


-position and a geminal diethyl acetal functionality.

These compounds are critical in medicinal chemistry as stable precursors to 2-methylcyclobutanones , which are highly reactive electrophiles used to introduce conformationally restricted spacers into drug candidates. This guide compares the diethoxy acetal scaffold against its two primary alternatives: the free ketone (2-methylcyclobutanone) and the dimethyl acetal analog .

Key Performance Indicators (KPIs)
  • Chemical Stability: The diethyl acetal offers superior hydrolytic stability compared to dimethyl analogs, preventing premature deprotection during aqueous workups.

  • Synthetic Utility: Serves as a robust "masked" electrophile, tolerating strong nucleophiles (e.g., Grignard reagents, hydrides) that would destroy the free ketone.

  • Purification: Higher lipophilicity (logP) facilitates easier silica gel chromatography compared to the volatile and polar free ketone.

Synthesis & Structural Logic

The most authoritative route to this scaffold is the Lewis acid-promoted or thermal [2+2] cycloaddition of 1,1-diethoxypropene (or related ketene acetals) with electron-deficient alkenes. This method ensures the 1-methyl-2,2-diethoxy regiochemistry is established in a single step.

Reaction Pathway Visualization

The following diagram illustrates the formation of the scaffold and its divergent reactivity.

G Start1 1,1-Diethoxypropene (Ketene Acetal) Intermediate Zwitterionic / Diradical Intermediate Start1->Intermediate [2+2] Cycloaddition Start2 Substituted Alkene (R-CH=CH2) Start2->Intermediate Product 2,2-Diethoxy-1-methyl cyclobutane (Scaffold) Intermediate->Product Ring Closure Path_Hyd Acidic Hydrolysis (H3O+) Product->Path_Hyd Path_Nu Nucleophilic Attack (R-MgBr / LAH) Product->Path_Nu Result_Ketone 2-Methylcyclobutanone (Reactive Electrophile) Path_Hyd->Result_Ketone Deprotection Result_Stable Stable Acetal (No Reaction at C1) Path_Nu->Result_Stable Orthogonal Reactivity

Figure 1: Synthetic logic flow from [2+2] cycloaddition to divergent downstream applications. The acetal functionality acts as a chemical switch.

Spectroscopic Characterization

Accurate identification of the 2,2-diethoxy-1-methyl motif relies on distinguishing the acetal signals from the free ketone and observing the specific diastereotopicity induced by the chiral center at C1.

Comparative NMR Data

The table below contrasts the characteristic signals of the Protected Acetal vs. the Free Ketone .

Feature2,2-Diethoxy-1-methylcyclobutane (Acetal)2-Methylcyclobutanone (Free Ketone)Causality / Notes

C C-2 (Quaternary)
~100 - 110 ppm ~208 - 212 ppm Acetal carbon is sp³ hybridized (shielded); Ketone is sp² (deshielded). This is the definitive diagnostic peak.

C C-1 (Methine)
~35 - 45 ppm~55 - 60 ppmThe

-carbon is less deshielded in the acetal due to lack of carbonyl anisotropy.

H O-CH

-CH

Multiplets (3.4 - 3.7 ppm) AbsentThe ethoxy CH

protons are diastereotopic due to the adjacent chiral center (C1-Me), appearing as complex multiplets rather than a clean quartet.

H C-1 Methyl
Doublet (~1.1 - 1.3 ppm)Doublet (~1.2 - 1.4 ppm)Slight upfield shift in the acetal form.
IR Spectrum 1050 - 1150 cm

(C-O)
~1780 cm

(C=O)
Cyclobutanones show a uniquely high-frequency carbonyl stretch due to ring strain. Acetals lack this completely.
Mass Spectrometry (Fragmentation)
  • Ionization: EI (70 eV) or ESI+.

  • Parent Ion: Often weak or absent (

    
    ).
    
  • Base Peak: Typically [M - OEt]

    
     . The loss of one ethoxy group stabilizes the cation adjacent to the ring.
    
  • Retro-[2+2]: A diagnostic pathway where the ring splits back into the alkene and the ketene acetal fragments.

    • Observation: Look for fragments corresponding to the mass of the original alkene substituent.

Performance Comparison: Alternatives Analysis

Diethyl Acetal vs. Dimethyl Acetal

When choosing between the diethoxy and dimethoxy protecting groups for the cyclobutane scaffold:

ParameterDiethyl Acetal (Target)Dimethyl Acetal (Alternative)Recommendation
Hydrolytic Stability High. Slower hydrolysis rate.Moderate. Hydrolyzes ~10-50x faster.Use Diethyl for multi-step syntheses requiring mild acidic washes.
Lipophilicity Higher. Better retention on C18/Silica.[1]Lower. More water-soluble.Use Diethyl for easier extraction from aqueous quench.
Atom Economy Lower (adds C

H

).
Higher (adds C

H

).
Use Dimethyl only if molecular weight is a strict constraint.
Stability Under Stress Conditions
  • Thermal: Stable up to ~120°C. Above this, retro-[2+2] cycloaddition may occur.

  • Basic/Nucleophilic: Inert to LDA,

    
    -BuLi, and LiAlH
    
    
    
    . This allows functionalization of the side chains (e.g., at C3 or C4) without affecting the masked ketone.
  • Acidic: Labile. Deprotection requires catalytic TsOH in Acetone/Water or treatment with aqueous TFA.

Experimental Protocols

Protocol A: General Synthesis via [2+2] Cycloaddition

Use this protocol to generate the scaffold.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Reagents: Charge flask with 1,1-diethoxypropene (1.2 equiv) and the substituted alkene (1.0 equiv) in anhydrous toluene (0.5 M).

  • Catalyst (Optional): For unactivated alkenes, add Lewis Acid (e.g., EtAlCl

    
    , 10 mol%) at -78°C. For thermal reactions (activated alkenes like acrylates), heat to reflux without catalyst.
    
  • Reaction: Stir for 12-24 hours. Monitor by TLC (stain with KMnO

    
     or Iodine; acetals do not stain well with UV unless conjugated).
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with Et
    
    
    
    O.[2][3][4]
  • Purification: Distillation in vacuo is preferred over column chromatography to prevent hydrolysis on acidic silica.

Protocol B: Controlled Deprotection (Acetal Ketone)

Use this protocol to release the reactive 2-methylcyclobutanone.

  • Solvent System: Dissolve the acetal in Acetone:Water (10:1 v/v).

  • Acid: Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or TFA (2 equiv) at 0°C.

  • Kinetics: Monitor by IR. Disappearance of the C-O bands (1100 cm

    
    ) and appearance of the strained C=O band (1780 cm
    
    
    
    ) indicates completion.
  • Isolation: Critical: Do not concentrate to dryness with heat, as the free cyclobutanone is volatile. Extract into pentane, dry over MgSO

    
    , and concentrate carefully at low vacuum/temperature.
    

References

  • BenchChem. An In-depth Technical Guide to 2-Methylcyclobutan-1-one: Chemical Properties and Structure. (Accessed 2024).[5] Link

  • PubChem. 2,2-Diethoxyacetophenone (Analogous Acetal Data). National Library of Medicine. Link

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes (Acetal Stability & Deprotection).Link

  • Thieme Connect. Science of Synthesis: Cyclobutanones and Their Precursors. (Synthesis via [2+2]). Link

  • Total Synthesis. Acetal Protecting Group & Mechanism.Link

Sources

Validation

Comprehensive Guide to TLC Visualization Stains for Acetal-Protected Alcohols

Introduction: The Acetal Visualization Challenge Acetals—such as tetrahydropyranyl (THP), methoxymethyl (MOM), benzyloxymethyl (BOM), and acetonides—are ubiquitous protecting groups for alcohols in organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Acetal Visualization Challenge

Acetals—such as tetrahydropyranyl (THP), methoxymethyl (MOM), benzyloxymethyl (BOM), and acetonides—are ubiquitous protecting groups for alcohols in organic synthesis and drug development. However, because they lack conjugated π-systems, they are inherently UV-inactive. Furthermore, the masking of the hydroxyl group eliminates the hydrogen-bonding and nucleophilic characteristics of the free alcohol, rendering many standard, non-destructive visualization techniques ineffective.

To visualize acetal-protected alcohols on silica gel Thin-Layer Chromatography (TLC) plates, researchers must employ chemical stains that exploit the specific chemical vulnerability of the acetal linkage: acid lability .

Mechanistic Rationale: The "Deprotect-Then-Detect" Principle

For a TLC stain to successfully visualize an acetal, it must act as a self-contained reaction sequence directly on the silica plate. As an Application Scientist, I emphasize that understanding this causality is critical for troubleshooting. The visualization relies on a two-step cascade:

  • In Situ Deprotection : The stain must contain a strong acid (e.g., H₂SO₄) and be subjected to high heat (150–200 °C) to hydrolyze the acetal back into the free alcohol and its corresponding aldehyde/ketone.

  • Oxidation/Complexation : The newly unmasked functional groups then react with the active staining agent (e.g., Mo(VI) reduction, or electrophilic aromatic substitution with p-anisaldehyde) to form a highly conjugated, visible chromophore[1].

G A Acetal-Protected Alcohol (UV Inactive) B Apply Acidic TLC Stain (pAA, CAM) A->B C Heat Application (150-200°C) B->C D In Situ Deprotection (Free Alcohol + Carbonyl) C->D E Oxidation / Complexation D->E F Visible Chromatic Spot E->F

Logical sequence of in situ acetal deprotection and visualization on a silica TLC plate.

Comparative Analysis of TLC Stains

Not all stains are created equal when it comes to acetals. Below is an objective comparison of the most common TLC stains used in drug development labs[2].

Note on Basic KMnO₄: Acetals are famously stable to basic conditions. Because the KMnO₄ stain is formulated with K₂CO₃ and NaOH, it lacks the acid required to unmask the alcohol[2],[3]. Consequently, acetals will appear completely invisible or require severe, prolonged charring to show up, whereas free alcohols oxidize instantly.

Quantitative & Qualitative Comparison
TLC StainActive MechanismAcetal SensitivityFree Alcohol SensitivityBackground ColorSpot ColorTypical Shelf Life
Hanessian’s (CAM) Acidic Deprotection + Mo(VI) OxidationHigh (Nanomolar)Very HighPale Yellow / Light BlueDark Blue> 6 Months
p-Anisaldehyde (pAA) Acidic Deprotection + ComplexationHighHighPale Pink / WhiteViolet, Blue, Red1-2 Months (Refrigerated)
Phosphomolybdic Acid (PMA) Mildly Acidic OxidationModerateHigh (Micromolar)Yellow-GreenBlue-Black> 6 Months
Basic KMnO₄ Basic OxidationNone (Base Stable) HighBright PurpleYellow-Brown1-2 Months

Experimental Methodologies: Formulations & Workflows

To ensure reproducibility and scientific integrity, maintain fresh batches of the following stains. Here are the field-proven protocols for preparing the most effective acetal stains.

A. p-Anisaldehyde (pAA) Stain

Best For : Differentiating closely eluting spots via distinct colorimetric profiles. Causality : The sulfuric acid deprotects the acetal, while the acetic acid acts as a buffer to control the rate of the subsequent aldol-type condensation between the unmasked alcohol/aldehyde and p-anisaldehyde[4]. Preparation [4]:

  • Cool 186 mL of 95% Ethanol in an ice bath.

  • Add 5.0 mL of p-anisaldehyde.

  • Slowly add 2.5 mL of glacial acetic acid.

  • Dropwise, with vigorous stirring, add 6.5 mL of concentrated H₂SO₄.

  • Store in a foil-wrapped jar at 4 °C to prevent premature oxidation.

B. Cerium Ammonium Molybdate (CAM / Hanessian’s Stain)

Best For : Universal, ultra-high sensitivity detection. Causality : The potent combination of Mo(VI) and Ce(IV) in strong sulfuric acid rapidly oxidizes the unmasked alcohol. The reduction of Mo(VI) to Mo(V) generates "molybdenum blue," providing a stark dark blue spot against a pale background[5],[3]. Preparation [5],[3]:

  • Dissolve 5.0 g of ammonium molybdate and 1.0 g of cerium(IV) sulfate (or cerium ammonium sulfate) in 90 mL of deionized water.

  • Slowly, under continuous stirring, add 10 mL of concentrated H₂SO₄.

  • Filter if any insoluble residue remains. Store at room temperature.

C. Phosphomolybdic Acid (PMA)

Best For : General purpose screening, though slightly less sensitive for robust acetals compared to CAM[6]. Preparation [2],[6]:

  • Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.

  • Stir until the solution is bright yellow and clear.

The Self-Validating Protocol: Dual-Stain Reaction Monitoring

When protecting an alcohol as an acetal, relying on a single TLC stain can lead to false positives due to similar retention factors (Rf) between the starting material and the product. To ensure absolute confidence in your reaction conversion, employ a Dual-Stain Workflow .

The Workflow :

  • Elute two identical TLC plates with the reaction mixture.

  • Plate 1 (Basic KMnO₄) : Dip the plate and do not heat. The free starting alcohol will immediately oxidize to a bright yellow spot. The acetal product will remain invisible because it is base-stable[2],[3].

  • Plate 2 (p-Anisaldehyde) : Dip the plate and heat vigorously with a heat gun. Both the unreacted alcohol and the newly formed acetal will appear as distinct, brightly colored spots[7],[4].

G Start Reaction Mixture (Alcohol + Acetal) Split Develop Two TLC Plates Start->Split Plate1 Plate 1: Basic KMnO4 (No Heat) Split->Plate1 Plate2 Plate 2: p-Anisaldehyde (+ Heat) Split->Plate2 Result1 Alcohol: Yellow Spot Acetal: Invisible Plate1->Result1 Result2 Alcohol: Colored Spot Acetal: Colored Spot Plate2->Result2 Conclusion Validates Protection Success Result1->Conclusion Result2->Conclusion

Dual-stain workflow for self-validating the conversion of free alcohols to acetals.

By observing the disappearance of the spot on Plate 1 and the appearance of a new spot on Plate 2, the researcher definitively proves both the conversion and the chemical nature of the protected product.

References

  • [2] Title: Thin Layer Chromatography: A Complete Guide to TLC. Source: Chemistry Hall. URL: [Link]

  • [6] Title: Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Source: PMC (NIH). URL:[Link]

  • [1] Title: TLC Visualization Reagents. Source: EPFL. URL:[Link]

  • [7] Title: Electronically stabilized versions of the antimalarial acetal trioxanes artemether and artesunate. Source: PMC (NIH). URL:[Link]

  • [5] Title: Let's talk about TLCs Part 2 - Hanessian's Stain. Source: Curly Arrow. URL:[Link]

  • [3] Title: Large-Scale Alkene Dimesyloxylation. Source: Organic Syntheses. URL:[Link]

  • [4] Title: Working with Hazardous Chemicals. Source: Organic Syntheses. URL:[Link]

Sources

Validation

Elemental Analysis Standards for Cyclobutane Acetals: A Comparative Guide to CHN(O/S) Analyzers

Cyclobutane acetals are increasingly utilized in modern drug discovery as rigid, metabolically stable bioisosteres. However, validating their purity presents a unique analytical bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Cyclobutane acetals are increasingly utilized in modern drug discovery as rigid, metabolically stable bioisosteres. However, validating their purity presents a unique analytical bottleneck. For decades, major chemical publishers (such as the ACS and RSC) have mandated that elemental analysis (CHN) values fall within ±0.4% of theoretical calculations to prove ≥95% sample purity and corroborate isomeric identity[1][2].

Recent multi-institutional studies have scrutinized this strict ±0.4% metric, demonstrating that up to 16.4% of highly pure commercial organics fail this threshold due to instrument calibration variances and sample handling limitations[3][4]. Cyclobutane acetals are particularly vulnerable to these analytical failures. This guide objectively compares leading elemental analyzers and provides a self-validating protocol to ensure accurate CHN quantification for these challenging compounds.

Causality of Analytical Failures in Cyclobutane Acetals

To achieve the ±0.4% standard, one must understand why cyclobutane acetals fail during standard Pregl-Dumas combustion:

  • High Volatility (Sample Loss): Low molecular weight acetals possess high vapor pressures. If a liquid cyclobutane acetal is weighed into a standard folded tin boat, the sample will continuously evaporate while queued in the autosampler. This leads to unpredictable mass loss before combustion, skewing all elemental percentages[5][6].

  • Ring Strain & Soot Formation (Incomplete Combustion): The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. During flash combustion, the rapid, explosive expansion of gases can cause localized oxygen starvation in the furnace. This prevents the complete oxidation of carbon to CO₂, leading to soot formation and erroneously low carbon readings[7][8].

Comparative Analysis of Leading CHNS Analyzers

Different analyzer architectures handle the volatility and combustion kinetics of cyclobutane acetals in distinct ways. Below is a comparison of three industry-standard systems:

Table 1: Comparison of Elemental Analyzers for Volatile Organics
Analyzer SystemCombustion TechnologyGas Separation MethodKey Advantage for Volatile Acetals
Elementar UNICUBE® High-temp (>1000°C)Advanced Purge and Trap (APT)Patented ball-valve transfer eliminates blank air leaks, preventing false Nitrogen peaks[7].
PerkinElmer 2400 Series II Static & DynamicFrontal ChromatographyAdjustable static combustion time allows the user to hold the strained ring in the O₂ zone longer, preventing soot[9][10].
Thermo FlashSmart™ Dynamic FlashGC ColumnDual-furnace design allows rapid switching between CHNS and Oxygen (pyrolysis) analysis[8].
  • Elementar UNICUBE: Best for confirming the absence of nitrogen. Because cyclobutane acetals typically contain only C, H, and O, any atmospheric air introduced during sample drop can cause a false nitrogen reading. Elementar's ball-valve technology physically seals out atmospheric air[7].

  • PerkinElmer 2400 Series II: Best for difficult-to-combust strained rings. By utilizing a customizable static combustion hold (up to 300 seconds), the sample is forced to remain in the high-oxygen environment, ensuring the complete breakdown of the cyclobutane moiety[10].

  • Thermo FlashSmart: Best for high-throughput labs needing simultaneous CHNS followed by direct Oxygen determination via pyrolysis[8].

Self-Validating Experimental Protocol for Volatile Acetals

To overcome volatility and combustion kinetics, the following protocol establishes a self-validating system . Do not proceed to sample analysis if the validation step fails.

Phase 1: System Calibration & Validation
  • System Blanking: Run empty, cold-sealed tin capsules until the baseline is completely flat.

  • K-Factor Calibration: Weigh 2–3 mg of a highly pure, non-volatile standard (e.g., Acetanilide or BBOT) into tin capsules. Run three replicates to establish the instrument's calibration curve[8].

  • Volatility Self-Validation Check (Critical): Weigh 2–3 mg of a known volatile standard (e.g., high-purity octane or a stable liquid acetal) using the cold-seal method described below.

    • Causality: This step validates the hermetic integrity of your sealing press. If the CHN values of the volatile standard deviate by >0.4%, your sealing technique is flawed, and sample vapor is escaping. Abort the run and re-calibrate your press.

Phase 2: Sample Encapsulation & Combustion
  • Matrix Preparation: Place a small amount of inert absorbent (e.g., Chromosorb) into a 6x18 mm smooth-walled tin capsule[6].

    • Causality: Liquid samples can vaporize too violently upon hitting the 1000°C furnace, causing a "flashback" that escapes the oxygen zone. The absorbent matrix slows the vaporization, ensuring thorough mixing with the injected O₂.

  • Micro-Weighing: Tare the capsule and rapidly pipette 2–3 mg of the cyclobutane acetal.

  • Hermetic Cold-Sealing: Immediately transfer the capsule to a cold-welding press.

    • Causality: Folding a tin capsule leaves micro-fissures. A cold-sealing press physically welds the tin walls together under high pressure, creating a hermetic seal that completely halts evaporation[5].

  • Extended Combustion: Drop the sealed capsule into the furnace at 1000°C. If using a system like the PerkinElmer 2400, program a 30-second static combustion hold to ensure the strained cyclobutane ring is fully oxidized[10].

Analytical Workflow & Data Presentation

CHNS_Workflow Sample Volatile Cyclobutane Acetal (Liquid Sample) Encapsulation Encapsulation & Cold Sealing (Tin Capsules + Absorbent) Sample->Encapsulation Micro-weighing (2-3 mg) Combustion Dynamic Flash Combustion (1000°C, Excess O2, Static Hold) Encapsulation->Combustion Autosampler Drop Reduction Catalytic Reduction (Cu, 600°C, NOx -> N2) Combustion->Reduction Combustion Gases (CO2, H2O, NOx) Separation Gas Separation (GC Column / Purge & Trap) Reduction->Separation He Carrier Gas Detection TCD Detection (Quantification of C, H, N) Separation->Detection Elution of N2, CO2, H2O Validation Data Validation (±0.4% Threshold Check) Detection->Validation Chromatogram Integration

Analytical workflow for the elemental analysis of volatile cyclobutane acetals.

Table 2: Representative CHN Data for 1,1-Dimethoxycyclobutane (C₆H₁₂O₂)

When the self-validating protocol and cold-sealing techniques are properly applied, highly volatile cyclobutane acetals can reliably pass the stringent ±0.4% journal requirements[1][2].

ElementTheoretical (%)Found (%)Absolute Deviation (%)Status (±0.4% Rule)
Carbon (C) 62.0461.820.22Acceptable
Hydrogen (H) 10.4110.350.06Acceptable
Nitrogen (N) 0.000.000.00Acceptable

References

  • [1] An International Study Evaluating Elemental Analysis - ACS Central Science URL:[Link]

  • [2] Characterising new chemical compounds & measuring results - The Royal Society URL: [Link]

  • [7] Organic elemental analyzers for CHNOS analysis - Elementar URL:[Link]

  • [9] 2400 Series II CHNS/O Elemental Analysis - Cromatec.ro URL:[Link]

  • [3] Chemists Debate the Value of Elemental Analysis - PMC URL:[Link]

  • [4] Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines - Baylor University URL:[Link]

  • [10] The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska URL:[Link]

  • [6] tin capsules search, 1 - VELP Scientifica URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2,2-Diethoxy-1-methylcyclobutyl)methanol proper disposal procedures

Executive Summary & Core Directive (2,2-Diethoxy-1-methylcyclobutyl)methanol (CAS: 2167204-51-3 ) is a specialized cyclobutane derivative containing a diethyl acetal functionality. While often handled as a standard organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

(2,2-Diethoxy-1-methylcyclobutyl)methanol (CAS: 2167204-51-3 ) is a specialized cyclobutane derivative containing a diethyl acetal functionality. While often handled as a standard organic intermediate, its specific functional groups dictate a precise disposal protocol to prevent latent hazards in waste streams.[1]

The Critical Directive: Do NOT dispose of this compound in acidic waste streams. The acetal moiety is acid-labile; exposure to acidic waste triggers hydrolysis, releasing ethanol and the corresponding cyclobutanone, a reaction that can generate heat and increase vapor pressure in closed waste containers.

Chemical Identity & Hazard Profile

Before disposal, verify the chemical identity to ensure compatibility with the non-halogenated waste stream.

PropertyData / Description
Chemical Name (2,2-Diethoxy-1-methylcyclobutyl)methanol
CAS Number 2167204-51-3
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
Key Functional Groups Primary Alcohol, Cyclobutane Ring, Diethyl Acetal
Physical State Liquid (Viscous, Colorless to Pale Yellow)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Limited water solubility.[1][2][3][4]
Primary Hazards Irritant (Skin/Eye), Combustible Liquid. Acid Sensitive.

Technical Rationale: The Acetal Hazard

Expertise & Experience Insight: Standard laboratory safety often categorizes waste simply as "Organic" or "Aqueous." However, for acetal-containing compounds like (2,2-Diethoxy-1-methylcyclobutyl)methanol, this binary is insufficient.

The Mechanism of Failure: Acetals are stable in basic and neutral conditions but thermodynamically unstable in the presence of aqueous acid. If this compound is added to a waste container with a pH < 4 (common in labs using HPLC mobile phases with TFA or formic acid), the following occurs:

  • Protonation: The ethoxy oxygen is protonated.

  • Hydrolysis: The acetal collapses to release ethanol and (1-methyl-2-oxocyclobutyl)methanol (a ketone).

  • Risk: This reaction is exothermic. In a sealed waste drum, the release of ethanol vapor combined with the exotherm can pressurize the vessel, leading to leaks or rupture.

Therefore, the disposal protocol requires strict pH control.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Ensure the material is chemically inert before entering the waste stream.

  • Check pH: If the material is in a solution (e.g., a reaction mixture), verify the pH is ≥ 7 .

  • Neutralization (If Acidic):

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Monitor for bubbling (CO₂ release).

    • Confirm pH is neutral (pH 7–8) using litmus paper.

  • Quenching (Trace Amounts): For residual amounts in glassware, rinse with a dilute base (e.g., 1% NaOH in Ethanol) before final solvent wash.

Phase 2: Waste Segregation

Goal: Direct the waste to the correct regulatory stream.

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container rated for solvent waste.

  • Solvent Compatibility: Dilute the compound in a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).

    • Note: Avoid Chlorinated solvents (DCM/Chloroform) unless the facility mandates a single "Combined Organic" stream, to reduce incineration costs.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Solvent."

    • Constituents: List "(2,2-Diethoxy-1-methylcyclobutyl)methanol" explicitly.

    • Hazard Checkbox: Mark "Flammable" and "Irritant."

Phase 3: Final Handoff
  • Cap & Seal: Ensure the cap is vapor-tight but not over-torqued (to allow thermal expansion).

  • Secondary Containment: Place the waste bottle in a secondary tray during transport to the central accumulation area.

  • Log Entry: Record the volume and concentration in the laboratory's waste logbook, noting the presence of an acetal.

Waste Stream Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalLogic Start Start: (2,2-Diethoxy-1-methylcyclobutyl)methanol Waste Generation CheckState Is the material in solution? Start->CheckState CheckPH Check pH of Solution CheckState->CheckPH Yes (Liquid) SolidWaste Solid Waste Stream (Absorbed on Silica/Celite) CheckState->SolidWaste No (Solid/Residue) Neutralize Neutralize with NaHCO3 to pH 7-8 CheckPH->Neutralize Acidic (pH < 7) CheckHalogen Does the solution contain Halogenated Solvents (DCM, CHCl3)? CheckPH->CheckHalogen Neutral/Basic (pH >= 7) Neutralize->CheckHalogen StreamA Stream A: Non-Halogenated Organic Waste (Preferred) CheckHalogen->StreamA No StreamB Stream B: Halogenated Organic Waste CheckHalogen->StreamB Yes

Figure 1: Decision matrix for segregating acetal-functionalized cyclobutane waste. Note the critical pH check to prevent hydrolysis.

Emergency Procedures (Spills & Exposure)

In the event of a spill during the disposal process, execute the following S.P.I.R.I.T. protocol:

  • S - Signal: Alert nearby personnel immediately.

  • P - Protect: Don PPE (Nitrile gloves, safety goggles, lab coat). Ensure ventilation is active.[5][6][7][8][9][10][11][12][13]

  • I - Isolate: Cordon off the area (10 ft radius).

  • R - Remove Ignition: This compound is combustible.[6] Cut power to hot plates or stirrers.

  • I - Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).

    • Contraindication: Do not use acidic clay absorbents.

  • T - Transfer: Sweep absorbed material into a sealable bag and label as "Solid Chemical Waste - Flammable/Irritant."

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2,2-Diethoxyethanol (Analogous Acetal Reactivity).[3][14] Retrieved from [Link]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling (2,2-Diethoxy-1-methylcyclobutyl)methanol

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers and the integrity of our experiments are paramount.

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers and the integrity of our experiments are paramount. This guide provides essential, in-depth technical information for the safe handling of (2,2-Diethoxy-1-methylcyclobutyl)methanol, a compound whose specific safety profile is not yet extensively documented. By understanding its constituent chemical functionalities—a primary alcohol, a diether, and a cyclobutane ring—we can proactively establish a robust safety protocol. This document is designed to be your preferred source for laboratory safety and chemical handling, empowering you to work confidently and securely.

Deconstructing the Hazard Profile: A Functional Group Approach

Without a specific Safety Data Sheet (SDS) for (2,2-Diethoxy-1-methylcyclobutyl)methanol, a critical analysis of its structure is necessary to anticipate its potential hazards.

  • The Aliphatic Alcohol Moiety: The primary alcohol group suggests that this compound may share hazards with other lower aliphatic alcohols. These are typically flammable and can be irritants to the eyes and mucous membranes.[1] Ingestion and skin absorption can also pose health risks.[1] While toxicity tends to decrease with increasing carbon chain length, the presence of the methanol-like structure warrants caution.[1]

  • The Diethoxy (Ether) Functionality: Ethers are notoriously volatile and highly flammable.[2][3] A significant concern with ethers is their potential to form explosive peroxides when exposed to air and light.[2][4] Ether vapors can also form explosive mixtures with air and travel to distant ignition sources.[2][5] Precautions against static discharge are crucial when handling ethers.[2][4]

  • The Cyclobutane Ring: Cyclobutane itself is a highly flammable gas.[6] While the overall molecule is a liquid, the strained cyclobutane ring can influence its reactivity. Some cyclobutane derivatives are known to be skin and eye irritants and can react with oxidizing materials.[6][7][8]

Based on this analysis, (2,2-Diethoxy-1-methylcyclobutyl)methanol should be treated as a flammable liquid that is potentially toxic and an irritant to the skin and eyes.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first and most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for handling (2,2-Diethoxy-1-methylcyclobutyl)methanol.

PPE CategoryItemSpecifications and Usage Guidelines
Eye and Face Protection Chemical Splash GogglesMust be worn at all times when handling the liquid. A face shield should be worn over goggles when there is a significant risk of splashing.[9]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic solvents.[10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9]
Flame-Resistant Lab CoatA lab coat made of Nomex® or 100% cotton is essential.[5][11] Synthetic materials that can melt and adhere to the skin in a fire should be avoided.[5] Ensure the lab coat is fully buttoned.
Closed-Toe ShoesImpervious, closed-toe shoes must be worn to protect against spills.
Respiratory Protection Chemical Fume HoodAll handling of (2,2-Diethoxy-1-methylcyclobutyl)methanol should be conducted in a certified chemical fume hood to minimize vapor inhalation.[5]
RespiratorIf work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[4]
Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risk.

3.1. Preparation and Engineering Controls:

  • Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Clear the Workspace: Keep the work area inside the fume hood free of clutter and unnecessary equipment.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and within the fume hood before starting the procedure.

  • Grounding and Bonding: When transferring significant quantities of the liquid, ground and bond all metal containers to prevent static discharge, a potential ignition source.[2][4]

3.2. Chemical Handling Procedure:

  • Don Full PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Inspect the Container: Carefully check the chemical's container for any signs of damage or leaks.

  • Dispensing: Dispense the liquid slowly and carefully to avoid splashing. Use a funnel for transfers between containers.

  • Keep Containers Closed: Keep all containers of (2,2-Diethoxy-1-methylcyclobutyl)methanol tightly sealed when not in use to minimize vapor release.[2][5]

3.3. Post-Handling and Decontamination:

  • Wipe Down Surfaces: After completing the work, decontaminate the work surface within the fume hood with an appropriate solvent.

  • Properly Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Response and Spill Management

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Control Ignition Sources: Eliminate all nearby ignition sources.[2][3]

  • Contain the Spill: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the liquid.[2][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material into a designated hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated.

Waste Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

5.1. Waste Segregation and Collection:

  • Collect all waste containing (2,2-Diethoxy-1-methylcyclobutyl)methanol in a dedicated, clearly labeled hazardous waste container.[12]

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly sealing cap.[13]

  • Label the container as "Hazardous Waste," "Flammable Liquid," and list the chemical name.[12]

  • Do not mix this waste with other waste streams, particularly oxidizers or corrosive materials.[12]

5.2. Contaminated PPE and Materials:

  • Disposable gloves and other contaminated solid waste should be placed in a sealed bag and disposed of as hazardous solid waste.[12]

  • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.

5.3. Disposal Procedure:

  • Store the sealed hazardous waste container in a designated satellite accumulation area away from ignition sources.

  • Contact your institution's EHS department for pickup and disposal in accordance with all local, state, and federal regulations.[14]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of (2,2-Diethoxy-1-methylcyclobutyl)methanol.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal start Task: Handle (2,2-Diethoxy-1-methylcyclobutyl)methanol assess_hazards Assess Hazards: - Flammable Liquid - Potential Irritant - Potential Toxicant start->assess_hazards check_controls Verify Engineering Controls: - Fume Hood Certified? - Eyewash/Shower Accessible? assess_hazards->check_controls select_ppe Select Core PPE: - Chemical Goggles - Flame-Resistant Lab Coat - Nitrile/Neoprene Gloves check_controls->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Perform Work in Fume Hood don_ppe->handle_chemical dispose_waste Segregate and Dispose of Hazardous Waste handle_chemical->dispose_waste decontaminate Decontaminate Work Area and Doff PPE dispose_waste->decontaminate end_process Task Complete decontaminate->end_process

Caption: Workflow for Safe Handling of (2,2-Diethoxy-1-methylcyclobutyl)methanol.

By internalizing and consistently applying these protocols, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]

  • Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. [Link]

  • Ethers | Health & Safety. Health and Safety Department, University of St Andrews. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. MMSL. [Link]

  • DIETHYL ETHER CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • procedure for disposing of hazardous waste. MIT. [Link]

  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety, University of South Carolina. [Link]

  • Flammable Liquids. Division of Research Safety - University of Illinois. [Link]

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]

  • Safety Data Sheet: Petroleum ether 40-60 °C. Carl ROTH. [Link]

  • Toxic Alcohols: Aliphatic saturated alcohols. ResearchGate. [Link]

  • Aliphatic Alcohols: Human Health Chapter of the Reregistration Eligibility. Regulations.gov. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. NCBI - NIH. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Flammable Liquid Safety. Colorado College. [Link]

  • How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. [Link]

  • Understanding the Safety Risks of Diethyl Ether. Yufeng. [Link]

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